Product packaging for Methylphenyldiethoxysilane(Cat. No.:CAS No. 775-56-4)

Methylphenyldiethoxysilane

Katalognummer: B1581791
CAS-Nummer: 775-56-4
Molekulargewicht: 210.34 g/mol
InChI-Schlüssel: MNFGEHQPOWJJBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methylphenyldiethoxysilane is an organofunctional silane coupling agent characterized by its dual reactivity. The ethoxy groups are hydrolyzable, allowing the molecule to react with inorganic surfaces like silica or form siloxane bonds (Si-O-Si) with other silanes . The methyl and phenyl organic groups provide organic compatibility and specific properties to modified materials. In research and development, this compound is primarily valued for synthesizing phenyl-containing silicone resins and oils, introducing thermal stability and specific refractive indices to the resulting polymers . It is also employed as a surface modifying agent to render inorganic materials, such as silica nanoparticles, hydrophobic and improve their dispersion stability in organic solvents and polymer matrices . The phenyl group is non-polar and reduces hydrogen bonding between particles, thereby minimizing aggregation . As a silane coupling agent, it acts as a molecular bridge. It can form a covalent bond with an inorganic substrate through its silanol group (from hydrolyzed ethoxy groups) while its organic groups integrate into an organic polymer, enhancing the adhesion and performance of composite materials . This mechanism is crucial in developing reinforced composites, coatings, and adhesives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2Si B1581791 Methylphenyldiethoxysilane CAS No. 775-56-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

diethoxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGEHQPOWJJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870773
Record name (Diethoxymethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-56-4
Record name (Diethoxymethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (diethoxymethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (diethoxymethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Diethoxymethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxymethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methylphenyldiethoxysilane (MPDES) is a versatile organosilicon monomer critical to the advancement of material science. Its unique molecular structure, featuring both hydrolyzable ethoxy groups and stable methyl and phenyl substituents on a central silicon atom, makes it an invaluable intermediate for the synthesis of specialized organosilicon derivatives.[1] This guide provides a comprehensive overview of the synthesis of MPDES, primarily via the Grignard reaction, and details its subsequent characterization using modern analytical techniques. We will explore the causality behind experimental choices, present validated protocols, and interpret spectral data. This document is intended for researchers and professionals in chemistry and materials science, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₁₈O₂Si, is a colorless to pale yellow liquid that serves as a cornerstone in the production of advanced materials.[2] The phenyl group imparts thermal stability and oxidative resistance, while the methyl group offers flexibility. The two ethoxy groups are reactive sites for hydrolysis and condensation, forming a stable siloxane (Si-O-Si) backbone. This unique combination of properties makes MPDES a key component in:

  • High-Performance Polymers: It is a precursor for polymethylphenylsiloxane (PMPS), a polymer known for its high thermal stability, UV resistance, and desirable elastomeric properties over a wide temperature range.[3][4]

  • Coatings and Sealants: Its inclusion in coating formulations enhances weather resistance, water repellency, and durability.[1]

  • Silicone Rubbers: It can act as an anti-crosslinking agent, improving the flexibility and tensile strength of silicone rubbers.[1]

  • Chemical Synthesis: It serves as a vital intermediate for creating other high-value organosilicon compounds.[5]

Understanding the synthesis and rigorous characterization of this compound is paramount to ensuring the quality and performance of these end-products.

Synthesis of this compound via Grignard Reaction

The formation of silicon-carbon bonds via the Grignard reaction is a foundational technique in organosilane chemistry.[6] This method offers a robust and versatile pathway to introduce organic groups onto a silicon halide precursor. For MPDES, a common and effective approach involves the reaction of a phenyl Grignard reagent with methyldiethoxychlorosilane or, alternatively, an ethyl Grignard reagent with methylphenyldichlorosilane. We will focus on the latter as a representative example.

The Underlying Chemistry: Causality and Mechanism

The Grignard reagent, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), is a potent nucleophile. The carbon-magnesium bond is highly polarized, imparting a significant negative charge on the carbon atom, making it highly reactive towards electrophilic centers.[7][8] The silicon atom in methylphenyldichlorosilane (MePhSiCl₂) is electrophilic due to the electron-withdrawing nature of the two chlorine atoms.

The reaction proceeds via nucleophilic substitution at the silicon center. The nucleophilic ethyl group from the Grignard reagent attacks the silicon atom, displacing a chloride ion. This is repeated to replace the second chloride ion, yielding the final product, this compound.

The entire process must be conducted under strictly anhydrous (moisture-free) conditions. Grignard reagents are also strong bases and will react readily with any protic source, such as water or alcohols, which would quench the reagent and halt the desired reaction.[9]

Grignard_Synthesis cluster_reactants Reactants MePhSiCl2 Methylphenyldichlorosilane (MePhSiCl₂) Intermediate Intermediate (MePh(OEt)SiCl) MePhSiCl2->Intermediate Forms Byproduct Magnesium Halide Salt (MgBrCl) EtMgBr Ethylmagnesium Bromide (2 eq.) EtMgBr->MePhSiCl2 Nucleophilic Attack (Step 1) EtMgBr->Intermediate Nucleophilic Attack (Step 2) Solvent Anhydrous Ether (e.g., THF) Solvent->EtMgBr Solvent Product This compound (MPDES) Intermediate->Product Intermediate->Byproduct Displaces Cl⁻ caption Mechanism of MPDES Synthesis via Grignard Reaction

Mechanism of MPDES Synthesis via Grignard Reaction
Experimental Protocol: A Self-Validating System

This protocol describes the synthesis of MPDES from methylphenyldichlorosilane and bromoethane.

Materials & Reagents:

  • Magnesium turnings

  • Bromoethane

  • Methylphenyldichlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., 24 hours at 120°C) and assembled while hot under a stream of inert gas to ensure a moisture-free environment.[9]

  • Grignard Reagent Formation:

    • Place magnesium turnings in the three-neck flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.[7]

    • Add a small portion of anhydrous ether.

    • In the dropping funnel, prepare a solution of bromoethane in anhydrous ether.

    • Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling (effervescence) is observed. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. This exothermic reaction forms ethylmagnesium bromide.[8]

  • Reaction with Silane Precursor:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Prepare a solution of methylphenyldichlorosilane in anhydrous ether in the dropping funnel.

    • Add the silane solution dropwise to the stirred, cooled Grignard reagent. This addition is highly exothermic and must be controlled to prevent side reactions. A "reverse addition" (adding Grignard to silane) can also be used to control selectivity.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. This hydrolyzes any unreacted Grignard reagent and is safer than using water directly.

    • Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.

    • Separate the layers and extract the aqueous layer with additional ether to recover any dissolved product.

    • Combine the organic layers and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the ether solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Safety Considerations
  • Flammability: Diethyl ether and THF are extremely flammable. All operations must be conducted in a fume hood, away from ignition sources.[10]

  • Reactivity: Grignard reagents are highly reactive and pyrophoric. The reaction is exothermic and can become vigorous if additions are too rapid.[11]

  • Corrosivity: Chlorosilanes are corrosive and react with moisture to release HCl. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]

  • Handling: Always work under an inert atmosphere to prevent both quenching of the reagent and potential fire hazards.[13]

Characterization of this compound

Once synthesized and purified, the identity and purity of the product must be confirmed. A combination of spectroscopic techniques provides a comprehensive characterization.

Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start Grignard Reaction workup Quenching & Extraction start->workup purify Vacuum Distillation workup->purify product Pure MPDES purify->product Yields ftir FT-IR Spectroscopy (Functional Groups) product->ftir nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si Structure) product->nmr gcms GC-MS (Purity & Mass) product->gcms caption Overall Experimental Workflow

Overall Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule.[14] For MPDES, the spectrum will confirm the presence of the key structural components.

Experimental Protocol: A small drop of the purified liquid sample is placed between two salt (NaCl or KBr) plates to create a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is then recorded.

Expected Data & Interpretation: The FT-IR spectrum provides a molecular "fingerprint." Key absorption bands are used to confirm the structure of MPDES.

Wavenumber (cm⁻¹)Vibration TypeSignificance in MPDES Structure
~3070-3050Aromatic C-H stretchConfirms the presence of the phenyl group.[14]
~2975-2885Aliphatic C-H stretchFrom the methyl (Si-CH₃) and ethoxy (-OCH₂CH₃) groups.[15]
~1430Si-Phenyl (Si-Ph) stretchA sharp, characteristic band for phenyl groups attached to silicon.[14]
~1260Si-Methyl (Si-CH₃) deformationIndicates the methyl group bonded to the silicon atom.
~1100-1070Si-O-C stretch (asymmetric)A strong, broad band confirming the presence of the ethoxy groups.[14]
~740-700Si-Phenyl (C-H out-of-plane)Confirms monosubstitution on the phenyl ring.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity of a molecule.[16] For MPDES, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectra are then acquired on an NMR spectrometer.

Expected Data & Interpretation:

¹H NMR:

  • Phenyl Protons (C₆H₅): A multiplet in the aromatic region (~7.2-7.6 ppm) integrating to 5 protons.

  • Ethoxy Methylene Protons (-OCH₂CH₃): A quartet around ~3.8 ppm integrating to 4 protons, split by the adjacent methyl group.

  • Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around ~1.2 ppm integrating to 6 protons, split by the adjacent methylene group.

  • Silicon Methyl Protons (Si-CH₃): A sharp singlet around ~0.3 ppm integrating to 3 protons.

¹³C NMR:

  • Phenyl Carbons: Multiple signals between ~128-135 ppm.

  • Ethoxy Methylene Carbon (-OCH₂CH₃): A signal around ~58 ppm.

  • Ethoxy Methyl Carbon (-OCH₂CH₃): A signal around ~18 ppm.

  • Silicon Methyl Carbon (Si-CH₃): A signal near 0 ppm or slightly negative.

²⁹Si NMR: ²⁹Si NMR is particularly useful for organosilicon compounds.[17][18] For MPDES, a single resonance is expected. The chemical shift for a T-type silicon (a silicon atom with one organic substituent and three oxygen/halogen bonds) is typically in the range of -40 to -70 ppm, but with two organic groups (D-type), the shift will be further upfield. A predicted shift would be in the range of -20 to -40 ppm.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.2-7.6MultipletSi-C₆H₅
¹H~3.8Quartet-OCH₂ CH₃
¹H~1.2Triplet-OCH₂CH₃
¹H~0.3SingletSi-CH₃
¹³C~128-135MultipleSi-C ₆H₅
¹³C~58Single-OC H₂CH₃
¹³C~18Single-OCH₂C H₃
¹³C~0SingleSi-C H₃
²⁹Si~-20 to -40SingleSi
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. It is the definitive method for assessing the purity of the synthesized MPDES and identifying any potential byproducts from the synthesis. The gas chromatogram will show a major peak corresponding to the product, and its retention time can be used for quality control. The mass spectrum of this peak will show the molecular ion and a characteristic fragmentation pattern that confirms the molecular weight and structure.[4]

Reactivity: The Hydrolysis and Condensation of MPDES

A primary reaction of this compound is its hydrolysis, where the ethoxy groups react with water to form silanol groups (Si-OH) and ethanol.[2][3] These silanol intermediates are highly reactive and readily undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, ultimately leading to the formation of polymethylphenylsiloxane (PMPS) oligomers or polymers.[4] This reaction can be catalyzed by either acids or bases.[19] The rate of this reaction is a critical parameter in the formulation of silicone-based materials.[3]

Conclusion

The synthesis of this compound via the Grignard reaction represents a classic yet highly relevant method in organosilicon chemistry. Its success hinges on a meticulous experimental technique, particularly the maintenance of anhydrous conditions. The subsequent characterization through a suite of analytical methods—FT-IR, multi-nuclear NMR, and GC-MS—is not merely a procedural step but a necessary validation of the product's identity, structure, and purity. A thorough understanding of this entire workflow empowers researchers and developers to produce high-quality MPDES, which is fundamental to the creation of advanced materials with enhanced thermal stability, durability, and performance.

References

Foreword: The Analytical Imperative for Organosilanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methylphenyldiethoxysilane

This compound (MPDES) is a pivotal organosilicon monomer, valued for its unique combination of methyl, phenyl, and hydrolyzable ethoxy groups. Its applications range from serving as a precursor for advanced silicone polymers and resins to acting as a crosslinker and coupling agent in high-performance materials.[1] The precise molecular architecture of MPDES dictates the ultimate properties of these materials, including thermal stability, oxidation resistance, and mechanical strength.[1] Consequently, rigorous analytical characterization is not merely a quality control measure but a fundamental necessity for ensuring performance, optimizing reaction synthesis, and advancing materials science. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive identification and structural elucidation of this compound, grounded in first principles and validated methodologies.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure and fundamental properties.

MPDES_Structure Si Si C_Me C Si->C_Me Si-CH₃ C1_Ph C Si->C1_Ph Si-Ph O1_Et O Si->O1_Et Si-O O2_Et O Si->O2_Et Si-O H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3 C2_Ph C C1_Ph->C2_Ph C3_Ph C C2_Ph->C3_Ph H_Ph1 H C2_Ph->H_Ph1 C4_Ph C C3_Ph->C4_Ph H_Ph2 H C3_Ph->H_Ph2 C5_Ph C C4_Ph->C5_Ph H_Ph3 H C4_Ph->H_Ph3 C6_Ph C C5_Ph->C6_Ph H_Ph4 H C5_Ph->H_Ph4 C6_Ph->C1_Ph H_Ph5 H C6_Ph->H_Ph5 C1_Et1 C O1_Et->C1_Et1 C2_Et1 C C1_Et1->C2_Et1 H_Et1_1 H C1_Et1->H_Et1_1 H_Et1_2 H C1_Et1->H_Et1_2 H_Et1_3 H C2_Et1->H_Et1_3 H_Et1_4 H C2_Et1->H_Et1_4 H_Et1_5 H C2_Et1->H_Et1_5 C1_Et2 C O2_Et->C1_Et2 C2_Et2 C C1_Et2->C2_Et2 H_Et2_1 H C1_Et2->H_Et2_1 H_Et2_2 H C1_Et2->H_Et2_2 H_Et2_3 H C2_Et2->H_Et2_3 H_Et2_4 H C2_Et2->H_Et2_4 H_Et2_5 H C2_Et2->H_Et2_5

Caption: Molecular structure of this compound.

PropertyValueSource
CAS Number 775-56-4[2]
Molecular Formula C₁₁H₁₈O₂SiDerived
Molecular Weight 210.35 g/mol Derived
Boiling Point 233 °C at 760 mmHgN/A
Density 0.96 g/cm³N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides an unparalleled, atom-level view of the molecular structure by probing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Analysis

Proton NMR is the first-line technique for confirming the presence and connectivity of the methyl, phenyl, and ethoxy groups.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for organosilanes and its well-defined residual solvent peak (~7.26 ppm) for spectral referencing.[3]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans is typically sufficient for a high signal-to-noise ratio.

Interpretation and Expected Spectrum: The spectrum is expected to show four distinct signals corresponding to the different proton environments. The electron-withdrawing nature of the oxygen and phenyl groups, and the electropositive silicon atom, are the primary determinants of the chemical shifts.

AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
Si-CH₃ ~0.2-0.4Singlet (s)3HThe methyl protons are directly attached to silicon, placing them in a highly shielded, upfield environment.[2]
-O-CH₂-CH₃ ~1.2-1.3Triplet (t)6HThese methyl protons are coupled to the adjacent methylene (-CH₂-) group, resulting in a triplet (n+1 = 2+1 = 3).
-O-CH₂-CH₃ ~3.8-3.9Quartet (q)4HThe methylene protons are deshielded by the adjacent oxygen atom. They are coupled to the three protons of the methyl group, splitting the signal into a quartet (n+1 = 3+1 = 4).
Si-C₆H₅ ~7.3-7.6Multiplet (m)5HThe aromatic protons appear far downfield due to the anisotropic effect of the ring current. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet.[4]
¹³C NMR Analysis

Carbon NMR confirms the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Parameters: Employ a standard proton-decoupled pulse sequence to simplify the spectrum, yielding a single peak for each unique carbon. A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary to accurately quantify quaternary carbons, although it is not critical for simple identification.

Interpretation and Expected Spectrum: Six distinct signals are expected in the proton-decoupled spectrum.

AssignmentExpected δ (ppm)Rationale
Si-CH₃ ~ -5 to 0The silicon-bound methyl carbon is highly shielded and appears upfield, often at a negative chemical shift relative to TMS.[5]
-O-CH₂-CH₃ ~18-20Standard aliphatic methyl carbon, slightly deshielded by the proximity of the ethoxy group.
-O-CH₂-CH₃ ~58-60This methylene carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom.[5]
C-para (Phenyl) ~128-129Aromatic carbons appear in the characteristic 120-140 ppm range. Specific assignments require advanced 2D NMR techniques but fall within this predictable window.[6]
C-meta (Phenyl) ~130-131Similar to the para carbon, with slight variation due to distance from the silicon substituent.[6]
C-ortho/ipso (Phenyl) ~134-138The ortho and ipso (silicon-bound) carbons are typically the most deshielded in the phenyl ring. The ipso carbon signal is often broader and of lower intensity.
²⁹Si NMR Analysis

²⁹Si NMR provides direct information about the silicon center, which is crucial for studying reactions involving the Si-O or Si-C bonds.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (~50-100 mg/mL) is advisable due to the low natural abundance (4.7%) and low gyromagnetic ratio of the ²⁹Si nucleus, which results in low sensitivity.[7]

  • Instrumentation: Acquire on a high-field spectrometer equipped with a broadband probe.

  • Parameters: Use a pulse sequence like INEPT or DEPT, which transfers polarization from protons to silicon, significantly enhancing signal intensity.[8] Alternatively, a simple pulse-acquire experiment with a long relaxation delay (e.g., 60s) and a large number of scans is required.

Interpretation and Expected Spectrum: Silicon chemical shifts are highly sensitive to the nature of the substituents. For a silicon atom in a C₂(OR)₂Si configuration (where C is an alkyl or aryl group), the chemical shift is expected in the range of -20 to -40 ppm .[9] This distinguishes it clearly from other silanes like tetraethoxysilane (TEOS, ~-82 ppm) or methyltriethoxysilane (MTES, ~-54 to -56 ppm).[9]

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide rapid confirmation of the key functional groups within the molecule by probing their characteristic vibrational frequencies.[10]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is particularly sensitive to polar bonds, making it ideal for identifying the Si-O-C and aromatic C-H linkages.

Experimental Protocol:

  • Sample Preparation: As MPDES is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Background Collection: Record a background spectrum of the clean, empty spectrometer.

  • Sample Analysis: Place the prepared sample in the IR beam path and collect the spectrum. Typically, 32-64 scans at a resolution of 4 cm⁻¹ are sufficient.

Interpretation and Key Absorbance Bands:

Wavenumber (cm⁻¹)AssignmentIntensityRationale
3100-3000 Aromatic C-H StretchMedium-WeakCharacteristic stretching vibration of sp² C-H bonds in the phenyl ring.[11]
2975-2850 Aliphatic C-H StretchStrongSymmetric and asymmetric stretching of C-H bonds in the methyl and ethoxy groups.[11]
1430 Si-Phenyl (Si-C₆H₅)Sharp, MediumA characteristic, sharp band indicative of a phenyl group directly attached to a silicon atom.[10]
1240 Si-CH₃StrongSymmetric deformation ("umbrella" mode) of the methyl group attached to silicon.
1100-1070 Si-O-C StretchVery Strong, BroadThe most prominent feature in the spectrum, corresponding to the asymmetric stretching of the Si-O-C linkage of the ethoxy groups.[10]
~730 & ~700 Phenyl C-H Out-of-Plane BendStrongThese strong bands indicate a monosubstituted benzene ring.[10]
Raman Spectroscopy

Raman spectroscopy excels at detecting symmetric and non-polar bonds, providing complementary information to FTIR, especially for the Si-C and C-C bonds of the phenyl ring.[12]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the liquid sample in a glass vial or NMR tube.

  • Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).

  • Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquisition times will vary depending on laser power and detector sensitivity.

Interpretation and Key Raman Shifts:

Raman Shift (cm⁻¹)AssignmentIntensityRationale
~3060 Aromatic C-H StretchStrongThe symmetric C-H stretch of the phenyl ring is often stronger in Raman than in IR.
~1600 Phenyl Ring C=C StretchStrongA characteristic stretching vibration of the aromatic ring skeleton.
~1000 Phenyl Ring Breathing ModeVery StrongA highly symmetric and characteristic vibration of the monosubstituted benzene ring, often the strongest peak in the spectrum.
~700-600 Si-C (Alkyl & Phenyl) StretchMedium-StrongThe symmetric stretching vibrations of the Si-CH₃ and Si-Phenyl bonds are readily observed in the Raman spectrum.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for a volatile liquid like MPDES.

  • GC Separation: Inject a dilute solution of the sample (e.g., in dichloromethane) into the GC. A standard non-polar column (e.g., DB-5) can be used. The GC separates the analyte from any impurities or solvent.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for library matching and structural analysis.[14]

  • Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.

Interpretation and Fragmentation Pathway: The analysis focuses on identifying the molecular ion (M⁺) and its characteristic fragment ions.

Fragmentation MPDES [C₆H₅(CH₃)Si(OCH₂CH₃)₂]⁺· m/z = 210 Frag1 [C₆H₅(CH₃)Si(OCH₂CH₃)]⁺ m/z = 165 MPDES->Frag1 - OCH₂CH₃ (45) Frag2 [C₆H₅Si(OCH₂CH₃)₂]⁺ m/z = 195 MPDES->Frag2 - CH₃ (15) Frag3 [C₆H₅(CH₃)Si(OH)]⁺ m/z = 137 Frag1->Frag3 - C₂H₄ (28) Frag4 [C₆H₅Si]⁺ m/z = 105 Frag2->Frag4 - 2x(OCH₂CH₃)

Caption: Proposed major fragmentation pathways for MPDES under EI-MS.

Expected Key Ions:

m/zIon FormulaIdentityRationale
210 [C₁₁H₁₈O₂Si]⁺Molecular Ion (M⁺) Confirms the molecular weight of the compound. May be of low abundance.
195 [C₁₀H₁₅O₂Si]⁺[M - CH₃]⁺Loss of the silicon-bound methyl group, a common fragmentation for methylsilanes.
165 [C₉H₁₃OSi]⁺[M - OCH₂CH₃]⁺Loss of an ethoxy radical is a very favorable fragmentation pathway, often leading to the base peak.
137 [C₇H₉OSi]⁺[M - OCH₂CH₃ - C₂H₄]⁺Subsequent loss of ethylene from the m/z 165 fragment via a rearrangement.
105 [C₆H₅Si]⁺[C₆H₅Si]⁺A common fragment in phenyl-containing silanes.

Integrated Analytical Workflow

For comprehensive and self-validating analysis, these techniques should be employed in a logical sequence.

Workflow cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Confirmation & Purity cluster_3 Advanced Analysis A Sample Received (this compound) B FTIR + Raman Analysis A->B C Functional Group Confirmation B->C D ¹H and ¹³C NMR C->D Proceed if consistent E Structural Backbone and Connectivity D->E F GC-MS Analysis E->F Proceed for confirmation H ²⁹Si NMR (Optional) E->H For reaction monitoring G Molecular Weight and Purity Assessment F->G Report Report G->Report Final Report I Direct Si Environment Characterization H->I I->Report

References

FT-IR spectral analysis of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectral Analysis of Methylphenyldiethoxysilane

Foreword: Beyond the Spectrum

In the realm of materials science and chemical synthesis, organosilicon compounds are foundational. This compound (MPDES), with its unique combination of a methyl group, a phenyl group, and hydrolyzable ethoxy groups attached to a central silicon atom, serves as a critical precursor and surface modification agent.[1] Its utility is predicated on its precise molecular structure and purity. Fourier-Transform Infrared (FT-IR) spectroscopy is not merely a tool for routine identification; it is the primary method for interrogating the molecular integrity of MPDES. This guide moves beyond a simple recitation of peak positions. It is designed to provide researchers with a framework for understanding the causality behind the spectral features, enabling a proactive approach to quality control, reaction monitoring, and mechanistic investigation. We will explore not just what the spectrum shows, but why it shows it, and how to leverage that understanding for robust scientific outcomes.

The Molecular Architecture and Its Vibrational Language

The FT-IR spectrum of a molecule is a direct manifestation of its structure. Every bond and functional group vibrates at specific, quantized frequencies when it absorbs infrared radiation.[2] The structure of this compound dictates a rich and informative spectrum.

Caption: Molecular structure of this compound (MPDES).

The primary vibrational modes can be categorized into four distinct regions of the molecule:

  • The Si-Phenyl (Si-Ph) Group: Vibrations include aromatic C-H stretching, C=C ring stretching, and characteristic C-H out-of-plane bending.

  • The Si-Methyl (Si-CH₃) Group: Characterized by symmetric and asymmetric C-H stretching and bending (deformation) modes.

  • The Si-Ethoxy (Si-O-CH₂CH₃) Groups: This linkage is responsible for the most prominent features in the spectrum, including strong Si-O-C and C-O stretching vibrations, alongside aliphatic C-H stretching and bending.

  • The Central Silicon Atom Linkages: Weaker bands corresponding to Si-C stretches.

Deconstructing the MPDES Spectrum: A Region-by-Region Analysis

An FT-IR spectrum is best interpreted by dividing it into the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-400 cm⁻¹)[3]. The fingerprint region contains complex vibrations that are unique to the molecule as a whole.[3]

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): The phenyl group will exhibit multiple, relatively weak, sharp peaks just above 3000 cm⁻¹.[4] Their presence confirms the aromatic functionality.

  • ~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp absorptions from the methyl and ethoxy groups will dominate this region.[5] These arise from the symmetric and asymmetric stretching of the C-H bonds.

  • ~1700-1500 cm⁻¹ (Aromatic C=C Stretch): The phenyl ring exhibits characteristic skeletal vibrations. Expect sharp, medium-intensity peaks around 1590 cm⁻¹ and 1490 cm⁻¹.[4]

  • ~1430 cm⁻¹ (Si-Ph Stretch): A sharp, narrow band characteristic of a phenyl group attached to a silicon atom is expected around 1430 cm⁻¹.[6] Its intensity can be influenced by spectrometer resolution.[6]

  • ~1250 cm⁻¹ (Si-CH₃ Symmetric Bending): A strong and sharp absorption identifying the methyl group directly bonded to the silicon atom is consistently found near 1250 cm⁻¹.[6]

The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This region is dense with information and crucial for confirming the overall structure.

  • ~1100-1000 cm⁻¹ (Si-O-C Asymmetric Stretch): This is typically the strongest and broadest feature in the entire spectrum.[6][7] It arises from the powerful asymmetric stretching vibration of the Si-O-C linkage in the two ethoxy groups. The breadth of this band is due to the multiple rotational conformations possible. Its position and shape are highly sensitive to the molecular environment and any degree of hydrolysis.

  • ~975-945 cm⁻¹ (Si-O-C Symmetric Stretch): A secondary, weaker band related to the ethoxy linkage.[6]

  • ~740-690 cm⁻¹ (Phenyl C-H Out-of-Plane Bending): The monosubstituted phenyl ring gives rise to two strong bands. One very strong absorption typically appears around 740-720 cm⁻¹ and another strong one near 700 cm⁻¹.[6] This pattern is a reliable indicator of the monosubstituted phenyl-silicon moiety.[6]

Quantitative Spectral Data Summary

The expected vibrational frequencies for this compound are summarized below. These are based on established correlations for organosilicon compounds.[2][6]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentAssociated Molecular Group
~3070 - 3050Weak - Medium=C-H StretchPhenyl Group
~2975 - 2885StrongC-H Asymmetric & Symmetric StretchMethyl & Ethoxy Groups
~1590, ~1490Medium, SharpC=C Ring Skeletal StretchPhenyl Group
~1430Medium, SharpSi-Ph StretchPhenyl-Silicon Linkage
~1250Strong, SharpSi-CH₃ Symmetric Bend (Deformation)Methyl-Silicon Linkage
~1100 - 1000Very Strong, BroadSi-O-C Asymmetric StretchEthoxy-Silicon Linkage
~960MediumC-C StretchEthoxy Group
~780StrongSi-C Stretch / CH₃ Rock on SiMethyl-Silicon Linkage
~740 - 690Strong, SharpC-H Out-of-Plane BendPhenyl Group (Monosubstituted)

Self-Validating Experimental Protocol for FT-IR Analysis

This protocol is designed to acquire a high-quality, reproducible FT-IR spectrum of liquid this compound. The inclusion of specific checks ensures the integrity of the data.

Instrumentation & Materials
  • FT-IR Spectrometer (e.g., Bruker, Thermo Scientific, PerkinElmer)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal, OR

  • Demountable liquid cell with Potassium Bromide (KBr) or Sodium Chloride (NaCl) windows

  • This compound (MPDES), ≥97% purity

  • Anhydrous solvent for cleaning (e.g., dichloromethane or isopropanol)

  • Lint-free laboratory wipes

  • Glass pipette or syringe

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Validation start Start: Verify Sample Purity & Handling clean Clean ATR Crystal / Salt Plates (Anhydrous Solvent) start->clean dry Ensure Surfaces are Perfectly Dry clean->dry background Acquire Background Spectrum (Empty, Clean Stage) dry->background apply_sample Apply 1-2 Drops of MPDES to ATR or Salt Plate background->apply_sample sample_scan Acquire Sample Spectrum (Co-add 16-32 scans) apply_sample->sample_scan process Perform Automatic Baseline Correction & Normalization sample_scan->process validate Validation Check: - No broad -OH band (~3400 cm⁻¹)? - Si-O-Si (~1050 cm⁻¹) absent? process->validate validate->clean  Fail: Contamination Detected   analyze Analyze Spectrum: Assign Key Peaks (Table 1) validate->analyze  Pass   report Generate Report analyze->report

Caption: Workflow for acquiring a validated FT-IR spectrum of MPDES.

Step-by-Step Methodology (ATR Method)

The ATR method is preferred for liquids due to its simplicity and minimal sample preparation.[8]

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in anhydrous isopropanol or dichloromethane. Allow the solvent to evaporate completely. Causality: Any residual solvent or moisture will appear in the spectrum, confounding the results.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[8]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Validation (Self-Validation Check):

    • Check for Hydrolysis: Carefully examine the region from 3700 to 3200 cm⁻¹. The absence of a broad absorption band here confirms the sample is free from significant water contamination and has not hydrolyzed to form silanol (Si-OH) groups.[6]

    • Check for Condensation: Examine the Si-O-C band around 1100-1000 cm⁻¹. If a shoulder or separate peak appears around 1050-1080 cm⁻¹, it may indicate the presence of Si-O-Si bonds, a sign of self-condensation of the silane.[6][9]

  • Cleaning: After analysis, thoroughly clean the MPDES from the ATR crystal using an appropriate solvent and lint-free wipes.

Trustworthiness: Interpreting Signs of Degradation

The primary value of FT-IR in an industrial or research setting is its ability to detect degradation. This compound is susceptible to hydrolysis in the presence of moisture. This process involves the conversion of ethoxy groups (Si-O-Et) into silanol groups (Si-OH), which can then self-condense to form siloxane bridges (Si-O-Si).

  • Signature of Hydrolysis: Appearance of a broad O-H stretching band between 3700-3200 cm⁻¹ and a band in the 950-810 cm⁻¹ range corresponding to Si-OH.[2][6]

  • Signature of Condensation: The strong, broad Si-O-C band (~1100-1000 cm⁻¹) will begin to shift and change shape as it is replaced by an even stronger Si-O-Si stretching band, typically centered around 1070-1040 cm⁻¹.[6]

Monitoring these specific spectral regions provides a direct, non-destructive method for assessing the stability and shelf-life of the material.

References

Mass spectrometry fragmentation of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methylphenyldiethoxysilane

Authored by a Senior Application Scientist

Introduction

This compound (MPDES) is a key organosilicon compound utilized in a range of applications, from precursors in materials science to intermediates in organic synthesis. Its unique structure, featuring both reactive ethoxy groups and stable methyl and phenyl substituents on a central silicon atom, imparts specific chemical properties. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose.

This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. Moving beyond a simple catalog of fragment ions, we will dissect the underlying chemical principles that govern the dissociation of the molecular ion. Understanding these fragmentation mechanisms not only enables confident identification of MPDES but also provides a framework for interpreting the mass spectra of related organosilane compounds.

Ionization and the Molecular Ion

When a vaporized molecule of this compound (C₁₁H₁₈O₂Si, Molecular Weight: 210.34 g/mol ) enters the ion source of a mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, creating an energetically unstable, positively charged radical ion known as the molecular ion (M⁺•).[2]

M + e⁻ → M⁺• + 2e⁻

The M⁺• peak for MPDES is expected at a mass-to-charge ratio (m/z) of 210. The stability of this molecular ion is often low due to the numerous available fragmentation pathways, and in many cases, its peak may be of low relative abundance or entirely absent.[3] The initial charge can be localized on an oxygen atom's lone pair, the silicon atom, or within the π-system of the phenyl ring, influencing the subsequent fragmentation cascades.

Principal Fragmentation Pathways

The excess energy imparted during ionization causes the molecular ion to decompose into smaller, more stable fragment ions and neutral radicals or molecules.[1] The fragmentation of this compound is primarily driven by alpha-cleavages adjacent to the silicon atom and characteristic rearrangement reactions involving the ethoxy groups.

Alpha-Cleavage: Fission of Bonds to Silicon

Alpha-cleavage is a dominant fragmentation mechanism for organosilanes, involving the homolytic cleavage of a bond directly attached to the silicon atom.[4] The stability of the resulting carbocations and radicals dictates the likelihood of these fragmentation events.[2]

  • Loss of a Methyl Radical ([M-15]⁺): The cleavage of the Si-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a highly stable ion at m/z 195 . This is often a prominent peak in the spectrum due to the relative ease of breaking the Si-C bond and the stability of the resulting fragment.

  • Loss of an Ethyl Radical ([M-29]⁺): While the ethoxy group is Si-O-C₂H₅, cleavage of the C-C bond is less common than cleavage at the silicon center. However, loss of an ethyl radical (•C₂H₅) from the molecular ion can occur, leading to a fragment at m/z 181 . A more probable route to an ion at m/z 181 involves the primary loss of ethene followed by a methyl radical, or vice-versa.

  • Loss of an Ethoxy Radical ([M-45]⁺): Cleavage of the Si-O bond results in the loss of an ethoxy radical (•OC₂H₅), producing an ion at m/z 165 .

  • Loss of a Phenyl Radical ([M-77]⁺): The Si-Phenyl bond is relatively strong, but its cleavage can lead to the loss of a phenyl radical (•C₆H₅), giving a fragment ion at m/z 133 .

Rearrangement Reactions and Associated Neutral Losses

Rearrangement reactions are fragmentation processes that involve the transfer of an atom (typically hydrogen) and the formation of new bonds prior to cleavage, often resulting in the elimination of a stable, neutral molecule.[5]

  • Loss of Ethene ([M-28]⁺•): A highly characteristic fragmentation pathway for alkoxysilanes is the elimination of an alkene through a four-membered ring transition state, analogous to the McLafferty rearrangement.[6] For MPDES, a hydrogen atom from an ethyl group is transferred to an oxygen atom, leading to the elimination of a neutral ethene molecule (C₂H₄) and the formation of a silanol-containing radical ion at m/z 182 . This process can occur twice, leading to a subsequent loss of another ethene molecule, resulting in an ion at m/z 154 .

  • Formation of the Base Peak (m/z 167): The most abundant ion in the spectrum, the base peak, often results from a combination of fragmentation steps. For MPDES, the base peak is typically observed at m/z 167 . This ion is formed by the initial loss of an ethyl radical (•C₂H₅) to give the ion at m/z 181, followed by the elimination of a neutral ethene molecule (C₂H₄). An alternative and highly probable pathway is the primary loss of ethene from the molecular ion (to m/z 182) followed by the loss of a methyl radical (•CH₃). The stability of the resulting [C₆H₅(CH₃)Si(OH)]⁺ ion contributes to its high abundance.

Secondary Fragmentation

The primary fragment ions can undergo further decomposition to produce the rich pattern of lower-mass ions seen in the spectrum.

  • Phenyl-Containing Ions: Fragments containing the phenyl-silicon moiety are common. The ion at m/z 135 , [C₆H₅(CH₃)SiH]⁺, can be formed from various pathways. Further fragmentation can lead to the loss of the methyl group, yielding the phenylsilyl cation [C₆H₅Si]⁺ at m/z 105 .[7]

  • Tropylium Ion Rearrangement: While not directly attached, the presence of the phenyl group can lead to rearrangements. Although less common for phenylsilanes compared to benzyl compounds, a rearrangement yielding the tropylium ion (C₇H₇⁺) at m/z 91 is possible.

Summary of Key Fragment Ions

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Structure/OriginIon TypeRelative Abundance
210[C₆H₅(CH₃)Si(OC₂H₅)₂]⁺•Molecular Ion (M⁺•)Low to Absent
195[M - •CH₃]⁺Alpha-CleavageHigh
182[M - C₂H₄]⁺•Rearrangement + Neutral LossMedium
181[M - •C₂H₅]⁺Alpha-CleavageMedium-High
167[M - C₂H₄ - •CH₃]⁺Base Peak 100%
165[M - •OC₂H₅]⁺Alpha-CleavageMedium
153[M - C₂H₄ - •C₂H₅]⁺Secondary FragmentationMedium
135[C₆H₅(CH₃)SiH]⁺Secondary FragmentationHigh
105[C₆H₅Si]⁺Secondary FragmentationMedium
91[C₇H₇]⁺Tropylium Ion (Rearrangement)Low-Medium
77[C₆H₅]⁺Phenyl CationMedium

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the major ions observed in the spectrum.

G cluster_alpha Alpha-Cleavage cluster_rearrangement Rearrangement cluster_secondary Secondary Fragmentation M [M]⁺• m/z 210 This compound M195 [M-15]⁺ m/z 195 M->M195 - •CH₃ M181 [M-29]⁺ m/z 181 M->M181 - •C₂H₅ M182 [M-28]⁺• m/z 182 M->M182 - C₂H₄ M167 Base Peak m/z 167 M195->M167 - C₂H₄ M181->M167 - C₂H₄ M182->M167 - •CH₃ M135 [C₆H₅(CH₃)SiH]⁺ m/z 135 M167->M135 - H₂O (from silanol)

Caption: Primary fragmentation pathways of this compound under EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the analysis of this compound. It is designed to ensure robust separation and clear, reproducible fragmentation.

Objective: To acquire a clean, identifiable electron ionization mass spectrum of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific TSQ)[8]

  • DB-5MS capillary column (30m x 0.25mm ID x 0.25µm film thickness) or equivalent[9]

  • Helium (99.999% purity) as carrier gas

  • This compound standard

  • Hexane or Ethyl Acetate (GC grade) for dilution

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of this compound in hexane.

    • Perform a serial dilution to a working concentration of approximately 1-10 ppm.

    • Transfer the final solution to an autosampler vial.

    • Causality Note: Dilution in a non-polar, volatile solvent like hexane ensures good peak shape and prevents overloading of the GC column and MS detector.[10]

  • GC Method Parameters:

    • Inlet: Split/Splitless injector, operated in split mode.

    • Split Ratio: 50:1 (Adjust as needed based on sample concentration).

    • Injector Temperature: 250°C. Causality Note: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

    • Carrier Gas: Helium.

    • Flow Rate: 1.0 mL/min (Constant Flow mode).

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Causality Note: The temperature ramp provides good separation from solvent and potential impurities, while ensuring the analyte elutes as a sharp peak.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. Causality Note: 70 eV is the standard energy used to generate reproducible spectra that are comparable to library databases like NIST.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Solvent Delay: 3 minutes. Causality Note: This prevents the high concentration of solvent from entering the mass spectrometer, which would saturate the detector and cause unnecessary filament wear.

    • Scan Range: m/z 40 - 450. Causality Note: This range covers the molecular ion and all expected significant fragments of MPDES.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Generate the mass spectrum for the peak.

    • Identify the molecular ion (if present) and the key fragment ions as detailed in this guide.

    • Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for confirmation.

Conclusion

The mass spectrum of this compound is a rich tapestry of information woven from predictable chemical reactions. The fragmentation pattern is dominated by alpha-cleavages leading to the loss of the methyl radical ([M-15]⁺) and a characteristic rearrangement that eliminates a neutral ethene molecule ([M-28]⁺•). The interplay between these initial losses gives rise to a stable and abundant base peak at m/z 167, which serves as a key identifier for the compound. By understanding these foundational fragmentation pathways, researchers can confidently identify MPDES in complex mixtures, verify its structure, and gain deeper insights into the gas-phase ion chemistry of organosilanes.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methylphenyldiethoxysilane (MPDES) is an organosilicon compound with the chemical formula C₁₁H₁₈O₂Si. It belongs to the family of alkoxysilanes, which are characterized by the presence of one or more alkoxy groups (-OR) bonded to a silicon atom. MPDES is a versatile molecule used as an intermediate and monomer in the synthesis of silicone polymers, a surface treatment agent, and a crosslinking agent.[1] Its unique structure, featuring both a methyl and a phenyl group attached to the silicon center, imparts specific properties to the materials derived from it, including enhanced thermal stability.

This guide provides a comprehensive overview of the critical thermal properties and stability of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Section 1: Core Thermal and Physical Properties

Understanding the fundamental thermal and physical properties of MPDES is crucial for its safe handling, storage, and application. These properties dictate the conditions under which the material can be processed and its behavior in various environments.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₂Si[1][2]
Molar Mass 210.34 g/mol [1][2]
Appearance Colorless, clear liquid[1]
Density 0.963 g/mL at 25 °C[1]
Melting Point < 0 °C[1][2]
Boiling Point 117 °C at 31 mmHg243.9 °C at 760 mmHg[1][2]
Flash Point 192 °F (88.9 °C)101.3 °C[1][2]
Refractive Index n20/D 1.47[1]

Note: Discrepancies in reported values, such as for the flash point, can arise from different experimental methods (e.g., open-cup vs. closed-cup) and purity levels of the sample.

Section 2: Thermal Stability Analysis

The thermal stability of a compound is a measure of its resistance to decomposition upon heating. For organosilanes like MPDES, this is a critical parameter, especially when they are used to create materials for high-temperature applications. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This analysis provides crucial information about the onset of decomposition, the temperature ranges of degradation, and the amount of residual material.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6] For a liquid like MPDES, the primary event of interest upon heating to high temperatures would be its decomposition, which would be observed as a complex series of exothermic or endothermic peaks. DSC, used in conjunction with TGA, can help to fully characterize the thermal degradation process.[8]

Section 3: Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of MPDES.

Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal analysis involves a multi-step process, starting from careful sample preparation and culminating in data interpretation.

G cluster_interp Phase 3: Interpretation & Reporting p1 Sample Acquisition (this compound, >97% purity) a1 TGA Experiment (Determine mass loss vs. temperature) p1->a1 a2 DSC Experiment (Determine heat flow vs. temperature) p1->a2 p2 Instrument Calibration (TGA: Indium, Alumel) (DSC: Indium) p2->a1 p2->a2 i1 Data Analysis (Onset Temp, T5%, Peak Temps) a1->i1 a2->i1 i2 Combined Interpretation (Correlate mass loss with thermal events) i1->i2 i3 Final Report Generation i2->i3

Caption: General workflow for the thermal analysis of MPDES.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated. Perform a baseline run with empty sample pans to ensure a stable signal.

  • Sample Preparation: Place approximately 5-10 mg of liquid MPDES into a standard aluminum or ceramic TGA pan.

    • Causality Insight: Using a small sample mass minimizes thermal gradients within the sample, leading to more accurate and sharper transition measurements.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment and maintain this flow throughout.

    • Causality Insight: An inert nitrogen atmosphere is critical to prevent oxidative degradation. This ensures that the observed mass loss is due to thermal decomposition alone, not reaction with oxygen.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.[4]

    • Causality Insight: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset temperature of decomposition and the temperature at 5% mass loss (T₅%), which is a common metric for thermal stability.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling and decomposition in this compound.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard.

  • Sample Preparation: Dispense 3-5 mg of liquid MPDES into a volatile sample pan. Hermetically seal the pan to prevent evaporation before decomposition.

    • Causality Insight: Hermetic sealing is crucial for volatile liquids like MPDES. It ensures that the measured thermal events correspond to decomposition rather than simple boiling, which would otherwise mask the degradation profile.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min to maintain an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a heating rate of 10 °C/min.

    • Causality Insight: The temperature range is chosen to observe decomposition events that typically follow the boiling point of the substance.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks, noting their onset temperatures and peak maxima. These peaks correspond to the energy changes during decomposition.[6]

Section 4: Factors Influencing Thermal Stability

The inherent thermal stability of MPDES can be influenced by several external factors:

  • Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to pyrolysis in an inert atmosphere.

  • Impurities: Catalytic impurities, such as residual acids or bases from synthesis, can lower the decomposition temperature.

  • Hydrolysis: MPDES can react with water to form silanols, which can then condense to form siloxane polymers. This process, often initiated by heat, changes the material's properties and thermal stability profile.

Conclusion

This compound is a valuable organosilane precursor with a thermal stability profile enhanced by the presence of the phenyl group. Its key thermal properties, including a high boiling point and flash point, make it suitable for applications requiring thermal processing. A thorough understanding of its decomposition behavior through techniques like TGA and DSC is essential for optimizing its use in the synthesis of thermally robust silicone-based materials. The protocols and insights provided in this guide serve as a foundational resource for researchers working to harness the full potential of this versatile compound.

References

Navigating the Labyrinth of Purity: A Technical Guide to Sourcing and Qualifying Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and materials science, the quality of starting materials is paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the critical aspects of sourcing and verifying the purity of Methylphenyldiethoxysilane (MPDES), a versatile organosilane intermediate. We will navigate the landscape of commercial suppliers, dissect the nuances of purity assessment, and provide actionable protocols for ensuring the integrity of this crucial reagent in your research and development endeavors.

The Commercial Landscape: Sourcing this compound

This compound (CAS No. 775-56-4) is a key building block in the synthesis of specialized organosilicon compounds and polymers. Its commercial availability is robust, with several chemical suppliers offering various grades of the material. Leading suppliers for research and bulk quantities include MilliporeSigma (formerly Sigma-Aldrich), Gelest, and various other chemical manufacturers and distributors.

When sourcing MPDES, it is crucial to look beyond the catalog listing and scrutinize the product specifications. Purity levels for commercially available MPDES typically range from 97% to higher purities for specialized applications. For instance, Sigma-Aldrich offers a grade with a specified purity of 97%.

Table 1: Comparison of Commercial Sources for this compound

SupplierProduct NameStated PurityAvailable Quantities
MilliporeSigma (Sigma-Aldrich) Diethoxy(methyl)phenylsilane97%Grams to Kilograms
Gelest PHENYLMETHYLDIETHOXYSILANENot specified on SDS[1]Research and Bulk
Changfu Chemical This compoundNot specified on website[2]Inquire for details
Various Online Marketplaces DiethoxymethylphenylsilaneVariesVaries

Note: Purity and availability are subject to change. It is always recommended to request the latest technical data sheet and certificate of analysis from the supplier.

Deconstructing Purity: Common Impurities and Their Origins

The adage "know thy enemy" is particularly pertinent when dealing with chemical impurities. Understanding the potential contaminants in this compound is the first step toward effective quality control. The primary synthesis route for MPDES often involves a Grignard reaction, a classic method for forming silicon-carbon bonds[3]. A common approach is the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a diethoxydichlorosilane or the reaction of a methyl Grignard reagent with phenyldiethoxychlorosilane. A one-step Grignard method for synthesizing MPDES has also been reported, involving the reaction of magnesium, methyltriethoxysilane, and chlorobenzene[4].

This synthetic pathway, while effective, can introduce several types of impurities:

  • Unreacted Starting Materials: Residual chlorosilanes, Grignard reagents, and solvents like tetrahydrofuran (THF) or diethyl ether can remain in the final product.

  • Side-Reaction By-products: Grignard reactions can be complex, with potential side reactions leading to the formation of other organosilanes. For example, the reaction of chlorosilanes with THF can lead to by-products[5]. With sterically hindered ketones, Grignard reagents can also act as a base, leading to enolate formation, or as a reducing agent[6].

  • Hydrolysis Products: Organosilanes are susceptible to hydrolysis in the presence of moisture, leading to the formation of silanols and siloxanes.

  • Solvent Residues: The solvents used in the synthesis and purification steps can be present in trace amounts.

A thorough understanding of these potential impurities is critical for selecting the appropriate analytical methods for quality control.

The Analytical Toolbox: Verifying the Purity of this compound

A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. The two most powerful techniques in the analytical chemist's arsenal for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

Gas chromatography is a cornerstone technique for separating and quantifying volatile and semi-volatile compounds, making it ideally suited for the analysis of organosilanes[7][8]. When coupled with a mass spectrometer (MS), it provides not only quantitative data on the purity of the main component but also structural information for the identification of impurities.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample MPDES Sample Dilution Dilution in a suitable solvent (e.g., heptane) Sample->Dilution Injection Injection into GC System Separation Separation on a capillary column Injection->Separation Detection Detection and Fragmentation by MS Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration (Area % Purity) Chromatogram->Integration Identification Impurity Identification (Mass Spectra Library) Chromatogram->Identification

Experimental Protocol: GC-MS Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable dry solvent, such as heptane[7][8]. Heptane is often preferred over more polar solvents like methanol to minimize the risk of hydrolysis on the column.

    • Vortex the solution to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-500.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percent purity of the this compound peak.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Determinator

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds with high precision and accuracy, often without the need for a specific reference standard of the analyte itself[9]. The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample[10].

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis Weigh_Sample Accurate weighing of MPDES sample Dissolve Dissolution in a deuterated solvent Weigh_Sample->Dissolve Weigh_Standard Accurate weighing of internal standard Weigh_Standard->Dissolve Acquire_Spectrum Acquisition of ¹H NMR spectrum under quantitative conditions Process_Spectrum Spectrum Processing (phasing, baseline correction) Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integration of analyte and standard peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Purity Calculation using the qNMR equation Integrate_Peaks->Calculate_Purity

Experimental Protocol: ¹H qNMR Purity Assay

  • Sample and Standard Preparation:

    • Select a suitable internal standard that has a known purity, is stable, and has signals that do not overlap with the analyte signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are good candidates.

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) a similar amount of the internal standard into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Spectrometer and Acquisition Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient for quantitative accuracy.

    • Number of Scans (ns): Typically 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Acquisition Time (aq): At least 3-4 seconds.

    • Spectral Width (sw): Sufficient to cover all signals of interest.

  • Data Processing and Purity Calculation:

    • Apply a small amount of line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

The Self-Validating System: Ensuring Trustworthiness in Your Protocols

The protocols described above are designed to be self-validating. For GC-MS, the use of a well-characterized column and consistent operating parameters ensures reproducibility. The mass spectral data provides an orthogonal confirmation of the identity of the main peak and any impurities.

For qNMR, the use of a certified internal standard provides traceability to a known reference. The careful optimization of acquisition parameters, particularly the relaxation delay, is crucial for ensuring the quantitative nature of the experiment. The consistency of purity values calculated using different, well-resolved signals from the analyte molecule can further validate the method.

Conclusion: A Commitment to Quality

In the pursuit of scientific advancement, the integrity of our starting materials is non-negotiable. This guide has provided a comprehensive framework for sourcing and qualifying this compound, empowering researchers to make informed decisions and execute robust quality control measures. By understanding the commercial landscape, anticipating potential impurities, and employing rigorous analytical techniques like GC-MS and qNMR, we can ensure the reliability of our experimental outcomes and build a foundation of trust in our scientific endeavors.

References

Methodological & Application

Application Note & Protocol: High-Performance Silica Coatings via Sol-Gel Synthesis with Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The sol-gel process offers a versatile, low-temperature method for creating high-purity ceramic and hybrid coatings.[1][2] Standard silica coatings, typically derived from tetraethyl orthosilicate (TEOS), are inherently hydrophilic due to a high density of surface silanol (Si-OH) groups.[3] For applications requiring tunable wettability, enhanced thermal stability, or specific optical properties, the incorporation of organo-functional silanes is a proven strategy.[4][5]

This guide details the use of Methylphenyldiethoxysilane (MPDES) as a co-precursor with TEOS in a sol-gel system. MPDES is a unique modifying agent featuring two hydrolyzable ethoxy groups and two non-hydrolyzable organic substituents: a methyl (-CH₃) group and a phenyl (-C₆H₅) group.

  • Causality of Precursor Choice: The Si-C bonds of the methyl and phenyl groups are stable under the hydrolysis conditions of the sol-gel process.[6] This allows for their direct and covalent incorporation into the final Si-O-Si network. The methyl group imparts a baseline hydrophobicity, while the bulky, aromatic phenyl group introduces significant steric hindrance and alters the surface energy, leading to enhanced hydrophobicity, modified refractive index, and potentially improved thermo-oxidative stability compared to simple alkyl-substituted silanes.[7][8]

This document provides a comprehensive protocol for the synthesis of the hybrid sol, its deposition as a thin film, and a complete workflow for the characterization and validation of the final coating.

The Sol-Gel Mechanism: Co-Condensation of TEOS and MPDES

The formation of the hybrid silica network is a two-stage process occurring in solution: hydrolysis and condensation. The reaction pathway is critically influenced by the choice of catalyst (acid or base).[9]

  • Hydrolysis: The ethoxy groups (-OC₂H₅) on both TEOS and MPDES are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is the rate-limiting step and is typically catalyzed.

    • Under acidic conditions , the ethoxy oxygen is protonated, making the silicon atom more electrophilic and susceptible to attack by water. This leads to a faster hydrolysis rate.[6][9]

  • Condensation: The newly formed silanol groups (Si-OH) are reactive and condense to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol as byproducts.[6]

    • The co-condensation of hydrolyzed TEOS and MPDES molecules results in a random distribution of methyl and phenyl functional groups throughout the inorganic silica backbone.[10][11]

The overall process transforms a liquid solution of molecular precursors (the "sol") into a rigid, three-dimensional network (the "gel").

Diagram of the Sol-Gel Co-Condensation Workflow

G cluster_0 Part 1: Sol Preparation cluster_1 Part 2: Coating Deposition cluster_2 Part 3: Characterization P1 Mix TEOS, MPDES, & Ethanol P2 Add Acid Catalyst & Water Solution P1->P2 P3 Stir at 60°C (Hydrolysis & Condensation) P2->P3 P4 Age Sol at Room Temperature P3->P4 C2 Apply Sol via Dip-Coating P4->C2 Aged Sol C1 Prepare & Clean Substrate C1->C2 C3 Dry at 100°C C2->C3 C4 Cure/Anneal at >200°C C3->C4 V1 Contact Angle (Wettability) C4->V1 Final Coating V2 FTIR Spectroscopy (Composition) C4->V2 V3 SEM / AFM (Morphology) C4->V3 V4 TGA (Thermal Stability) C4->V4

Caption: Experimental workflow for MPDES-modified silica coatings.

Detailed Experimental Protocols

Protocol 1: Synthesis of MPDES-Modified Silica Sol (Acid-Catalyzed)

This protocol is based on established methods for creating hydrophobic coatings using a co-precursor approach and is adapted for MPDES.[3]

3.1. Materials and Reagents

ReagentFormulaPuritySupplier Example
Tetraethyl Orthosilicate (TEOS)Si(OC₂H₅)₄>99%Sigma-Aldrich
This compound (MPDES)(CH₃)(C₆H₅)Si(OC₂H₅)₂>97%Gelest, Inc.
Ethanol (EtOH)C₂H₅OHAnhydrous, >99.5%Fisher Scientific
Hydrochloric Acid (HCl)HCl37% (w/w) in H₂OVWR
Deionized (DI) WaterH₂O18.2 MΩ·cmMillipore System

3.2. Step-by-Step Sol Preparation

  • Precursor Solution: In a clean, dry 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 100 mL of anhydrous ethanol, 0.12 moles of TEOS, and 0.08 moles of MPDES.

    • Scientific Rationale: Ethanol acts as a co-solvent to ensure miscibility between the nonpolar alkoxysilane precursors and the aqueous catalyst solution.[12] The molar ratio of TEOS to MPDES (here, 60:40) can be systematically varied to tune the final coating properties.

  • Catalyst Solution: In a separate 50 mL beaker, prepare the catalyst solution by adding 0.5 mL of 1M HCl to 15 mL of DI water.

  • Hydrolysis Initiation: While vigorously stirring the precursor solution, add the catalyst solution dropwise over a period of 5 minutes.

    • Scientific Rationale: Dropwise addition prevents localized, rapid hydrolysis which could lead to uncontrolled precipitation. The acidic catalyst protonates the silane ethoxy groups, promoting a controlled hydrolysis reaction.[6]

  • Reaction & Reflux: Seal the flask with a reflux condenser. Place the flask in a pre-heated oil bath at 60°C. Stir the solution continuously for 12-24 hours.

    • Scientific Rationale: Heating accelerates both the hydrolysis and condensation reactions. A reflux condenser prevents solvent loss during the extended heating period. This step allows for the formation of a stable, polymeric sol.[3]

  • Aging: After the reaction period, turn off the heat and allow the sol to cool to room temperature. Let the prepared sol age in a sealed container for 1 to 5 days before use.

    • Scientific Rationale: Aging allows the Si-O-Si network to continue developing and equilibrate, which often leads to more uniform and mechanically stable coatings.[13]

Protocol 2: Coating Deposition by Dip-Coating

3.3. Equipment and Substrates

  • Dip-coater apparatus

  • Glass microscope slides (or other substrate of interest)

  • Drying oven

  • Muffle furnace for annealing

3.4. Step-by-Step Deposition and Curing

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating sequentially in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrates under a stream of nitrogen gas.

  • Dip-Coating: Mount a cleaned substrate onto the dip-coater arm. Immerse the substrate into the aged sol and hold for 60 seconds. Withdraw the substrate at a constant, controlled speed (e.g., 50-200 mm/min).

    • Scientific Rationale: The thickness of the deposited liquid film is a function of the withdrawal speed and the viscosity of the sol. A constant speed is crucial for coating uniformity.

  • Drying: Place the coated substrate in a drying oven at 100°C for 15 minutes to evaporate the residual solvent and water.

  • Curing/Annealing: Transfer the dried substrate to a muffle furnace. Heat the coating at a ramp rate of 5°C/min to a final temperature of 200-400°C and hold for 1-2 hours.

    • Scientific Rationale: Curing completes the condensation reactions, densifies the silica network, and removes residual organic byproducts, leading to a hard, stable ceramic-like coating.[14] The final temperature should be chosen based on the thermal stability of the substrate.

Characterization and Self-Validation

A successful coating must be validated to confirm its chemical composition, surface properties, and morphology.

Diagram of Key Chemical Bonds for FTIR Validation

Caption: Functional groups in the hybrid coating verifiable by FTIR.

4.1. Expected Results and Validation Techniques

PropertyTechniqueExpected Result & Validation Check
Hydrophobicity Contact Angle GoniometryA static water contact angle > 100°. The presence of methyl and phenyl groups significantly increases hydrophobicity compared to unmodified silica (<40°).[13]
Chemical Composition FTIR SpectroscopyConfirm the presence of key vibrational bands: Si-O-Si (strong, broad peak ~1080 cm⁻¹), Si-CH₃ (~1270 cm⁻¹), and Si-Phenyl (~1430, 740 cm⁻¹).[13][15] A successful cure is validated by a significant reduction in the broad -OH band (~3400 cm⁻¹).
Surface Morphology SEM / AFMThe coating should appear smooth, uniform, and crack-free. The thickness can be measured from a cross-sectional SEM image.[14]
Thermal Stability Thermogravimetric Analysis (TGA)The analysis should show high thermal stability, with the onset of degradation of the organic groups occurring at temperatures significantly higher than for purely aliphatic-modified silicas.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Coating Cracks upon Drying Film is too thick; Shrinkage stress is too high.Decrease sol concentration (add more solvent), reduce dip-coating withdrawal speed, or introduce a plasticizing agent.
Sol Gels Prematurely Catalyst concentration is too high; Water-to-silane ratio is excessive.Reduce the amount of catalyst. Ensure accurate measurement of water. Store sol in a cool, dry place.
Poor Adhesion to Substrate Improper substrate cleaning; Surface incompatibility.Enhance cleaning protocol (e.g., use piranha solution for glass, with extreme caution). Consider a primer layer if necessary.
Low Hydrophobicity Insufficient MPDES incorporation; Incomplete curing.Increase the molar ratio of MPDES in the initial sol. Increase the final curing temperature or duration to drive off residual hydrophilic silanol groups.

References

Application Notes & Protocols: Methylphenyldiethoxysilane as a Versatile Precursor for High-Performance Silicone Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Methylphenyldiethoxysilane

Silicone polymers, or polysiloxanes, are renowned for their exceptional properties, including thermal stability, hydrophobicity, and biocompatibility.[1][2] The specific characteristics of a silicone polymer are dictated by the organic substituents attached to its inorganic siloxane backbone (...−Si−O−Si−O−...).[1] While polydimethylsiloxane (PDMS) is the most common silicone, the incorporation of different functional groups allows for the synthesis of materials with tailored properties.

This compound (MPDES) is a specialty organosilicon monomer that serves as a critical precursor for advanced silicone polymers.[3][4] Its molecular structure, featuring both a methyl (CH₃) and a phenyl (C₆H₅) group attached to a single silicon atom, provides a unique combination of properties. The methyl group contributes to flexibility and hydrophobicity, while the bulky phenyl group imparts significant rigidity, thermal stability, and a higher refractive index to the resulting polymer. This dual functionality makes MPDES an indispensable component in the formulation of high-performance materials for aerospace, electronics, and specialty coatings.[4][5]

This document provides a comprehensive guide to the use of this compound, detailing its fundamental chemistry, step-by-step polymerization protocols, and methods for polymer characterization.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for safe handling, accurate measurements, and successful polymerization.

PropertyValueSource
CAS Number 775-56-4[6]
Molecular Formula C₁₁H₁₈O₂Si[6]
Molecular Weight 210.34 g/mol [3][6]
Appearance Clear, colorless to pale yellow liquid[3]
Density 0.963 g/mL at 25 °C[6]
Boiling Point 117 °C at 31 mmHg[6]
Refractive Index (n20/D) 1.47[6]
Hydrolytic Sensitivity Reacts slowly with moisture/water[6]

Core Chemistry: The Sol-Gel Polymerization Pathway

The conversion of this compound into a stable silicone polymer proceeds via a sol-gel process, which is fundamentally a two-step reaction: hydrolysis followed by condensation.[7]

  • Hydrolysis: The two ethoxy groups (–OCH₂CH₃) on the silicon atom react with water. This reaction is typically catalyzed by an acid or a base. The ethoxy groups are replaced by hydroxyl groups (–OH), forming a reactive silanol intermediate and releasing ethanol as a byproduct.[7]

  • Condensation: The newly formed silanol intermediates are highly reactive and readily condense with each other. A new silicon-oxygen-silicon (siloxane) bond is formed, releasing a molecule of water. This step-growth polymerization process continues, building the inorganic backbone of the silicone polymer.[1][8]

The reaction conditions, particularly the pH and water concentration, critically influence the rates of hydrolysis and condensation, thereby determining the final structure and properties of the polymer.[7]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation MPDES This compound (Si-OR) Silanol Reactive Silanol Intermediate (Si-OH) MPDES->Silanol + H₂O - ROH Water Water (H₂O) Water->Silanol Silanol_A Silanol A (Si-OH) Silanol->Silanol_A Proceeds to Condensation Ethanol Ethanol (ROH) (Byproduct) Siloxane Siloxane Bond Formed (-Si-O-Si-) Silanol_A->Siloxane Silanol_B Silanol B (Si-OH) Silanol_B->Siloxane + Si-OH - H₂O Polymer Silicone Polymer Siloxane->Polymer Chain Growth Water_Byproduct Water (H₂O) (Byproduct) caption Fig 1. Sol-gel polymerization of MPDES.

Caption: Fig 1. Sol-gel polymerization of MPDES.

Experimental Protocol: Synthesis of a Methyl Phenyl Silicone Resin

This protocol details the synthesis of a crosslinked methyl phenyl silicone resin using an acid-catalyzed system.

4.1. Materials and Reagents

  • This compound (MPDES), >97% purity

  • Deionized Water

  • Toluene (Anhydrous)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

4.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Charge: Add 100 mL of toluene and 21.0 g (0.1 mol) of this compound to the flask. Begin stirring.

    • Causality Note: Toluene acts as a solvent to control viscosity and ensure homogenous mixing of the reactants.

  • Catalyst & Water Addition: In the dropping funnel, prepare a mixture of 3.6 mL (0.2 mol) of deionized water and 1 mL of 0.1 M HCl.

    • Causality Note: An acid catalyst protonates the ethoxy groups, making them better leaving groups and accelerating the hydrolysis reaction.[7] A 2:1 molar ratio of water to silane is used to ensure complete hydrolysis of the diethoxy groups.

  • Hydrolysis Reaction: Add the water/HCl mixture dropwise to the stirred silane solution over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, let the mixture stir at room temperature for 2 hours.

  • Condensation Reaction: Increase the temperature of the mixture to 80°C and allow it to reflux for 4 hours. Water will be generated during condensation and can be observed in a Dean-Stark trap if one is used.

    • Causality Note: Heating the mixture drives the condensation reaction forward by removing the ethanol and water byproducts, promoting the formation of higher molecular weight polymers according to Le Chatelier's principle.

  • Neutralization & Washing: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash twice with 50 mL of saturated sodium bicarbonate solution to neutralize the HCl catalyst, followed by two washes with 50 mL of deionized water to remove any remaining salts.

  • Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the toluene solvent using a rotary evaporator.

  • Final Product: The final product is a viscous, clear liquid or a brittle solid, which is the methyl phenyl silicone resin.

G cluster_workflow Experimental Workflow A 1. Setup (3-Neck Flask, Condenser) B 2. Charge Reactants (MPDES + Toluene) A->B C 3. Add Catalyst (H₂O + HCl) B->C D 4. Hydrolysis (2h @ RT) C->D E 5. Condensation (4h @ 80°C) D->E F 6. Workup (Neutralize & Wash) E->F G 7. Isolate Product (Dry & Evaporate Solvent) F->G H Final Polymer G->H caption Fig 2. Workflow for silicone resin synthesis.

Caption: Fig 2. Workflow for silicone resin synthesis.

Protocol: Characterization of the Synthesized Polymer

Characterization is a critical, self-validating step to confirm the structure and determine the properties of the synthesized silicone polymer.

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the chemical structure by identifying key functional groups.

  • Procedure: A small sample of the polymer is placed on the ATR crystal of the FTIR spectrometer and the spectrum is recorded.

  • Expected Results:

    • Broad peak around 3200-3600 cm⁻¹ (residual Si-OH groups).

    • Strong, broad peak around 1000-1100 cm⁻¹ (characteristic of the Si-O-Si siloxane backbone).

    • Peaks around 3050-3070 cm⁻¹ (C-H stretch of the phenyl group).

    • Peaks around 1260 cm⁻¹ (Si-CH₃).

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed information about the polymer's structure and the ratio of different groups.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ²⁹Si NMR spectra.

  • Expected Results:

    • ¹H NMR: Signals around 0.1-0.4 ppm (protons on Si-CH₃) and 7.2-7.8 ppm (protons on the phenyl rings).

    • ²⁹Si NMR: Can distinguish silicon atoms with different numbers of siloxane bridges, providing insight into the degree of condensation.

5.3. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the average molecular weight (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI).

  • Procedure: The polymer is dissolved in a suitable solvent (e.g., THF) and injected into the GPC system.

  • Expected Results: The resulting chromatogram allows for the calculation of molecular weight averages, which are crucial indicators of the extent of polymerization.

5.4. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: A small sample of the polymer is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.

  • Expected Results: Polymers containing phenyl groups, derived from MPDES, are expected to exhibit higher thermal decomposition temperatures compared to standard PDMS, indicating enhanced thermal stability.[9]

Characterization TechniqueInformation ObtainedTypical Result for Methyl Phenyl Silicone
FTIR Functional GroupsStrong Si-O-Si band (1000-1100 cm⁻¹), Si-CH₃ (1260 cm⁻¹), Phenyl (3070 cm⁻¹)
NMR (¹H, ²⁹Si) Structural Confirmation & PuritySignals for methyl and phenyl protons; shifts in ²⁹Si indicate condensation.
GPC Molecular Weight & DistributionProvides Mw, Mn, and PDI values, confirming polymerization.
TGA Thermal StabilityDecomposition onset temperature > 350°C in N₂, indicating high stability.

Safety Precautions

  • This compound is moisture-sensitive and will hydrolyze upon contact with air, releasing ethanol.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All procedures should be conducted in a well-ventilated chemical fume hood.

  • Toluene is flammable and toxic. Avoid inhalation and skin contact.

References

The Pivotal Role of Methylphenyldiethoxysilane in Crafting High-Performance Gas Chromatography Stationary Phases: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, function, and application of methylphenyl-functionalized polysiloxane stationary phases in gas chromatography (GC). We will move beyond a superficial overview to explore the causal relationships between the choice of precursor, specifically methylphenyldiethoxysilane, and the resulting chromatographic performance. Every protocol and piece of data presented herein is grounded in established scientific principles to ensure trustworthiness and reproducibility.

The Genesis of Selectivity and Stability: Why Phenyl Groups Matter

In the landscape of gas chromatography, polysiloxanes are the most prevalent and versatile stationary phases.[1] Their inherent flexibility and thermal stability make them an excellent foundation for a wide array of separation challenges. The most basic of these is the 100% dimethyl polysiloxane, a non-polar phase that separates compounds primarily based on their boiling points.[1][2] However, the demands of pharmaceutical and complex mixture analysis often necessitate a more nuanced approach to selectivity.

This is where the incorporation of phenyl groups into the polysiloxane backbone becomes critical. The introduction of a phenyl moiety, as facilitated by precursors like this compound, imparts several key advantages:

  • Enhanced Selectivity: The phenyl group introduces π-π and dipole-induced dipole interaction capabilities to the stationary phase.[3] This allows for the selective retention of aromatic and other polarizable analytes, enabling separations that are not possible on purely non-polar phases.

  • Increased Polarity: The presence of the phenyl group increases the overall polarity of the stationary phase. The degree of this increase is directly proportional to the percentage of phenyl substitution. For instance, a 5% diphenyl-95% dimethyl polysiloxane is a common mid-polarity phase, offering a balance of boiling point-based and polarity-based separation mechanisms.[1]

  • Improved Thermal Stability: The rigid structure of the phenyl group stiffens the polysiloxane backbone, which in turn inhibits thermal degradation at elevated temperatures.[4] This translates to lower column bleed, which is especially crucial for sensitive detectors like mass spectrometers (MS), and higher maximum operating temperatures.[4][5]

From Monomer to Bonded Phase: The Sol-Gel Synthesis Advantage

The creation of a robust and reliable GC stationary phase is a meticulous process. The sol-gel method has emerged as a superior technique for synthesizing and chemically bonding the stationary phase to the inner wall of the fused silica capillary. This process offers significant advantages over simple physical coating, namely in terms of thermal stability and inertness.[6]

This compound is a key precursor in the sol-gel synthesis of methylphenyl polysiloxane stationary phases. Its molecular structure is ideally suited for this process:

  • Two Ethoxy Groups: These are the reactive sites for hydrolysis. In the presence of water and a catalyst (acid or base), the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming silanols.

  • Methyl and Phenyl Groups: These non-hydrolyzable organic groups are preserved during the synthesis and become the functional moieties of the final stationary phase, dictating its chromatographic properties.

The Chemistry of Sol-Gel Formation

The sol-gel process can be broken down into two primary stages:

  • Hydrolysis: The ethoxy groups of the this compound and a co-precursor, typically dimethyldiethoxysilane (to control the final phenyl content), react with water to form silanol groups. This reaction is catalyzed by either an acid or a base.

    • Acid Catalysis: Protonation of the ethoxy group makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This generally leads to a more linear polymer structure.[7]

    • Base Catalysis: The hydroxide ion directly attacks the silicon atom. This typically results in a more highly branched and cross-linked polymer network.[7]

  • Polycondensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This condensation can occur in two ways:

    • Surface Condensation: Silanol groups of the polymer react with the hydroxyl groups on the inner surface of the fused silica capillary, covalently bonding the stationary phase to the column wall.

    • Self-Condensation (Cross-linking): Silanol groups on different polymer chains react with each other, creating a cross-linked network that enhances the mechanical and thermal stability of the stationary phase.[8]

The interplay between the rates of hydrolysis and condensation, influenced by factors such as the catalyst, water-to-silane ratio, and the nature of the organic substituents, determines the final structure and properties of the stationary phase.

Diagram of the Sol-Gel Process

SolGelProcess cluster_precursors Precursors cluster_reactions Sol-Gel Reactions cluster_products Final Stationary Phase MPDES This compound (C₆H₅)(CH₃)Si(OC₂H₅)₂ Hydrolysis Hydrolysis (+ H₂O, Catalyst) MPDES->Hydrolysis DMDES Dimethyldiethoxysilane (CH₃)₂Si(OC₂H₅)₂ DMDES->Hydrolysis Condensation Polycondensation (- H₂O / C₂H₅OH) Hydrolysis->Condensation Silanol Formation Polymer Cross-linked & Bonded Methylphenyl Polysiloxane Condensation->Polymer Siloxane Bond Formation

Caption: Workflow of the sol-gel synthesis of a methylphenyl polysiloxane stationary phase.

The Influence of Methyl and Phenyl Groups on Reaction Kinetics

The nature of the organic substituents on the silicon atom has a profound impact on the kinetics of the sol-gel process. The steric bulk of the phenyl group, in comparison to the smaller methyl group, leads to a slower rate of hydrolysis and condensation.[9] This difference in reactivity must be carefully considered when designing the synthesis protocol to achieve a homogenous polymer with the desired phenyl content.

PrecursorRelative Hydrolysis RateRelative Condensation RateResulting Polymer Structure
DimethyldiethoxysilaneFasterFasterMore flexible, less sterically hindered
This compoundSlowerSlowerMore rigid, sterically hindered

This table provides a qualitative comparison. Actual rates are dependent on specific reaction conditions.

Protocol for the Preparation of a 5% Phenyl-Methylpolysiloxane Stationary Phase via Sol-Gel Synthesis

This protocol outlines a general procedure for the preparation of a 5% phenyl-methylpolysiloxane stationary phase. Note: This is a representative protocol and may require optimization based on specific laboratory conditions and desired column characteristics. All work with silane precursors should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Fused silica capillary tubing (e.g., 30 m x 0.25 mm i.d.)

  • This compound (MPDES)

  • Dimethyldiethoxysilane (DMDES)

  • Deionized water

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl) or Ammonia (NH₃) solution (catalyst)

  • Nitrogen gas (high purity)

  • Gas chromatograph for column conditioning

Protocol:

  • Capillary Pre-treatment:

    • Flush the capillary with nitrogen for 30 minutes to remove any particulates.

    • To activate the surface silanol groups, flush the capillary with a 1 M NaOH solution for 1 hour at 60°C, followed by a thorough rinse with deionized water until the eluent is neutral.

    • Dry the capillary by flushing with nitrogen at 150°C for 2 hours.

  • Preparation of the Sol-Gel Solution (for a 5% Phenyl Phase):

    • In a clean, dry vial, prepare a mixture of MPDES and DMDES. For a 5% phenyl phase, a molar ratio of approximately 1:19 (MPDES:DMDES) would be a starting point, though the final polymer composition may not be a direct 1:1 reflection of the precursor ratio due to differences in reactivity.

    • Add ethanol to the silane mixture to act as a homogenizing solvent. A typical starting point is a 1:1 volume ratio of total silanes to ethanol.

    • Prepare the hydrolysis solution by adding the catalyst (e.g., 0.1 M HCl) to deionized water. The molar ratio of water to total silane precursors is a critical parameter, with a common starting point being 1.5:1.

    • Slowly add the hydrolysis solution to the silane/ethanol mixture while stirring. The solution will initially be clear and will gradually become more viscous as hydrolysis and condensation proceed.

  • Coating the Capillary:

    • Fill the pre-treated capillary with the sol-gel solution using nitrogen pressure.

    • Seal both ends of the capillary and allow the polymerization and bonding to occur at room temperature for 24-48 hours.

  • Column Conditioning:

    • Unseal the ends of the capillary and install it in a gas chromatograph.

    • Flush the column with a slow stream of nitrogen for 1-2 hours at room temperature to remove any remaining solvent.

    • Gradually increase the column temperature at a rate of 2-5°C/min to a final temperature approximately 20°C above the intended maximum operating temperature of the column (e.g., 320°C for a 5% phenyl-methyl phase).

    • Hold at the final temperature for 3-5 hours, or until a stable baseline is achieved.

Diagram of the Column Preparation and Conditioning Workflow

ColumnPrep Start Start Pretreatment Capillary Pre-treatment (Activation & Drying) Start->Pretreatment SolPrep Sol-Gel Solution Preparation Pretreatment->SolPrep Coating Capillary Coating SolPrep->Coating Curing Curing & Polymerization (Room Temperature) Coating->Curing Conditioning Column Conditioning in GC (Temperature Programming) Curing->Conditioning End Ready for Analysis Conditioning->End

Caption: A step-by-step workflow for the preparation and conditioning of a GC column.

Application Notes: Methylphenyl Polysiloxane Phases in Drug Development

The unique selectivity and robustness of methylphenyl polysiloxane stationary phases make them invaluable tools in various stages of drug development.

Analysis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs widely used as sedatives and anxiolytics. Their analysis is crucial in clinical toxicology and forensic science. A 5% phenyl-methylpolysiloxane column provides excellent resolution and peak shape for many common benzodiazepines.[10][11]

Example Application: GC-MS Analysis of Benzodiazepines

ParameterValue
Column 5% Phenyl-95% Methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Splitless, 260°C
Carrier Gas Helium, constant linear velocity of 45.6 cm/sec
Oven Program 60°C (hold 2 min), ramp at 10°C/min to 320°C (hold 10 min)
Detector Mass Spectrometer (Scan mode, m/z 35-600)
Sample Standard mixture of benzodiazepines in methanol

This is a representative method. Specific conditions may vary.[10]

Expected Elution Order (based on typical volatility and polarity): Flunitrazepam, Flutoprazepam, Flurazepam.[10]

Analysis of Tricyclic Antidepressants

Tricyclic antidepressants (TCAs) are a class of drugs used to treat depression and other mood disorders. Therapeutic drug monitoring of TCAs is essential due to their narrow therapeutic window. GC methods on mid-polarity phases are well-suited for the separation of these compounds and their metabolites.[5][12]

Example Application: GC-MS Analysis of Tricyclic Antidepressants

ParameterValue
Column 5% Phenyl-95% Methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm i.d., 0.5 µm film thickness
Injector Splitless, 280°C
Carrier Gas Helium, 1.0 mL/min
Oven Program Optimized for the specific TCAs of interest (a typical starting point could be 100°C, ramped to 280°C)
Detector Mass Spectrometer
Sample Extracted and derivatized TCAs from plasma or urine

This is a representative method. Specific conditions may vary and derivatization is often required for TCAs.[5]

Conclusion

The use of this compound as a precursor in the sol-gel synthesis of gas chromatography stationary phases provides a powerful means of creating columns with tailored selectivity, enhanced thermal stability, and exceptional robustness. The ability to control the phenyl content allows for the fine-tuning of column polarity to meet the specific challenges of complex separations, particularly in the demanding field of pharmaceutical analysis. By understanding the underlying chemistry of the sol-gel process and the influence of the silane precursors, researchers can better select and even design GC columns that deliver the highest levels of performance and reliability.

References

Introduction: Bridging Inorganic Scaffolds with Organic Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sol-Gel Synthesis of Methyl-Phenyl-Functionalized Silica Hybrids using Methylphenyldiethoxysilane (MPDES) and TEOS

The convergence of inorganic and organic chemistry through the sol-gel process has paved the way for the creation of advanced hybrid materials, or Organic Modified Silicates (ORMOSILs).[1] These materials synergistically combine the robustness, thermal stability, and structural integrity of an inorganic silica network with the specific functionalities endowed by covalently bonded organic groups.[2] By incorporating organosilanes into a silica matrix derived from precursors like Tetraethoxysilane (TEOS), researchers can precisely tune the final properties of the material, such as surface chemistry, porosity, and hydrophobicity.[3][4]

This application note provides a comprehensive guide to the synthesis of methyl-phenyl-functionalized silica materials via the co-condensation of this compound (MPDES) and TEOS. The presence of both the non-polar methyl group and the aromatic phenyl group makes these materials particularly interesting for applications requiring tailored surface interactions, such as selective adsorption, high-performance chromatography, and as hydrophobic, thermally stable coatings.[5][6] Phenyl-functionalized silica aerogels, for example, have demonstrated high adsorption capacities for various organic pollutants.[6]

We will delve into the underlying chemical principles, provide a robust and validated experimental protocol, and discuss how key parameters can be modulated to control the characteristics of the final product. This guide is intended for researchers and scientists seeking to develop novel functional materials for a range of applications, from advanced materials science to drug development.

Theoretical Framework: The Chemistry of Co-Condensation

The sol-gel process is a versatile method for producing solid materials from small molecules, fundamentally involving the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[7] The process is governed by two primary reactions when using silicon alkoxide precursors: hydrolysis and condensation.[8]

  • Hydrolysis: The replacement of an alkoxide group (-OR) with a hydroxyl group (-OH) through the addition of water. This reaction is typically the initial step and can be catalyzed by either an acid or a base.[9]

    • Si-(OR) + H₂O ⇌ Si-OH + R-OH

  • Condensation: The linking of silicon-containing monomers or oligomers to form siloxane bridges (Si-O-Si). This can occur through a water-producing or an alcohol-producing pathway.[10]

    • Si-OH + HO-Si ⇌ Si-O-Si + H₂O

    • Si-OR + HO-Si ⇌ Si-O-Si + R-OH

The Role of Catalysts

The choice of catalyst is one of the most critical parameters in sol-gel synthesis, as it dictates the relative rates of hydrolysis and condensation and, consequently, the final structure of the gel.[9][11]

  • Acid Catalysis (pH < 7): Under acidic conditions, the hydrolysis reaction is rapid compared to condensation.[12] This leads to the formation of long, weakly branched polymer chains that entangle to form the gel network. The resulting materials are often dense and microporous.[9]

  • Base Catalysis (pH > 7): Under basic conditions, condensation is faster than hydrolysis.[9] This promotes the formation of highly branched clusters that grow and aggregate, leading to a network of colloidal particles. These materials are typically more porous, with larger pore sizes.[13]

For hybrid systems, a two-step acid-base catalysis is often employed to achieve optimal control. An initial acid-catalyzed hydrolysis step ensures the formation of reactive silanol groups on both precursors, followed by a base-catalyzed condensation step to promote efficient and uniform gelation.[14][15]

Precursor Reactivity: TEOS vs. MPDES

The structural differences between TEOS and MPDES are key to the formation of the hybrid network.

  • Tetraethoxysilane (TEOS): As a tetra-functional precursor (four ethoxy groups), TEOS acts as the primary network-former. Upon complete hydrolysis and condensation, it can form up to four siloxane bridges, creating a rigid, three-dimensional silica framework.

  • This compound (MPDES): As a di-functional precursor (two ethoxy groups), MPDES acts as a network modifier. It can only form two siloxane bridges, effectively terminating a growing polymer chain or acting as a linear linker between chains. The pendant methyl and phenyl groups are non-reactive in the sol-gel process and remain as functional moieties within the final material. The bulky phenyl group introduces steric hindrance, which can slow its hydrolysis and condensation rate compared to TEOS.

By varying the molar ratio of TEOS to MPDES, the cross-linking density, functionality, and ultimately the mechanical and chemical properties of the hybrid material can be systematically controlled.

Experimental Protocol: Two-Step Acid-Base Catalyzed Synthesis

This protocol details a reliable method for synthesizing a methyl-phenyl-functionalized silica hybrid gel using a TEOS:MPDES molar ratio of 4:1. This ratio provides a good balance between network formation and functionalization.

Materials and Equipment
Reagents Equipment
Tetraethoxysilane (TEOS, ≥98%)Magnetic stirrer with hotplate
This compound (MPDES, ≥97%)Glass reaction vessel (e.g., beaker, flask)
Ethanol (EtOH, 200 proof)Magnetic stir bar
Deionized Water (H₂O)Syringes or graduated cylinders for liquid handling
Hydrochloric Acid (HCl, 0.1 M solution)pH meter or pH indicator strips
Ammonium Hydroxide (NH₄OH, 2 M solution)Parafilm or vessel cap
Drying oven
Workflow Overview

The following diagram outlines the major steps in the synthesis process.

G cluster_0 Step 1: Sol Preparation & Hydrolysis cluster_1 Step 2: Gelation & Aging cluster_2 Step 3: Drying P Precursor Solution (TEOS, MPDES, EtOH) W Water & Acid Catalyst (H₂O, HCl) H Acid-Catalyzed Hydrolysis (Stirring @ RT) W->H B Base Catalyst Addition (NH₄OH) H->B G Condensation & Gelation (Sol to Gel Transition) B->G A Aging (Strengthens Network) G->A D Solvent Exchange (Optional) A->D F Drying (e.g., Oven @ 60-80°C) D->F M Final Hybrid Material (Methyl-Phenyl Silica Xerogel) F->M

Caption: Workflow for the synthesis of a hybrid silica xerogel.

Step-by-Step Procedure
  • Prepare the Precursor Solution:

    • In a 100 mL glass beaker equipped with a magnetic stir bar, add 20 mL of ethanol.

    • While stirring, add 8.33 g (0.040 mol) of TEOS.

    • Subsequently, add 2.12 g (0.010 mol) of MPDES to the solution. Stir for 10 minutes to ensure a homogeneous mixture. This corresponds to a total of 0.050 moles of silicon precursors.

  • Acid-Catalyzed Hydrolysis:

    • In a separate small container, prepare the hydrolysis solution by mixing 3.60 mL of deionized water (0.20 mol H₂O) with 0.5 mL of 0.1 M HCl. This gives a total H₂O:Si molar ratio of 4:1.

    • Add the hydrolysis solution dropwise to the stirring precursor solution over a period of 5 minutes.

    • Seal the beaker with parafilm and allow the solution to stir at room temperature for 1 hour. The solution should remain clear. This step initiates the hydrolysis of the ethoxy groups on both TEOS and MPDES.

  • Base-Catalyzed Condensation and Gelation:

    • Begin adding 2 M NH₄OH solution dropwise to the sol while continuing to stir. Monitor the pH.

    • Continue adding the base until the pH of the solution is approximately 8-9. This will significantly accelerate the condensation reactions.

    • Once the desired pH is reached, stop stirring, remove the stir bar, and seal the container.

    • Allow the sol to rest undisturbed at room temperature. Gelation time can vary from minutes to hours depending on the exact conditions. The gel point is reached when the solution no longer flows upon tilting the container.

  • Aging:

    • Once gelled, keep the container sealed and let the gel age for 24-48 hours at room temperature. During aging, condensation reactions continue, strengthening the Si-O-Si network and increasing its mechanical rigidity.

  • Drying:

    • To obtain a xerogel, the solvent within the gel pores must be removed. A simple method is evaporative drying.

    • Unseal the gel container and place it in an oven set to 60-80°C.

    • Dry the gel for 24-72 hours, or until a constant weight is achieved. Note that significant shrinkage and potential cracking can occur during this step due to capillary stress. For applications requiring preserved porosity, supercritical drying to produce an aerogel may be necessary.[14]

Process Parameter Optimization

The properties of the final hybrid material can be tailored by adjusting several key synthesis parameters. The table below summarizes the expected effects.

ParameterVariationExpected Effect on Final MaterialRationale
TEOS:MPDES Ratio Increase MPDES content- Increased hydrophobicity and organophilicity.- Decreased cross-linking density.- Potentially lower mechanical strength and surface area.MPDES introduces non-polar methyl/phenyl groups and acts as a network modifier, reducing the 3D connectivity of the silica network formed by TEOS.[16]
H₂O:Si Molar Ratio Increase from stoichiometric (2) to excess (>4)- Faster and more complete hydrolysis.- Can lead to more condensed, less porous structures if condensation is also rapid.Excess water drives the hydrolysis equilibrium forward, ensuring more Si-OH groups are available for condensation.[9]
Catalyst Type/pH Single-step acid vs. two-step acid/base- Acid: Tends to produce denser, microporous materials.- Two-Step: Allows for better control, often resulting in more uniform, mesoporous materials.The catalyst type directly controls the relative rates of hydrolysis and condensation, which in turn determines the growth mechanism (polymeric vs. colloidal).[9][12]
Aging Time Increase aging time (e.g., 24h to 72h)- Increased network stiffness and mechanical strength.- Minor shrinkage of the gel (syneresis).Continued condensation reactions within the gel network strengthen the structure by forming additional siloxane bridges.

Characterization of Methyl-Phenyl Silica Hybrids

To validate the synthesis and understand the material properties, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the incorporation of the organic groups. Look for characteristic peaks for Si-O-Si (~1080 cm⁻¹), C-H from methyl groups (~2970 cm⁻¹), and C=C stretching from the phenyl ring (~1430 cm⁻¹ and ~1600 cm⁻¹).[17]

  • Scanning Electron Microscopy (SEM): Visualizes the surface morphology and microstructure of the dried gel (xerogel or aerogel).[15]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and quantifies the organic content by measuring weight loss as a function of temperature.[18]

  • Nitrogen Adsorption/Desorption (BET Analysis): Measures key textural properties of porous materials, including specific surface area, pore volume, and pore size distribution.

  • Water Contact Angle Measurement: Quantifies the hydrophobicity of the material's surface. A higher contact angle indicates greater hydrophobicity.

Applications in Research and Development

The unique properties of methyl-phenyl functionalized silica make them suitable for a variety of advanced applications:

  • Chromatography: Can be used as a stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC) for separating non-polar to moderately polar analytes.

  • Selective Adsorption: The phenyl groups can interact with aromatic pollutants via π-π stacking, making the material an effective sorbent for environmental remediation.[5]

  • Hydrophobic Coatings: Can be deposited as thin films to create water-repellent surfaces with high thermal stability.[19][20]

  • Drug Delivery: The porous structure and tunable surface chemistry can be exploited for the controlled loading and release of therapeutic agents.[21]

Chemical Reactions and Structures

The diagram below illustrates the key chemical species and their transformation during the sol-gel process.

References

Application Notes & Protocols: Methylphenyldiethoxysilane (MPDES) as a High-Performance Adhesion Promoter

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Interfacial Adhesion

In the realm of advanced materials, the interface—the boundary where two dissimilar materials meet—is often the weakest link. Achieving robust and durable adhesion between inorganic substrates (e.g., glass, metals, ceramics) and organic polymers (e.g., coatings, adhesives, resins) is a persistent challenge. Failure at this interface can lead to delamination, corrosion, and catastrophic mechanical failure.

Organofunctional silanes are the cornerstone of modern adhesion promotion technology, acting as molecular bridges to chemically and physically unite these disparate materials.[1][2] Methylphenyldiethoxysilane (MPDES) is a specialized organofunctional silane designed for applications demanding high performance. Its unique molecular structure, featuring two hydrolyzable ethoxy groups, a methyl group, and a phenyl group, imparts a unique combination of reactivity and stability. The phenyl group, in particular, enhances the thermal stability, oxidation resistance, and UV stability of the interfacial region, making MPDES a superior choice for demanding environments.[3][4]

This guide provides a deep-dive into the mechanisms, applications, and detailed protocols for leveraging MPDES to achieve superior adhesion in research and industrial settings.

The Molecular Bridging Mechanism of MPDES

The efficacy of MPDES as an adhesion promoter is rooted in its dual-reactivity, enabling it to form strong, covalent bonds with inorganic surfaces while simultaneously establishing compatibility with organic polymer matrices. This process occurs in two primary stages: hydrolysis and condensation.[5][6]

Stage 1: Hydrolysis (Activation) The process begins with the activation of the silane molecule. The two ethoxy groups (Si-OC₂H₅) on the MPDES molecule are hydrolyzable. In the presence of water, even atmospheric moisture, they react to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[6][7] This reaction is the essential first step, converting the relatively inert alkoxysilane into a reactive intermediate. The rate of this reaction can be significantly influenced by pH.[6]

Stage 2: Condensation (Bond Formation) Following hydrolysis, the activated MPDES molecules, now rich in silanol groups, engage in condensation reactions:

  • Bonding to the Inorganic Substrate: The silanol groups readily react with hydroxyl groups (-OH) present on the surface of inorganic materials like glass, silica, and metal oxides. This reaction forms highly stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the MPDES molecule onto the substrate.[2]

  • Formation of an Interfacial Network: Hydrolyzed MPDES molecules can also self-condense with one another, forming a durable, cross-linked polysiloxane network (Si-O-Si) at the interface. This oligomeric layer provides a robust, water-resistant interlayer.

Stage 3: Interaction with the Organic Polymer The non-hydrolyzable methyl and phenyl groups are organophilic, meaning they have a strong affinity for organic materials.[8] When a polymer coating, adhesive, or resin is applied over the MPDES-primed surface, these organic-compatible groups physically entangle and interpenetrate with the polymer chains. This creates a strong, cohesive bond through van der Waals forces and improved wetting, completing the molecular bridge that connects the inorganic substrate to the organic polymer.[8][9]

G cluster_0 Inorganic Substrate (e.g., Glass, Metal) cluster_1 MPDES Adhesion Promoter cluster_2 Organic Polymer (e.g., Coating, Adhesive) S Substrate-OH Network Cross-linked Siloxane Network at Interface S->Network  (Si-O-Substrate Bonds)   MPDES This compound (MPDES) Silanol Hydrolyzed MPDES (Silanol Groups) MPDES->Silanol  Step 1: Hydrolysis  (+ H₂O) Silanol->Network  Step 2: Condensation  (Covalent Bonding) P Polymer Matrix Network->P  Step 3: Interdiffusion  (Physical Entanglement)

Figure 1: Mechanism of MPDES Adhesion Promotion.

Core Applications & System Compatibility

MPDES is versatile and finds application in numerous fields where the bond between organic and inorganic materials is critical.

  • High-Performance Coatings & Paints: Dramatically improves the adhesion of epoxy, polyurethane, and acrylic coatings to metal, glass, and ceramic substrates, preventing delamination and enhancing corrosion and weather resistance.[9][10][11]

  • Advanced Composites: Acts as a coupling agent to treat inorganic fillers like glass fibers and silica before their incorporation into a polymer matrix. This strengthens the filler-matrix interface, leading to superior mechanical properties (e.g., tensile strength, impact resistance) and improved moisture resistance.[12]

  • Adhesives & Sealants: Can be used as either a primer or an integral blend additive to ensure durable bonding of structural adhesives and sealants, particularly in applications exposed to humidity and thermal cycling.[12][13]

  • Microelectronics: Serves as a surface treatment for silicon wafers and other semiconductor materials to promote the adhesion of photoresists, encapsulants, and other polymeric layers, which is critical for device reliability.[14][15]

Compatible Inorganic SubstratesCompatible Polymer Systems
Glass, Glass FibersEpoxy Resins
Silicon, Silicon Dioxide (SiO₂)Polyurethanes (PUR)
Aluminum, Steel, other MetalsAcrylics & Methacrylates
Ceramics, Mineral Fillers (Silica, Talc)Phenolic Resins
Mica, QuartzPolysulfides, SBR

Detailed Application Protocols

The method of application is critical to performance. The most effective way to promote adhesion is to apply the silane as a primer directly to the substrate surface.[13] An alternative, simpler method involves adding the silane as an integral blend into the bulk polymer system.[16]

Protocol 1: Surface Priming with MPDES (Maximum Efficacy)

This method creates a dedicated, uniform layer of the adhesion promoter on the substrate, yielding the best possible performance.[11]

G start Start sub_prep Step 1: Substrate Preparation (Clean & Dry Surface) start->sub_prep sol_prep Step 2: Silane Solution Preparation (0.5-5% MPDES in 95:5 Ethanol:Water) sub_prep->sol_prep ph_adjust Step 3: pH Adjustment (Adjust to pH 4.5-5.5 with Acetic Acid) sol_prep->ph_adjust hydrolysis Step 4: Hydrolysis (Allow 15-30 min for activation) ph_adjust->hydrolysis application Step 5: Primer Application (Dip, Spray, or Wipe for 1-3 min) hydrolysis->application rinse Step 6: Rinsing (Optional) (Briefly rinse with pure ethanol) application->rinse cure Step 7: Curing (Air dry or heat at 110-120°C for 30 min) rinse->cure end End (Substrate is ready for polymer application) cure->end

Figure 2: Experimental Workflow for Primer Application.

Step-by-Step Methodology:

  • Substrate Preparation (Critical Step):

    • Rationale: The silane can only bond to hydroxyl groups that are accessible. Any organic or inorganic contamination on the surface will inhibit bond formation.

    • Procedure: Thoroughly clean the substrate surface to remove all dust, grease, and oils. Use a sequence of solvent washes (e.g., acetone, isopropanol). For critical applications, plasma or corona treatment can be used to both clean and activate the surface by generating hydroxyl groups.

    • Drying: Dry the substrate completely. For optimal monolayer deposition, pre-dry in an oven at 110-150°C for at least 30 minutes to remove adsorbed water.[17][18]

  • Silane Solution Preparation:

    • Rationale: The silane must be hydrolyzed to become reactive. This is best achieved in a controlled aqueous solution.

    • Procedure: Prepare a 95:5 (v/v) solution of ethanol and deionized water.[17][18] Adjust the pH of this solution to between 4.5 and 5.5 using a weak acid like acetic acid.[18] This acidic condition catalyzes the hydrolysis reaction.[6] With stirring, add MPDES to the solution to achieve a final concentration between 0.5% and 5.0% by weight.[10][19] A 2% concentration is a common starting point.[17]

    • Hydrolysis Time: Allow the prepared solution to stand for at least 15-30 minutes before use.[19] This "induction time" is crucial for the hydrolysis reaction to proceed and generate the reactive silanol groups.

  • Application:

    • Rationale: The goal is to apply a thin, uniform layer of the silane solution to the prepared substrate.

    • Procedure: Apply the activated silane solution to the substrate using your method of choice:

      • Dipping/Immersion: Submerge the substrate in the solution for 1-3 minutes with gentle agitation.[17][18]

      • Spraying: Use a spray gun for even coverage on large or complex surfaces.[19]

      • Wiping/Brushing: Apply manually for smaller-scale applications.[19]

  • Rinsing (Optional but Recommended):

    • Rationale: Rinsing removes excess, physically adsorbed silane that has not bonded to the surface. This prevents the formation of a thick, weak silane layer.[10]

    • Procedure: Briefly dip or rinse the treated substrate in fresh, pure ethanol to remove excess material.[17][18]

  • Curing/Drying:

    • Rationale: Curing is required to drive the condensation reaction, forming stable covalent bonds between the silane and the substrate and cross-linking the siloxane network. It also removes the solvent and reaction byproducts (ethanol).

    • Procedure:

      • Room Temperature Cure: Allow the solvent to evaporate and the silane to cure at ambient temperature for 24 hours (requires at least 60% relative humidity).[17]

      • Heat Cure (Recommended): Place the coated substrate in an oven at 110–120°C for 20–45 minutes.[10][17][18] This accelerates the curing process and ensures a more complete reaction.

    • Caution: Avoid excessive curing temperatures (e.g., >125°C), as this can make the silane interlayer too dense and brittle, which reduces interpenetration by the polymer and can lead to cohesive failure within the silane layer itself.[10]

The substrate is now primed and ready for the application of the coating, adhesive, or resin.

Protocol 2: Integral Blend Method

This method is simpler as it involves adding the silane directly to the polymer formulation.[10]

Step-by-Step Methodology:

  • Determine Dosage:

    • Rationale: The amount of silane must be sufficient to migrate to the interfaces (both substrate and filler, if applicable) but not so high as to negatively affect the bulk properties of the polymer.

    • Procedure: As a starting point, add MPDES at a concentration of 0.5% to 2.0% based on the total weight of the resin.[16][20] The optimal concentration should be determined experimentally for each specific formulation.

  • Blending:

    • Rationale: The silane must be uniformly dispersed throughout the polymer matrix to be effective.

    • Procedure: Add the MPDES directly to the liquid resin or one of its components before the final mixing and application. Ensure thorough mixing to achieve a homogenous dispersion.

  • Application and Curing:

    • Procedure: Apply and cure the final formulation (coating, adhesive, etc.) according to the manufacturer's standard procedure.

    • Mechanism: During the application and curing process, the MPDES molecules, driven by their affinity for the inorganic surfaces, will migrate to the interface to react and promote adhesion. Moisture present in the formulation or on the substrate/filler surface is required for the hydrolysis and condensation reactions to occur.

Note on Efficacy: While simpler, the integral blend method may be less effective than priming. The silane can potentially have unintended reactions with other components in a complex formulation before it reaches the interface.[11] Priming ensures the adhesion promoter is located precisely where it is needed.

Summary of Key Process Parameters

ParameterRecommended RangeRationale & Key Insights
Application Method Primer > Integral BlendPriming offers superior performance by concentrating the silane at the interface.[11][13]
Primer Concentration 0.5 - 5.0 wt% (2% typical)Too low gives incomplete coverage; too high can form a weak, brittle layer.[10]
Solvent System 95% Ethanol / 5% WaterProvides the necessary water for hydrolysis in a controlled manner.[17][18]
Solution pH 4.5 - 5.5 (Acid-catalyzed)Catalyzes the hydrolysis reaction to activate the silane.[17][18]
Hydrolysis Time 15 - 30 minutesEssential for the formation of reactive silanol groups before application.[19]
Curing Temperature 110 - 120 °CAccelerates condensation, forming stable covalent bonds and removing byproducts.[10][18]
Curing Time 20 - 45 minutesEnsures complete reaction without making the silane layer overly brittle.[10][17]

References

Troubleshooting & Optimization

Technical Support Center: Mastering the Hydrolysis and Condensation of Methylphenyldiethoxysilane (MPDES)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled hydrolysis and condensation of Methylphenyldiethoxysilane (MPDES). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of MPDES in their work. Here, we move beyond basic protocols to provide in-depth, field-proven insights into managing this nuanced reaction, ensuring reproducibility and the desired material properties. Our focus is on the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemistry and handling of this compound.

Q1: What are the primary chemical reactions involved when using MPDES?

A1: The core reactions are a two-step process:

  • Hydrolysis: The ethoxy groups (-OEt) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct.

  • Condensation: These newly formed, reactive silanol groups then react with each other (or with remaining ethoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or ethanol. This condensation process is what builds the polysiloxane network.[1][2]

Q2: How do the methyl and phenyl groups on MPDES influence its reactivity?

A2: The methyl (-CH₃) and phenyl (-C₆H₅) groups provide a unique combination of steric and electronic effects that dictate the reactivity of MPDES:

  • Methyl Group: Being a small, electron-donating group, it can slightly increase the rate of hydrolysis under acidic conditions by stabilizing the positively charged transition state.

  • Phenyl Group: This is a bulky group that introduces significant steric hindrance. This steric bulk can slow down the condensation reaction, allowing for better control over the polymerization process compared to smaller dialkoxysilanes.[1] The phenyl groups also impart greater thermal stability to the final polymethylphenylsiloxane.[3][4]

Q3: What are the key factors that I need to control during the hydrolysis and condensation of MPDES?

A3: Precise control over the reaction is achieved by managing several critical parameters:

  • pH of the solution: This is arguably the most critical factor, as it dictates the rates of both hydrolysis and condensation.

  • Water-to-Silane Ratio (r-value): The stoichiometry of water to MPDES directly impacts the extent of hydrolysis and the subsequent condensation pathways.

  • Catalyst: The choice of an acid or base catalyst will significantly influence the reaction mechanism and kinetics.

  • Temperature: As with most chemical reactions, temperature affects the reaction rates, with higher temperatures generally leading to faster hydrolysis and condensation.[5]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[5][6]

Q4: What is the typical structure of the final product derived from MPDES?

A4: The hydrolysis and condensation of MPDES, a difunctional organosilane, can lead to the formation of linear chain or cyclic polymethylphenylsiloxanes (PMPS).[4] The final structure, whether predominantly linear or cyclic, is heavily influenced by the reaction conditions.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the hydrolysis and condensation of MPDES.

Problem 1: The reaction mixture becomes cloudy and precipitates immediately.

  • Possible Cause: Uncontrolled and rapid condensation leading to the formation of insoluble, high-molecular-weight polymers. This is often due to an excessively high pH (strong basic conditions) which dramatically accelerates the condensation rate.[1][7]

  • Solution:

    • pH Adjustment: Lower the pH of your reaction mixture. For more controlled reactions, acidic conditions are generally preferred as they favor hydrolysis over condensation.[8][9] A pH range of 4-5 is a good starting point.

    • Catalyst Concentration: If using a base catalyst, significantly reduce its concentration.

    • Temperature Control: Perform the reaction at a lower temperature to slow down the overall reaction rate.

Problem 2: Gelation occurs too quickly, preventing uniform coating or casting.

  • Possible Cause: The condensation rate is significantly faster than the hydrolysis rate, leading to rapid network formation. This can be exacerbated by a high concentration of the silane, a high water-to-silane ratio, or elevated temperatures.[10]

  • Solution:

    • Reduce Water-to-Silane Ratio: A lower r-value will slow the condensation process.

    • Dilute the Reactants: Lowering the concentration of MPDES in the solvent can provide better control over the gelation time.

    • Stepwise Water Addition: Instead of adding all the water at once, add it portion-wise to control the rate of hydrolysis and subsequent condensation.

Problem 3: The hydrolysis appears to be incomplete, leading to inconsistent product quality.

  • Possible Cause: Insufficient water, inadequate catalyst activity, or a non-optimal pH can lead to incomplete hydrolysis. A neutral pH is known to result in very slow hydrolysis rates for alkoxysilanes.[11]

  • Solution:

    • Verify Water Stoichiometry: Ensure you are using at least the stoichiometric amount of water required for complete hydrolysis (2 moles of water per mole of MPDES).

    • Optimize pH: Adjust the pH to be either acidic (e.g., pH 4-5) or basic (e.g., pH 9-10) to catalyze the hydrolysis reaction.[12]

    • Increase Temperature: Gently warming the reaction mixture can increase the rate of hydrolysis.

    • Consider a More Active Catalyst: If using a mild catalyst, you may need to switch to a more active one, such as a solid superacid catalyst for certain applications.

Problem 4: The final product has poor thermal stability.

  • Possible Cause: Incomplete condensation can leave an excess of silanol groups in the final polymer, which can be detrimental to thermal stability. The formation of low-molecular-weight cyclic species can also reduce the overall thermal stability.

  • Solution:

    • Post-Curing Step: After the initial reaction, a post-curing step at an elevated temperature can drive the condensation of remaining silanol groups.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve a high degree of condensation.

    • Catalyst Choice: The choice of catalyst can influence the final polymer architecture. Experiment with different catalysts to favor the formation of more stable linear polymers over cyclic species.

Troubleshooting Decision Tree

G start Start Troubleshooting issue What is the primary issue? start->issue precipitate Immediate Precipitation issue->precipitate Cloudiness rapid_gel Rapid Gelation issue->rapid_gel Viscosity Increase incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis Inconsistent Product poor_stability Poor Thermal Stability issue->poor_stability Degradation sol_precipitate Lower pH Reduce Catalyst Conc. Lower Temperature precipitate->sol_precipitate sol_rapid_gel Reduce Water Ratio Dilute Reactants Stepwise Water Addition rapid_gel->sol_rapid_gel sol_incomplete_hydrolysis Verify Water Stoichiometry Optimize pH Increase Temperature incomplete_hydrolysis->sol_incomplete_hydrolysis sol_poor_stability Post-Curing Step Increase Reaction Time Optimize Catalyst poor_stability->sol_poor_stability

Caption: Troubleshooting Decision Tree for MPDES Hydrolysis.

Section 3: Experimental Protocols & Data

Standard Protocol for Controlled Hydrolysis and Condensation of MPDES

This protocol provides a starting point for achieving controlled hydrolysis and condensation. It is recommended to perform small-scale trials to optimize conditions for your specific application.

Materials:

  • This compound (MPDES)

  • Ethanol (or another suitable solvent)

  • Deionized Water

  • Acid or Base Catalyst (e.g., HCl, Acetic Acid, or NH₄OH)

  • Reaction vessel with a magnetic stirrer and temperature control

Procedure:

  • Solvent and Silane Mixture: In the reaction vessel, combine MPDES with ethanol. A common starting ratio is 1:4 by volume (MPDES:Ethanol).

  • pH Adjustment (Acid-Catalyzed):

    • Prepare a dilute solution of your acid catalyst (e.g., 0.1 M HCl).

    • While stirring, slowly add the catalyst solution to the MPDES/ethanol mixture until the desired pH (e.g., 4.5) is reached.

  • Water Addition:

    • Calculate the required amount of deionized water to achieve the desired water-to-silane molar ratio (r-value). An r-value of 2 is a good starting point for achieving a balance between hydrolysis and condensation.

    • Add the water to the reaction mixture dropwise while stirring vigorously.

  • Reaction:

    • Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) with continuous stirring.

    • Monitor the reaction progress using appropriate analytical techniques (see Section 4).

  • Work-up:

    • Once the desired degree of condensation is achieved, the resulting sol can be used for coating, casting, or further processing.

    • If a solid product is desired, the solvent can be removed under reduced pressure.

Influence of Reaction Parameters on MPDES Hydrolysis and Condensation

The following tables summarize the expected effects of key parameters on the reaction rates. These are general trends, and the exact kinetics will depend on the specific experimental setup.

Table 1: Effect of pH on Hydrolysis and Condensation Rates

pH RangeHydrolysis RateCondensation RateDominant Outcome
Acidic (pH < 4) FastSlowFormation of stable silanols and linear polymers.[7]
Near Neutral (pH 6-8) Very SlowSlowMinimal reaction.[11]
Basic (pH > 9) FastVery FastRapid formation of highly branched polymers and potential for precipitation.[12]

Table 2: Effect of Water-to-Silane Molar Ratio (r) on Reaction Outcome

r-valueExtent of HydrolysisCondensation CharacteristicsExpected Product
< 2 IncompleteSlower, favors intramolecular condensationHigher proportion of unreacted ethoxy groups and cyclic species.
= 2 Stoichiometrically completeBalanced hydrolysis and condensationGood balance for forming linear polymers.
> 2 CompleteFaster, favors intermolecular condensationHigher molecular weight polymers, increased risk of gelation.[10]

Reaction Pathway Diagram

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation MPDES This compound (MePhSi(OEt)₂) Silanol1 MePhSi(OEt)(OH) MPDES->Silanol1 +H₂O, -EtOH Silanol2 Methylphenylsilanediol (MePhSi(OH)₂) Silanol1->Silanol2 +H₂O, -EtOH Linear Linear Polymethylphenylsiloxane -[Si(Me)(Ph)-O]n- Silanol2->Linear Intermolecular Condensation (-H₂O) Cyclic Cyclic Polymethylphenylsiloxane ([Si(Me)(Ph)-O])n Silanol2->Cyclic Intramolecular Condensation (-H₂O)

Caption: Reaction Pathway of MPDES Hydrolysis and Condensation.

Section 4: Analytical Techniques for Reaction Monitoring

To achieve a high degree of control over the hydrolysis and condensation of MPDES, it is crucial to monitor the progress of the reaction. Here are some recommended analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful technique for monitoring the disappearance of Si-OEt bonds and the appearance of Si-OH and Si-O-Si bonds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si):

    • ¹H NMR: Can be used to follow the disappearance of the ethoxy protons and the appearance of ethanol.

    • ²⁹Si NMR: Provides detailed information about the different silicon species in the reaction mixture, allowing for the quantification of unreacted silane, partially and fully hydrolyzed species, and various condensed structures.[13]

  • Gas Chromatography (GC): Can be used to quantify the amount of ethanol produced as a byproduct of the hydrolysis reaction, thereby providing a measure of the extent of hydrolysis.

  • Gel Permeation Chromatography (GPC): Useful for determining the molecular weight and molecular weight distribution of the resulting polymethylphenylsiloxane.[13]

By understanding the fundamental principles, carefully controlling the reaction parameters, and effectively troubleshooting any issues that may arise, you can successfully harness the potential of this compound for your specific research and development needs.

References

Technical Support Center: Methylphenyldiethoxysilane (MPDES) Sol-Gel Processing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methylphenyldiethoxysilane (MPDES) sol-gel synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the MPDES sol-gel process and effectively troubleshoot common issues, with a primary focus on preventing premature gelation.

Understanding the Chemistry: The Foundation of Gelation Control

The sol-gel process for MPDES, like other alkoxysilanes, is governed by two fundamental, competing reactions: hydrolysis and condensation.[1][2] Mastering control over these reactions is the key to preventing unwanted gelation.

  • Hydrolysis: The process begins with the reaction of the MPDES precursor with water, which replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), forming silanols. This reaction is catalyzed by either an acid or a base.[2][3]

  • Condensation: The newly formed, reactive silanol groups then react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable silicon-oxygen-silicon (Si-O-Si) bonds, releasing water or ethanol as byproducts.[1] It is the progressive formation of this Si-O-Si network that leads to the transition from a liquid "sol" to a solid "gel".[4][5][6]

The presence of the methyl and phenyl groups on the silicon atom in MPDES introduces steric hindrance and electronic effects that influence the rates of these reactions compared to simpler alkoxysilanes like tetraethoxysilane (TEOS). These organic groups make the resulting gel more hydrophobic.

Visualizing the MPDES Sol-Gel Pathway

The following diagram illustrates the sequential steps of hydrolysis and condensation that lead to the formation of the gel network.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation A MPDES Monomer (C₆H₅)(CH₃)Si(OC₂H₅)₂ C Hydrolyzed Intermediate (Silanol Species) A->C + H₂O (Catalyst) B Water (H₂O) D Silanol Species E Oligomers & Small Polymers (Sol) D->E - H₂O / C₂H₅OH F Cross-linked 3D Network (Gel) E->F Continued Condensation

Caption: Reaction pathway for MPDES sol-gel formation.

Troubleshooting Guide: Preventing Premature Gelation

This section addresses specific issues related to unwanted or rapid gelation in a question-and-answer format.

Q1: My MPDES solution gelled almost immediately after adding the catalyst. What happened and how can I fix it?

A1: Cause & Explanation

Rapid gelation is a classic sign of excessively fast hydrolysis and condensation kinetics. The catalyst concentration is the most likely culprit. Both acid and base catalysts significantly accelerate the reactions, but they do so through different mechanisms, which affects the structure of the resulting network.[1][7]

  • Base Catalysts (e.g., NH₄OH, NaOH): Promote rapid condensation of highly branched clusters. This leads to the formation of distinct particles that then aggregate, often resulting in very short gel times.[1]

  • Acid Catalysts (e.g., HCl, H₂SO₄): Tend to promote the hydrolysis reaction and result in more linear or weakly branched polymer chains.[1] While generally leading to longer gel times than base catalysts, a high concentration can still cause rapid gelation.

Solution:

  • Reduce Catalyst Concentration: This is the most effective control parameter. Decrease the molar ratio of your catalyst to MPDES by a factor of 5 to 10 in your next experiment and observe the effect on gel time.

  • Switch Catalyst Type: If using a base catalyst, consider switching to an acid catalyst (e.g., HCl) to promote a more gradual polymer growth, which typically extends the working life of the sol.[1]

  • Control Temperature: Perform the reaction in an ice bath. Lower temperatures decrease the rate of both hydrolysis and condensation reactions.[8]

Q2: I'm following a protocol, but my gelation time is inconsistent between batches. Why?

A2: Cause & Explanation

Inconsistency often points to subtle variations in key parameters that have a large impact on reaction rates. The most common sources of variability are the water-to-silane ratio and atmospheric moisture.

  • Water-to-Silane Ratio (r): The amount of water is critical. A stoichiometric amount of water is required for complete hydrolysis. However, adding a large excess of water can significantly accelerate hydrolysis, leading to faster gelation.[9] Conversely, too little water will result in an incomplete reaction.

  • Atmospheric Moisture: Alkoxysilanes are sensitive to moisture. On a humid day, the precursor and solvent can absorb water from the air, increasing the effective water-to-silane ratio and shortening the gel time unexpectedly.

Solution:

  • Precisely Control Water Addition: Ensure the amount of water added is measured accurately for each batch. This includes accounting for water that may be present in the solvent or acid/base catalyst solutions.

  • Use Anhydrous Solvents: Use fresh, anhydrous grade solvents (e.g., ethanol, isopropanol) to minimize uncontrolled water content.

  • Work Under Inert Atmosphere: For maximum reproducibility, especially for sensitive applications, conduct the experiment under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q3: I need a stable sol for dip-coating, but it starts to gel before I can use it. How can I extend the sol's working life?

A3: Cause & Explanation

To extend the working life of the sol, you need to slow down the condensation reactions that lead to the formation of the extended 3D network.[5] This can be achieved by manipulating several factors to keep the silicate species as small, soluble oligomers for a longer period.

Solution:

  • Adjust pH Away from the Isoelectric Point: The rate of condensation for silica is slowest around pH 2-3.[10] Operating in this pH range, typically using a weak acid catalyst like acetic acid, can significantly prolong the sol's stability.

  • Increase Solvent Ratio: Diluting the system by increasing the amount of solvent (e.g., ethanol) reduces the concentration of the reactive silanol species, thereby decreasing the frequency of collisions and slowing the condensation rate.[9]

  • Use a Controlling Agent: Certain additives, known as Drying Chemical Control Additives (DCCAs) like formamide or tetrahydrofuran (THF), can be used to slow reaction kinetics, often by forming hydrogen bonds with the intermediate silanol species, stabilizing them against rapid condensation.[11]

Troubleshooting Flowchart

G start Problem: Premature Gelation q1 Is gelation nearly instantaneous? start->q1 a1 Reduce Catalyst Concentration q1->a1 Yes q2 Is gelation time inconsistent? q1->q2 No a2 Lower Reaction Temperature a1->a2 end Gelation Controlled a2->end a3 Precisely Control Water/Silane Ratio q2->a3 Yes q3 Is sol stability (working life) too short? q2->q3 No a4 Use Anhydrous Solvents a3->a4 a4->end a5 Adjust pH to 2-3 (Weak Acid Catalyst) q3->a5 Yes a6 Increase Solvent Volume a5->a6 a6->end

Caption: Flowchart for troubleshooting premature gelation.

Experimental Protocols & Data

Protocol 1: Standard MPDES Sol-Gel Synthesis (Prone to Rapid Gelation)

This protocol provides a baseline but may require optimization to delay gelation.

  • Preparation: In a clean glass beaker, add 10 mL of ethanol.

  • Precursor Addition: While stirring, add 2.08 g of this compound (MPDES).

  • Hydrolysis: In a separate vial, prepare the hydrolysis solution by mixing 0.36 g of deionized water and 0.1 g of 1 M HCl.

  • Initiation: Add the hydrolysis solution dropwise to the MPDES/ethanol mixture while stirring vigorously.

  • Observation: Continue stirring and monitor the solution for changes in viscosity until the gel point is reached (defined as when the solution no longer flows).

Protocol 2: Modified Protocol for Delayed Gelation

This protocol incorporates principles discussed above to extend the working life of the sol.

  • Preparation: In a clean glass beaker placed in an ice bath, add 20 mL of anhydrous ethanol.

  • Precursor Addition: While stirring, add 2.08 g of this compound (MPDES).

  • Hydrolysis: In a separate vial, prepare the hydrolysis solution by mixing 0.18 g of deionized water and 0.05 g of 0.1 M Acetic Acid.

  • Initiation: Slowly add the hydrolysis solution dropwise to the chilled MPDES/ethanol mixture over 5 minutes with continuous stirring.

  • Aging: Keep the sol in the sealed container at low temperature (e.g., 4°C) to further slow condensation reactions, allowing it to be used for applications like film coating over an extended period.

Data Summary: Impact of Key Parameters on Gelation
ParameterLow SettingHigh SettingExpected Effect on Gelation TimeRationale
Catalyst Conc. 0.001 M HCl1 M HClHigh setting drastically decreases timeHigher concentration accelerates hydrolysis/condensation rates.[7]
Water/Silane Ratio r = 1r = 4High setting decreases timeExcess water drives the hydrolysis reaction forward, creating more reactive silanols.[9]
Temperature 4°C50°CHigh setting decreases timeIncreased thermal energy increases the rate of all chemical reactions.[8]
Solvent/Silane Ratio 5:1 (mL/g)20:1 (mL/g)High setting increases timeDilution lowers reactant concentration, reducing the probability of condensation.[9]

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent instead of ethanol? A: Yes, other alcohols like methanol or isopropanol can be used. The choice of solvent can influence reaction rates; for instance, hydrolysis is often faster in methanol than in ethanol.[10] It is crucial that the solvent is miscible with both water and the MPDES precursor.

Q: What is the "gel point"? A: The gel point is the transition from a liquid sol to a solid gel.[5] Operationally, it is often defined as the point at which the solution no longer flows when its container is tilted.

Q: Why is my final gel cloudy? A: Cloudiness or precipitation indicates that the silicate polymers have grown too large and are no longer soluble in the solvent medium before the formation of a continuous network. This is more common under base-catalyzed conditions where large, discrete particles form and aggregate.[1] To avoid this, consider using an acid catalyst or increasing the solvent amount for better solubility.

Q: Does the order of reagent addition matter? A: Absolutely. It is standard practice to dissolve the alkoxysilane precursor in the solvent first, and then add the water/catalyst solution. Adding the silane to water can cause rapid, uncontrolled hydrolysis at the interface, leading to an inhomogeneous gel.

References

Technical Support Center: Purification of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methylphenyldiethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile organosilane. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Understanding Your Product & Impurities

A successful purification begins with a thorough understanding of the potential contaminants. The purity of your starting material dictates the complexity of the purification strategy.

FAQ: What are the typical impurities in commercial or synthesized this compound?

The impurity profile of this compound (MPDEOS) is largely dependent on its synthesis route and handling. Common impurities can be categorized as follows:

  • Starting Materials & Synthesis Byproducts: If synthesized via a Grignard reaction with trichlorophenylsilane followed by ethanolysis, residual chlorinated silanes (e.g., Methylphenyldichlorosilane, Trichlorophenylsilane) can be present. The boiling points of some chlorosilanes are close enough to the product to necessitate efficient fractional distillation for removal.[1][2]

  • Hydrolysis and Condensation Products: MPDEOS is highly susceptible to hydrolysis in the presence of moisture. This reaction cleaves the ethoxy groups (Si-OEt) to form silanols (Si-OH) and ethanol. These reactive silanols can then self-condense to form disiloxanes and higher-order oligomers or polymers (polymethylphenylsiloxane). The presence of these higher molecular weight species can significantly complicate purification and affect product performance.

  • Solvent Residues: Residual solvents from the synthesis or workup steps (e.g., toluene, hexane, diethyl ether) are common contaminants.

  • Catalyst Residues: Trace amounts of acid or base catalysts used during synthesis can remain, which may promote degradation or side reactions during purification, especially at elevated temperatures.

FAQ: Why is my this compound sample cloudy or showing increased viscosity?

Cloudiness or an increase in viscosity are classic indicators of hydrolysis and subsequent condensation. The Si-O-Si backbone of the resulting siloxane oligomers is less soluble in the parent silane, leading to phase separation (cloudiness). As polymerization progresses, the average molecular weight increases, resulting in higher viscosity.

This is an autocatalytic issue. The initial hydrolysis produces ethanol. The presence of both water and ethanol can accelerate the formation of complex siloxane networks. To mitigate this, it is critical to handle MPDEOS under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).

Section 2: Core Purification Technique: Fractional Vacuum Distillation

For heat-sensitive liquids with close-boiling impurities, fractional vacuum distillation is the gold standard.[3][4] Operating under reduced pressure lowers the boiling point of the compounds, preventing thermal degradation that can occur at atmospheric pressure.[3]

FAQ: What is the recommended purification method for this compound?

Fractional vacuum distillation is the most effective method. The vacuum is crucial for lowering the boiling point to a safe temperature range (typically below 150°C) to prevent decomposition and rearrangement reactions. The fractionating column provides the necessary theoretical plates to separate MPDEOS from closely boiling impurities.[5]

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound 210.34~221.5 (Calculated)[6]117 °C / 31 mmHg[7]
Ethanol46.0778.4-
Trichlorosilane (SiHCl₃)135.4531.5[2]-
Methyltrichlorosilane (MeSiCl₃)149.4866.1[1]-
Dimethyldichlorosilane (Me₂SiCl₂)129.0670.1[1]-
PolymethylphenylsiloxaneVariableHigh Boiling PointDecomposes

Note: Boiling points are essential for setting up the distillation gradient. The significant difference in boiling points between the desired product and potential byproducts underscores the suitability of fractional distillation.

Troubleshooting: My distillation is inefficient, and the separation is poor. What factors should I check?

Poor separation is a common issue that can often be resolved by systematically evaluating your setup and parameters.[8][9]

Table 2: Troubleshooting Guide for Fractional Distillation

SymptomPotential CauseRecommended Action
Poor Separation 1. Insufficient column efficiency (too few theoretical plates).2. Heating rate is too high (flooding).3. Insufficient reflux ratio.1. Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings).2. Reduce the heating mantle temperature to ensure a slow, steady distillation rate.[10]3. Increase the reflux ratio (if using a distillation head with this control).
Pressure Fluctuations 1. Leaks in the vacuum system.2. Unstable heating (bumping).3. Inconsistent vacuum pump performance.1. Check all joints and seals. Use high-vacuum grease sparingly.2. Ensure smooth boiling with a magnetic stir bar or boiling chips.[5]3. Check the pump oil and ensure the pump is functioning correctly.
Product is Contaminated with High-Boilers 1. Distillation temperature was too high.2. "Bumping" carried non-volatile impurities over.1. Carefully monitor the head temperature and collect fractions within a narrow range.2. Ensure smooth boiling and do not distill to dryness.
No Distillate Collected 1. Condenser temperature is too high.2. Significant leak in the system.3. Thermometer placement is incorrect.1. Ensure a steady flow of cold water through the condenser.2. Re-check all connections for vacuum integrity.3. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.

dot

Caption: Troubleshooting logic for poor distillation separation.

Experimental Protocol: Fractional Vacuum Distillation of this compound

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. MPDEOS is flammable. Ensure no ignition sources are nearby.

  • System Preparation:

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to eliminate atmospheric moisture.

    • Set up a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency) placed between the distillation flask and the distillation head.

    • Use a magnetic stirrer and a stir bar in the round-bottom distillation flask for smooth boiling. Anti-bumping granules are not effective under vacuum.[5]

    • Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system. Observe for any initial outgassing of volatile impurities.

    • Once a stable vacuum is achieved (e.g., 30-35 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Observe the vapor ring rise slowly up the fractionating column. If it stops rising, increase the heat slightly. The goal is to establish a thermal gradient in the column.[5]

    • Collect a small forerun fraction, which will contain any low-boiling impurities like residual solvents or ethanol.

    • Monitor the head temperature closely. When the temperature stabilizes at the boiling point of MPDEOS at the working pressure (approx. 117 °C at 31 mmHg), switch to a clean collection flask.[7]

    • Collect the main fraction over a narrow temperature range (e.g., ± 2 °C).

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool completely under vacuum.

    • Once cool, slowly and carefully vent the system with an inert gas before disassembling.

Section 3: Purity Assessment & Quality Control

Post-purification analysis is essential to confirm the success of the procedure and ensure the material is suitable for its intended use.

FAQ: How can I verify the purity of my distilled this compound?

A combination of analytical techniques provides the most comprehensive assessment of purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing purity. GC can separate residual volatile impurities, while MS confirms the identity of the main peak as MPDEOS and helps identify any contaminant peaks.[11][12] Unexpected peaks or mass shifts can sometimes occur due to in-source reactions with trace water, a known phenomenon with organosilanes.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides structural confirmation. ¹H NMR is excellent for checking the ratio of phenyl, methyl, and ethoxy protons and for detecting impurities like ethanol or residual solvents. ²⁹Si NMR can provide detailed information about the silicon environment and is highly sensitive to the presence of siloxanes (Si-O-Si linkages).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for quickly checking for the presence of hydroxyl (-OH) groups (a broad peak around 3300 cm⁻¹), which would indicate hydrolysis to silanols.

dot

PurificationWorkflow Crude Crude MPDEOS Distillation Fractional Vacuum Distillation Crude->Distillation Fractions Collect Fractions (Forerun, Main, Residue) Distillation->Fractions Analysis Purity Analysis (GC-MS, NMR, FTIR) Fractions->Analysis Analyze Main Fraction PureProduct Pure MPDEOS (>99%) Analysis->PureProduct Purity OK Redistill Redistill or Discard Analysis->Redistill Purity Not OK

Caption: Workflow for the purification and analysis of MPDEOS.

Section 4: Safety & Handling

Organosilanes require careful handling due to their unique reactivity and physical properties.

FAQ: What are the critical safety precautions when handling and purifying this compound?
  • Flammability: MPDEOS is a combustible liquid.[7] Keep it away from open flames, sparks, and hot surfaces. All heating should be done using controlled sources like heating mantles, and the distillation apparatus should be properly grounded.

  • Moisture Sensitivity: As discussed, MPDEOS reacts with water. This reaction can be exothermic and releases ethanol. Always handle under an inert atmosphere and store in tightly sealed containers with a desiccant or nitrogen blanket.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile).

  • Ventilation: All handling and purification steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste. Do not use water.

References

Technical Support Center: Identifying Side-Products in Methylphenyldiethoxysilane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Methylphenyldiethoxysilane (MPDES) and its reaction side-products. This document is designed for researchers, chemists, and quality control scientists who utilize MPDES in their work and require robust analytical methods to monitor reaction progress, identify impurities, and troubleshoot common issues. As a reactive alkoxysilane, MPDES is prone to hydrolysis and condensation, creating a complex mixture of silanols and siloxane oligomers that can be challenging to analyze.

This guide provides field-proven insights, detailed protocols, and systematic troubleshooting workflows to ensure accurate and reliable characterization of MPDES reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Understanding the Chemistry - The Origin of Side-Products

The primary challenge in analyzing MPDES reactions stems from its inherent reactivity with water, which is often present as a reagent, a byproduct, or trace contaminant. These reactions proceed via two main pathways: hydrolysis and condensation.[1][2]

  • Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) upon reaction with water, producing ethanol as a byproduct. This creates highly polar and reactive silanol intermediates.

    • MePhSi(OEt)₂ + H₂O ⇌ MePhSi(OEt)(OH) + EtOH (Partial Hydrolysis)

    • MePhSi(OEt)(OH) + H₂O ⇌ MePhSi(OH)₂ + EtOH (Complete Hydrolysis)

  • Condensation: The newly formed silanols are unstable and readily react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si).[1][3] This process releases either water or ethanol and leads to the formation of dimers, trimers, and larger linear or cyclic oligomers.[4]

    • 2 MePhSi(OH)₂ → HO-[Si(Me)(Ph)-O]₂-H + H₂O (Dimer formation)

These side-products can significantly impact the properties of the final material, making their identification and quantification critical.

G MPDES This compound (Starting Material) PartialHydrolysis Methylphenylethoxysilanol (Intermediate) MPDES->PartialHydrolysis + H₂O - EtOH FullHydrolysis Methylphenylsilanediol (Reactive Intermediate) PartialHydrolysis->FullHydrolysis + H₂O - EtOH Dimer Linear Dimer (Side-Product) FullHydrolysis->Dimer Condensation - H₂O Trimer Linear/Cyclic Oligomers (Side-Products) Dimer->Trimer Further Condensation

Caption: Reaction pathway of this compound side-product formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are the peaks for my hydrolysis products broad and tailing? This is the most common issue and is almost always caused by the interaction of polar silanol (-Si-OH) groups with active sites in your GC system.[5][6] These active sites, which are also silanol groups, exist on the surface of untreated glass inlet liners, glass wool, and even the fused silica column itself. This interaction leads to poor peak shape and analyte loss. The solution is to deactivate these polar groups through derivatization.[7][8]

Q2: What are the repeating, evenly spaced "ghost peaks" I see in my baseline? This pattern is characteristic of siloxane contamination, which can come from two main sources:

  • Septum Bleed: Small, volatile cyclic siloxanes are released from the injector septum at high temperatures.[4]

  • Column Bleed: Degradation of the column's stationary phase (which is itself a polysiloxane) at or above its maximum operating temperature.[4][9] To minimize this, use high-quality, low-bleed septa and columns, and always operate within the column's specified temperature limits.[10]

Q3: My peak areas are inconsistent between runs. What is the cause? Inconsistent peak areas, especially for the silanol intermediates, often point to irreversible adsorption in the GC inlet.[11] If the silanols are not derivatized, they can permanently bind to active sites, meaning not all of your injected sample reaches the detector. It can also be caused by ongoing condensation reactions in your sample vial, changing its composition over time.

Q4: I derivatized my sample, but I still see some tailing peaks. What went wrong? This indicates incomplete derivatization. The reaction may not have gone to completion due to insufficient reagent, too short of a reaction time, or the presence of excessive water, which consumes the derivatizing agent.[12] It is also possible that highly hindered silanols require more aggressive derivatization conditions (e.g., heating).[13]

Section 3: Recommended Analytical Protocol & Side-Product Identification

Direct analysis of MPDES reaction mixtures is unreliable due to the issues described above. A derivatization step is mandatory for accurate quantification of hydrolysis products.

Part A: Sample Preparation via Silylation

Silylation is a robust derivatization technique that replaces the active hydrogen on a silanol with a non-polar trimethylsilyl (TMS) group, making the molecule volatile and thermally stable.[7][8][12]

Protocol: TMS Derivatization with BSTFA

  • Dry Down: Transfer 50-100 µL of your reaction mixture to a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to remove excess water, as it will consume the silylation reagent.[12]

  • Reconstitution: Add 200 µL of a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Derivatization: Add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS catalyst. The TMCS catalyst can improve the derivatization of sterically hindered groups.[7]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

Part B: Recommended GC-MS Method Parameters

These parameters serve as a robust starting point for method development.

ParameterRecommended SettingRationale & Expert Notes
GC Column Low-bleed, inert 5% Phenyl Polysiloxane phase (e.g., DB-5ms, TG-5SILMS).[14] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.A general-purpose, non-polar column that separates compounds primarily by boiling point.[15][16] Ensure it is specifically rated for MS to minimize bleed.
Inlet Liner Deactivated, splitless liner (e.g., with glass wool).A deactivated liner is critical to prevent adsorption of any underivatized compounds.[5]
Injection Mode Splitless (1 µL)Best for trace analysis of side-products.
Inlet Temp. 250°CBalances volatilization of analytes with minimizing thermal degradation and septum bleed.
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/min.Provides good efficiency and is compatible with MS detectors.
Oven Program Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min).This gradient effectively separates the volatile starting material from higher-boiling oligomers. Adjust as needed based on observed products.
MS Source Temp. 230°CStandard temperature for robust ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard for creating reproducible fragmentation patterns and library matching.[17]
Scan Range 45 - 600 m/zCaptures fragments from the solvent and derivatizing agent up to potential trimers/tetramers.
Part C: Identifying Key Analytes and Side-Products

This table summarizes the expected species in your sample. Note that silanols will only be observed as their TMS-derivatized counterparts.

CompoundDerivatized FormExpected RetentionKey Mass Fragments (m/z)
This compound N/AEarly eluting196 (M+) , 181 (M-CH₃), 151 (M-OEt), 121 (M-Ph)
Methylphenylethoxysilanol MePhSi(OEt)(OTMS)Intermediate240 (M+) , 225 (M-CH₃), 195 (M-OEt), 73 (TMS)
Methylphenylsilanediol MePhSi(OTMS)₂Intermediate284 (M+) , 269 (M-CH₃), 207 (M-Ph), 147, 73 (TMS)
Linear Dimer (Di-siloxane) (TMS-O)-Si(Me)(Ph)-O-Si(Me)(Ph)-(O-TMS)Late eluting494 (M+) , 479 (M-CH₃), 417 (M-Ph), 73 (TMS)
Cyclic Trimer (Tri-siloxane) [-Si(Me)(Ph)-O-]₃Late eluting408 (M+) , 393 (M-CH₃), 331 (M-Ph)
Section 4: In-Depth Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Peak Tailing

Use this workflow to diagnose and resolve poor peak shape for active compounds.

G Start Problem: Peak Tailing Observed CheckDeriv Is Derivatization Protocol Being Followed Correctly? Start->CheckDeriv CheckSystem Is the GC System Inert? CheckDeriv->CheckSystem Yes RedoDeriv Action: Re-prepare sample. Ensure dry solvent & sufficient reagent. CheckDeriv->RedoDeriv No CheckLiner Inspect Inlet Liner. Is it visibly dirty or old? CheckSystem->CheckLiner Yes CheckColumn Inspect Column Installation. Is the cut clean and square? CheckLiner->CheckColumn No (Liner is clean) ReplaceLiner Action: Replace with a new, deactivated liner. CheckLiner->ReplaceLiner Yes TrimColumn Trim 10-20 cm from the front of the column. CheckColumn->TrimColumn No (Cut is good) RecutColumn Action: Re-cut column end using a ceramic wafer. CheckColumn->RecutColumn Yes End Problem Resolved TrimColumn->End Tailing is Gone ReplaceColumn Action: Column is irreversibly active. Install a new column. TrimColumn->ReplaceColumn Tailing Persists RedoDeriv->Start ReplaceLiner->Start RecutColumn->Start ReplaceColumn->End

Caption: Troubleshooting workflow for diagnosing and fixing peak tailing issues.

Detailed Steps & Causality:

  • Verify Derivatization: Before blaming the instrument, ensure the chemistry is correct. Incomplete derivatization is a common source of error and will always result in tailing peaks for silanols.

  • Check the Inlet Liner: The liner is the first point of contact for your sample and is a major source of activity. Over time, its deactivation layer wears away or becomes coated with non-volatile residue. A visual inspection can often reveal discoloration or buildup. Replace it regularly.[18][19]

  • Evaluate the Column Cut: A jagged or uneven column cut exposes a large surface area of active silanol groups at the column head, causing peak distortion.[5] Always inspect your cut with a magnifier.

  • Perform Column Maintenance: Trimming a small portion from the front of the column removes accumulated sample matrix and areas where the stationary phase may have been stripped, exposing active sites.[5][6] This is a routine maintenance procedure that can restore performance.

  • Replace the Column: If tailing persists after all the above steps, the column itself has likely become irreversibly active or contaminated and must be replaced.[6]

Guide 2: Eliminating Baseline Noise and Ghost Peaks

A noisy or crowded baseline can obscure small side-product peaks.

  • Run a Solvent Blank: Inject a sample of pure solvent that was used in your sample preparation. If you still see the ghost peaks, the problem is with the system, not your sample.

  • Replace the Septum: This is the most common source of cyclic siloxane peaks. Install a fresh, high-quality, low-bleed septum. Baking septa in an oven before use can help reduce bleed.[10]

  • Check for Leaks: Air (oxygen and moisture) entering the system can accelerate column degradation (bleed).[4] Use an electronic leak detector to check all fittings from the gas trap to the detector.

  • Bake Out the Column: Disconnect the column from the detector and bake it at its maximum isothermal temperature for 1-2 hours with carrier gas flowing. This can remove semi-volatile contaminants. Do not exceed the column's maximum temperature limit.

  • Install Gas Purifiers: Ensure high-capacity moisture, oxygen, and hydrocarbon traps are installed on your carrier gas line. These are essential for protecting the column and reducing baseline noise.[4]

References

Improving the yield of Methylphenyldiethoxysilane-based reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methylphenyldiethoxysilane (MPDES)-based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile organosilicon compound. Here, we address common challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your reaction yields.

Core Principles & Initial Troubleshooting Workflow

Low yield or unexpected side products in silane chemistry can often be traced back to a few key areas: reagent purity, reaction conditions, and catalyst efficacy. Before diving into specific reaction types, consider this general troubleshooting workflow to diagnose the issue systematically.

G Start Low Yield or Side Product Issue Inputs Step 1: Verify Inputs - MPDES Purity (>97%) - Anhydrous Solvents? - Substrate Purity - Fresh Catalyst? Start->Inputs Inputs->Start Re-purify/ Replace Conditions Step 2: Check Conditions - Inert Atmosphere (N2/Ar)? - Correct Temperature? - Stoichiometry Accurate? - Proper Mixing? Inputs->Conditions Inputs OK Conditions->Start Correct Setup Analysis Step 3: Analyze Crude Reaction - GC-MS, NMR - Identify Side Products - Quantify Starting Material Conditions->Analysis Conditions OK Optimization Step 4: Systematic Optimization - Adjust Catalyst Loading - Screen Solvents - Modify Temperature Profile - Change Reactant Addition Rate Analysis->Optimization Problem Identified Result Improved Yield of Desired Product Optimization->Result

Caption: General troubleshooting workflow for MPDES reactions.

Frequently Asked Questions (FAQs)

Section A: Hydrolysis and Condensation Reactions

The hydrolysis of MPDES is a foundational reaction for producing polymethylphenylsiloxane (PMPS) polymers and oligomers.[1][2] Controlling this process is critical to achieving the desired material properties.

Q1: My hydrolysis of MPDES is extremely slow or appears incomplete. What are the primary factors I should investigate?

This is a common issue often related to kinetics and equilibrium. Several factors are at play:

  • Catalyst Choice and Activity: The reaction is typically catalyzed by acids or bases.[2][3] Traditional mineral acids or bases are effective but can be corrosive and difficult to handle.[1][2] Solid acid catalysts, such as sulfated metal oxides (e.g., SO₄²⁻/TiO₂/Nd³⁺), have emerged as highly active, environmentally benign, and easily separable alternatives.[1][2] If using a solid catalyst, ensure it is properly activated and not poisoned.

  • Water Stoichiometry: Hydrolysis is an equilibrium reaction.[4] The amount of water is critical. Sub-stoichiometric amounts of water will lead to incomplete hydrolysis and the presence of unreacted ethoxy groups.[4] Conversely, a large excess of water can drive the reaction to completion but may accelerate condensation uncontrollably.

  • Temperature: The rate of hydrolysis increases with temperature.[1] For the SO₄²⁻/TiO₂/Nd³⁺ catalyzed system, the reaction is significantly faster at 100°C.[1] If your reaction is slow at room temperature, a moderate increase in heat may be necessary.

  • Solvent: The choice of solvent is crucial as it affects reactant solubility and can participate in the reaction. Protic solvents like ethanol can slow the forward hydrolysis reaction due to Le Chatelier's principle (ethanol is a product). Aprotic solvents may be preferred, but you must ensure sufficient water miscibility.[5]

Q2: I'm observing premature gelation and the formation of insoluble precipitates. How can I better control the condensation process to obtain soluble oligomers?

Uncontrolled condensation is a classic problem in sol-gel chemistry, leading to highly cross-linked, insoluble networks instead of linear or cyclic oligomers.[4]

The key is to manage the concentration of reactive silanol (Si-OH) intermediates.

  • Control the Rate of Water Addition: Instead of adding all the water at once, use a syringe pump for slow, controlled addition. This limits the instantaneous concentration of silanols, favoring intramolecular condensation (cyclization) or linear chain growth over intermolecular cross-linking.

  • Adjust the pH: Condensation rates are highly pH-dependent. The rate is slowest around pH 4. Under acidic conditions (pH < 4), condensation is the rate-limiting step, favoring more linear structures. Under basic conditions (pH > 7), condensation is rapid and tends to produce more highly branched or cross-linked networks.[3]

  • Use a Co-solvent: Performing the reaction in a suitable solvent (e.g., toluene, THF) helps to keep the growing oligomers solvated and prevents them from precipitating out of solution. This also helps control concentrations.

Q3: What is the proposed mechanism for acid-catalyzed hydrolysis of MPDES?

The hydrolysis of MPDES under acidic conditions follows a cationic mechanism.[2] A strong acid source, whether a traditional acid or a solid superacid, protonates one of the ethoxy groups. This makes the silicon center more electrophilic and susceptible to nucleophilic attack by a water molecule.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A MePhSi(OEt)₂ AH MePhSi(OEt)(O(H)Et)⁺ A->AH + H⁺ H H⁺ B [Intermediate Complex] AH->B + H₂O W H₂O C MePhSi(OEt)(OH) B->C - EtOH - H⁺ EtOH EtOH H2 H⁺

Caption: Mechanism for acid-catalyzed hydrolysis of MPDES.

Catalyst Type Example Pros Cons References
Mineral AcidHCl, H₂SO₄Inexpensive, high activityCorrosive, hazardous, difficult to remove[2]
BaseNH₄OH, NaOHHigh activity for condensationPromotes rapid gelation, difficult to control[5][6]
Solid SuperacidSO₄²⁻/TiO₂/Ln³⁺High activity, reusable, environmentally friendlyHigher initial cost, requires activation[1][2]
Section B: Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a powerful method for forming carbon-silicon bonds. While MPDES does not have a Si-H bond itself, it is a common difunctional precursor used to create polymers that are subsequently cross-linked via hydrosilylation. For this section, we will address issues related to its close analogue, Methylphenylsilane (MePhSiH₂), which is often used in conjunction with vinyl-functionalized siloxanes.

Q4: I am attempting a hydrosilylation reaction with a diarylsilane and an alkene, but the yield is very low and the reaction is sluggish.

Low yields in hydrosilylation are frequently traced to catalyst issues or reaction inhibitors.

  • Catalyst Choice: Platinum-based catalysts like Karstedt's catalyst or Speier's catalyst are the most common and highly active choices.[7] However, sterically hindered silanes may require more specialized catalysts. Rhodium, ruthenium, or even non-precious metal catalysts (iron, cobalt) can offer different reactivity and selectivity profiles.[7]

  • Catalyst Deactivation: The platinum catalyst can be poisoned by various functional groups, including amines, thiols, and phosphines. Ensure your substrate and solvent are free from these contaminants. The catalyst itself can also degrade upon exposure to air and light; use fresh catalyst or store it properly under an inert atmosphere.

  • Reaction Inhibitors: Some reagents or substrates may contain polymerization inhibitors (like BHT in allyl methacrylate) that can also inhibit the hydrosilylation catalyst.[8] These may need to be removed via distillation or column chromatography before the reaction.

  • Temperature: While many hydrosilylations run at room temperature, some systems require gentle heating (50-80 °C) to initiate. However, excessive heat can lead to catalyst decomposition and side reactions.[9]

Q5: My product mixture is complex, containing more than just the expected hydrosilylation product. What are the likely side reactions?

Several side reactions can compete with the desired hydrosilylation pathway, complicating purification and reducing yield.[7]

  • Alkene Isomerization: The catalyst can isomerize the terminal alkene to an internal, less reactive alkene. This is a common issue with platinum catalysts.

  • Dehydrogenative Silylation: This process forms a vinylsilane and H₂ gas instead of the hydrosilylation adduct. It is often favored at higher temperatures or with certain catalysts.[7]

  • Disproportionation/Redistribution: The silane itself can undergo redistribution reactions at the silicon center, especially in the presence of a catalyst, leading to a mixture of different silane species.

To minimize these, consider running the reaction at a lower temperature, changing the catalyst (e.g., some rhodium catalysts are less prone to isomerization), and using a slight excess of the alkene.[9]

Catalyst Family Common Examples Primary Application / Selectivity References
PlatinumKarstedt's, Speier's CatalystGeneral purpose, high activity for terminal alkenes[7][8]
RhodiumWilkinson's Catalyst (RhCl(PPh₃)₃)Good for internal alkenes, can offer different regioselectivity[7]
RutheniumVarious Ru-complexesCan favor cis-β-vinylsilane formation from alkynes[7]
Non-Precious MetalFe, Co, Ni complexesCost-effective, can provide unique selectivity (e.g., Z-vinylsilanes)[7]

Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound (MPDES)

This protocol aims to produce linear and cyclic polymethylphenylsiloxane (PMPS) oligomers by controlling the rate of water addition under acidic catalysis.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser under an inert atmosphere (N₂ or Argon), and a rubber septum. The entire apparatus must be oven-dried before use.

  • Reagents:

    • This compound (MPDES, 1.0 eq.)

    • Toluene (anhydrous, to make a 0.5 M solution of MPDES)

    • Deionized Water (1.0 eq.)

    • p-Toluenesulfonic acid (p-TsOH, 0.1 mol%)

  • Procedure:

    • Charge the flask with MPDES and anhydrous toluene.

    • Add the catalyst (p-TsOH) to the solution and stir.

    • Prepare a solution of the deionized water in a 1:1 mixture of toluene and THF to ensure miscibility.

    • Using a syringe pump, add the water solution to the reaction flask over a period of 4-6 hours.

    • Heat the reaction mixture to 60 °C and allow it to stir overnight.

    • Monitor the reaction progress by GC to track the disappearance of MPDES and the formation of ethanol.

  • Work-up:

    • Cool the reaction to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the PMPS oligomers as a viscous oil.

Protocol 2: Platinum-Catalyzed Hydrosilylation of 1-Octene with Methylphenylsilane

This protocol provides a general method for the hydrosilylation of a terminal alkene.

  • Reaction Setup: In a fume hood, equip a dry Schlenk flask with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Argon).

  • Reagents:

    • Methylphenylsilane (1.0 eq.)

    • 1-Octene (freshly distilled, 1.05 eq.)

    • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~10 ppm Pt loading)

    • Anhydrous Toluene (optional, as solvent)

  • Procedure:

    • Add 1-octene and toluene (if used) to the Schlenk flask.

    • Add the Karstedt's catalyst solution to the flask via syringe and stir for 5 minutes.

    • Add the methylphenylsilane dropwise to the reaction mixture at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by ¹H NMR or GC-MS, looking for the disappearance of the Si-H peak (~4.5-5.0 ppm) and the vinyl protons of the alkene.

  • Work-up:

    • Once the reaction is complete, the product can often be purified by vacuum distillation. Alternatively, the solvent can be removed under reduced pressure. If necessary, the catalyst can be removed by passing the solution through a short plug of silica gel or activated carbon.

References

Technical Support Center: Efficient Polymerization of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methylphenyldiethoxysilane (MPDES) polymerization. This guide is designed for researchers, scientists, and professionals in drug development and material science who are working with or plan to work with polysiloxanes derived from MPDES. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, structured in a practical question-and-answer format to directly address challenges encountered during experimentation.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each problem is analyzed for its probable causes, and scientifically-grounded solutions are provided to guide you back to a successful synthesis.

Q1: My polymerization resulted in a very low yield or failed to initiate. What went wrong?

A1: Low or no polymer yield is one of the most common issues, typically pointing to problems with initiation or premature termination.

Possible Causes & Recommended Solutions:

  • Moisture Contamination: The primary culprit is often the presence of water in the monomer, solvent, or reaction atmosphere. Alkoxysilanes undergo hydrolytic polycondensation, where water is a reactant. However, an uncontrolled excess of water can lead to the formation of cyclic oligomers or low molecular weight species instead of high polymer.[1][2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and purify the MPDES monomer by distillation before use. Running the reaction under a strict inert atmosphere is crucial.

  • Catalyst Inactivity or Insufficiency: The chosen catalyst may be inactive, poisoned, or used at too low a concentration.

    • Solution:

      • Verify the activity of your catalyst. If it's old or has been improperly stored, use a fresh batch.

      • Acidic and basic catalysts can be neutralized by impurities.[1][3] Ensure all reagents are pure.

      • Systematically increase the catalyst loading. Create a small experimental matrix to find the optimal concentration for your specific conditions.

  • Incorrect Reaction Temperature: Polymerization reactions are temperature-sensitive. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can promote side reactions or catalyst degradation.

    • Solution: Consult literature for the optimal temperature range for your chosen catalyst system. If such information is unavailable, screen a temperature range (e.g., 60°C, 80°C, 100°C) to determine the effect on yield and reaction time.

Q2: The final polymer has a very broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve better control?

A2: A high PDI indicates a lack of control over the polymerization process, often due to multiple competing reaction pathways, slow initiation relative to propagation, or chain-transfer reactions.

Possible Causes & Recommended Solutions:

  • Hydrolytic Polycondensation Conditions: Standard acid- or base-catalyzed hydrolytic polycondensation is inherently difficult to control and often yields polymers with broad PDIs because hydrolysis and condensation are competing, reversible reactions.[2][4]

    • Solution: For precise control, consider switching to a living polymerization technique. Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers (which can be formed from MPDES) is a powerful method for synthesizing polysiloxanes with a narrow PDI and predictable molecular weight.[3][5][6]

  • Slow Initiation: If the initiation rate is slower than the propagation rate, new chains will be forming throughout the reaction, leading to a wide distribution of chain lengths.

    • Solution: Select an initiator that reacts with the monomer much faster than the resulting polymer chain ends. In anionic polymerization, for example, initiators like sec-butyllithium are often highly efficient.[7]

  • Impurities: As mentioned, impurities can act as chain-transfer agents, terminating one chain and starting another, which dramatically broadens the PDI.

    • Solution: Rigorous purification of the monomer, solvent, and inert gas is non-negotiable for controlled polymerization.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common polymerization problems.

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield HighPDI High PDI Start->HighPDI Gelation Gel Formation Start->Gelation Cause_Moisture Cause: Moisture? LowYield->Cause_Moisture Cause_Catalyst Cause: Catalyst Issue? LowYield->Cause_Catalyst Cause_Temp Cause: Temperature? LowYield->Cause_Temp Cause_Method Cause: Uncontrolled Method? HighPDI->Cause_Method Cause_Initiation Cause: Slow Initiation? HighPDI->Cause_Initiation Cause_Impurity Cause: Impurities? HighPDI->Cause_Impurity Gelation->Cause_Temp High Temp Side Reactions Gelation->Cause_Impurity Cause_Crosslink Cause: Crosslinking Impurity? Gelation->Cause_Crosslink Sol_Dry Solution: Use Anhydrous Techniques Cause_Moisture->Sol_Dry Sol_Cat Solution: Check Catalyst Activity & Loading Cause_Catalyst->Sol_Cat Sol_Temp Solution: Optimize Temperature Cause_Temp->Sol_Temp Cause_Temp->Sol_Temp Sol_Method Solution: Switch to Living Polymerization Cause_Method->Sol_Method Sol_Initiator Solution: Use Fast Initiator Cause_Initiation->Sol_Initiator Sol_Purify Solution: Purify All Reagents Rigorously Cause_Impurity->Sol_Purify Cause_Impurity->Sol_Purify Sol_PurifyMonomer Solution: Purify Monomer (e.g., Distillation) Cause_Crosslink->Sol_PurifyMonomer

Caption: A decision-making flowchart for troubleshooting common issues.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader topics related to catalyst selection and reaction mechanisms.

Q3: What are the main types of catalysts used for MPDES polymerization and how do I choose one?

A3: The polymerization of MPDES is versatile and can be initiated by several classes of catalysts. The choice depends entirely on the desired polymer characteristics (molecular weight, PDI, linearity) and the required reaction conditions.

Catalyst Selection Summary

Catalyst TypeMechanismAdvantagesDisadvantagesCommon Examples
Acid Catalysts Hydrolytic Polycondensation[1][3]Simple, readily available, effective for generating low-to-moderate MW polymers.Poor control over MW and PDI; can promote formation of cyclic byproducts.[3]HCl, H₂SO₄, Triflic acid
Base Catalysts Hydrolytic Polycondensation; Anionic ROP[3][5]Favors higher molecular weight linear polymers compared to acids.[3]Also offers limited control in polycondensation; sensitive to acidic impurities.KOH, NaOH, Tetrabutylammonium hydroxide (TBAH)
Organometallic Anionic Polymerization; Coordination Polymerization[8][9]Can offer excellent control (living polymerization), leading to narrow PDI and predictable MW.[6][7]Requires stringent anhydrous and anaerobic conditions; can be expensive and sensitive.Organolithium reagents (e.g., n-BuLi, sec-BuLi), Organotin compounds[9]
Photoinitiators Cationic Polymerization[10][11]Spatiotemporal control using light; can be performed at room temperature.Can be complex; may require specialized equipment and photosensitizers.[11]Onium salts (e.g., diphenyliodonium salts)[10][11]

How to Choose:

  • For bulk, less-defined materials: Acid or base catalysts via hydrolytic polycondensation are economical and straightforward.

  • For well-defined, high-performance materials (e.g., block copolymers, narrow PDI): Anionic polymerization using an organometallic initiator is the superior choice.

Q4: Can you illustrate the primary mechanism for MPDES polymerization?

A4: The most common and direct route is hydrolytic polycondensation . This is a two-step process catalyzed by either an acid or a base.[2]

  • Hydrolysis: The ethoxy groups (-OEt) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct. This step can happen sequentially for both ethoxy groups.

  • Condensation: Two silanol groups (from different monomers or growing chains) react to form a siloxane bond (Si-O-Si), releasing a molecule of water. Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and release ethanol.

This process continues, building up the polymer chain.

Mechanism of Hydrolytic Polycondensation

HydrolyticPolycondensation cluster_condensation Step 2: Condensation Monomer MPDES (Me)(Ph)Si(OEt)₂ Silanol1 Intermediate Silanol (Me)(Ph)Si(OEt)(OH) Monomer->Silanol1 + H₂O - EtOH Water H₂O Water->Monomer Catalyst Catalyst (H⁺ or OH⁻) Catalyst->Monomer Silanol2 Silanediol (Me)(Ph)Si(OH)₂ Catalyst->Silanol2 Silanol1->Silanol2 + H₂O - EtOH Ethanol Ethanol (Byproduct) Silanol1->Ethanol Dimer Dimer with Siloxane Bond Silanol2->Dimer + another Silanol Silanol2->Ethanol Water2 H₂O (Byproduct) Dimer->Water2

Caption: The two-stage process of hydrolytic polycondensation of MPDES.

Part 3: Experimental Protocol

This section provides a representative, step-by-step methodology for the base-catalyzed hydrolytic polycondensation of MPDES.

Protocol: Synthesis of Polymethylphenylsiloxane via Base-Catalyzed Hydrolytic Polycondensation

Materials:

  • This compound (MPDES), >98%

  • Toluene, anhydrous

  • Potassium hydroxide (KOH), pellets

  • Deionized water

  • Methanol

  • Standard Schlenk line or glovebox setup

  • Oven-dried glassware

Procedure:

  • Monomer Purification:

    • Place MPDES in a round-bottom flask equipped with a distillation head.

    • Distill under reduced pressure. Collect the fraction at the correct boiling point/pressure and store it under an inert atmosphere over molecular sieves.

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a septum-sealed inlet in a heating mantle.

    • Flame-dry the entire apparatus under vacuum and backfill with dry Argon or Nitrogen. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Charging:

    • Through the inlet, add 100 mL of anhydrous toluene to the reaction flask.

    • Add 20 g of the purified MPDES to the toluene via syringe.

    • Prepare the catalyst solution: Dissolve 0.1 g of KOH in 10 mL of methanol.

    • Prepare the water for hydrolysis: Add 1.95 mL of deionized water (corresponding to a slight molar excess relative to the ethoxy groups) to 10 mL of toluene in a separate, dry flask.

  • Polymerization:

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Slowly add the water/toluene mixture to the reaction flask dropwise over 30 minutes using a syringe pump.

    • After the water addition is complete, add the KOH/methanol catalyst solution via syringe.

    • Allow the reaction to proceed at 80°C for 4-6 hours. Monitor the reaction progress by periodically taking small aliquots (under inert conditions) and observing the increase in viscosity.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the KOH catalyst by bubbling dry CO₂ gas through the solution until it is slightly acidic (test with pH paper on a withdrawn, wetted sample). This will precipitate potassium bicarbonate.

    • Filter the mixture to remove the precipitated salts.

    • Remove the toluene solvent from the filtrate using a rotary evaporator.

    • The resulting viscous liquid is the polymethylphenylsiloxane. For further purification, it can be dissolved in a minimal amount of a solvent like diethyl ether and precipitated into a non-solvent like cold methanol to remove low molecular weight oligomers.

    • Dry the final polymer under high vacuum to a constant weight.

  • Characterization:

    • GPC/SEC: Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI using THF as the eluent and polystyrene standards for calibration.

    • ¹H and ²⁹Si NMR: Confirm the polymer structure and the absence of residual ethoxy or silanol groups.

    • FTIR: Identify the characteristic broad Si-O-Si stretching band (~1000-1100 cm⁻¹).

    • TGA: Evaluate the thermal stability of the polymer.

References

Technical Support Center: Mitigating Moisture Sensitivity of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methylphenyldiethoxysilane (MePhSi(OEt)₂). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilicon compound. The inherent reactivity that makes this compound a valuable synthetic building block also renders it highly sensitive to moisture. Uncontrolled hydrolysis can lead to inconsistent results, failed reactions, and loss of valuable materials. This guide provides a troubleshooting framework and best-practice protocols in a direct question-and-answer format to help you anticipate and solve challenges related to its handling and use.

Section 1: The Root Cause – Understanding Hydrolysis and Condensation

This section delves into the fundamental chemistry behind the moisture sensitivity of this compound, as a clear understanding of the mechanism is the first step toward its mitigation.

Q1: What exactly makes this compound "moisture-sensitive"?

A: The moisture sensitivity of this compound is due to the presence of two ethoxy groups (-OCH₂CH₃) bonded to the central silicon atom.[1] The silicon-oxygen bond in these alkoxysilane functional groups is highly susceptible to hydrolysis—a chemical reaction with water. This reactivity is a general feature of alkoxysilanes.[2][3] The reaction is driven by the polarity of the Si-O bond and the availability of water as a nucleophile. The process can be significantly accelerated by the presence of acid or base catalysts.[3][4]

Q2: What happens chemically when this compound is exposed to moisture?

A: Exposure to water initiates a two-stage process: hydrolysis followed by condensation.

  • Hydrolysis: In the first stage, one or both of the ethoxy groups react with water (H₂O) to form reactive silanol groups (-OH) and release ethanol as a byproduct.[5][6]

  • Condensation: The newly formed, unstable silanol intermediates can then react with each other (self-condensation) or with remaining ethoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds.[2][4] This process releases either water or ethanol and results in the formation of oligomers and, eventually, polymethylphenylsiloxane, a polymer.[2][3]

This cascade of reactions is often undesirable as it consumes the active monomeric reagent and generates unwanted, often insoluble, polymeric side products.[2]

Hydrolysis_Condensation cluster_condensation Step 2: Condensation MePhSi_OEt This compound (MePhSi(OEt)₂) Silanol Reactive Silanol Intermediate (MePhSi(OH)₂) MePhSi_OEt->Silanol Nucleophilic Attack Water Water (H₂O) (from ambient moisture) Water->Silanol Ethanol Ethanol (Byproduct) Silanol->Ethanol Releases Silanol2 Reactive Silanol Intermediate (MePhSi(OH)₂) Silanol->Silanol2 Polymer Polymethylphenylsiloxane (Undesired Polymer/Oligomer) Silanol2->Polymer Self-Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Section 2: Troubleshooting Guide – Diagnosing Experimental Issues

Unexplained experimental failures can often be traced back to compromised reagents. This section helps you diagnose problems that may arise from the premature hydrolysis of this compound.

Q3: My bottle of this compound is cloudy, viscous, or contains a white precipitate. What happened and can I still use it?

A: Cloudiness, increased viscosity, or the presence of a solid precipitate are definitive signs that the material has undergone significant hydrolysis and condensation.[2] The visible material is composed of siloxane oligomers or polymers, which are the products of the reaction with moisture.

Verdict: The reagent is compromised and should not be used for any application requiring the monomeric silane. Using it will introduce impurities and a much lower concentration of the active reagent than expected, leading to failed or non-reproducible experiments. It is best to discard the bottle according to hazardous waste protocols and use a fresh, unopened bottle.[5]

Q4: My reaction yield is low or my results are inconsistent from one experiment to the next. Could moisture be the culprit?

A: Absolutely. This is one of the most common consequences of using a partially hydrolyzed alkoxysilane.

  • Low Yield: If the silane has been exposed to moisture, a portion of it has already polymerized. This effectively lowers the concentration of the active monomeric species available for your desired reaction, resulting in a lower yield of your target product. The hydrolysis is a first-order reaction with respect to the concentration of MePhSi(OEt)₂, meaning the rate of degradation is proportional to how much is present.[2]

  • Inconsistent Results: If your handling procedures vary slightly—for example, leaving the bottle open for different lengths of time or using solvents with varying water content—the degree of hydrolysis will differ each time. This variability in reagent quality is a primary cause of poor experimental reproducibility.

Q5: I'm observing an unexpected, insoluble material forming when I add the silane to my reaction mixture. What is it?

A: This is likely due to "in-situ" polymerization. If your reaction solvent or other reagents contain trace amounts of water, the this compound can hydrolyze and condense rapidly upon addition, forming insoluble polysiloxane before it has a chance to participate in the intended reaction.[3] This underscores the critical importance of using rigorously dried solvents and reagents.

Section 3: Proactive Mitigation – Protocols for Success

The key to working with this compound is not just troubleshooting but preventing moisture contamination from the start. This section provides validated protocols for storage, handling, and preparation.

Q6: What is the definitive, best-practice method for storing this compound?

A: Proper storage is your first line of defense. The goal is to maintain a dry, inert environment.

ParameterRecommendationRationale
Container Keep in the original manufacturer's bottle. These are typically amber/brown glass with a septum-lined cap.[7]Protects from light and is designed to have a good seal.
Atmosphere After first use, blanket the headspace with a dry, inert gas (e.g., Argon or Nitrogen).[8][9]Displaces moist air, preventing hydrolysis in the container.
Temperature Store in a cool, dry location. Refrigeration at ~4°C is recommended.[7]Lowers the vapor pressure of any residual moisture and slows reaction kinetics.
Environment Store inside a desiccator, particularly if the lab environment is humid.Provides an additional layer of protection against ambient moisture ingress.
Q7: How should I handle and transfer the reagent to my reaction flask?

A: Never pour this compound in open air. Use standard air-free techniques to ensure the integrity of the reagent and your experiment.

Protocol: Inert Atmosphere Syringe Transfer

  • Glassware Preparation: Ensure all glassware (reaction flask, stirrer bar) is thoroughly dried in an oven (>120 °C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator.

  • System Purge: Assemble your reaction apparatus and purge the system with dry Argon or Nitrogen for 10-15 minutes. A Schlenk line or a manifold with an oil bubbler is ideal for this purpose.[8]

  • Reagent Equilibration: If the silane bottle was refrigerated, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Transfer:

    • Secure the reagent bottle. Do not remove the cap.

    • Using a clean, dry needle attached to your inert gas line, pierce the septum of the bottle to create positive pressure.

    • Using a separate, dry, gas-tight syringe, pierce the septum and slowly withdraw the required volume of liquid. The positive pressure will help fill the syringe.

    • Remove the syringe and immediately insert it into your reaction flask through a septum, and dispense the reagent.

  • Resealing: After withdrawing the reagent, remove the inert gas needle. To ensure a good seal for future use, you can wrap the cap/septum area with Parafilm.

Inert_Transfer cluster_prep Preparation cluster_transfer Transfer Steps Start Start: Oven-Dried Reaction Flask Purge 1. Purge Flask with Inert Gas (Ar/N₂) Start->Purge Warm 2. Allow Reagent Bottle to Reach Room Temp Purge->Warm Pressurize 3. Pressurize Bottle with Inert Gas Warm->Pressurize Withdraw 4. Withdraw Liquid with Dry Syringe Pressurize->Withdraw Transfer 5. Transfer to Reaction Flask Withdraw->Transfer End End: Reagent Added to Inert Reaction Transfer->End

Caption: Experimental workflow for inert atmosphere transfer.

Q8: How dry do my solvents need to be, and what is the best way to dry them?

A: For reactions involving moisture-sensitive reagents like this compound, solvents should be anhydrous, meaning a water content of <50 ppm, and ideally <10 ppm. The method of drying depends on the solvent.

Solvent TypeRecommended Drying Agent(s)Procedure
Ethers (THF, Diethyl Ether) Sodium/BenzophenoneDistill under Nitrogen. The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions.
Hydrocarbons (Toluene, Hexane) Calcium Hydride (CaH₂)Stir over CaH₂ for 24h, then distill under Nitrogen.[10][11]
Chlorinated Solvents (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for 24h, then distill under Nitrogen.[11]
Aprotic Polar (Acetonitrile, DMF) 3Å or 4Å Molecular SievesAdd activated molecular sieves (10% w/v) and let stand for at least 48h.[11] Use directly or distill under reduced pressure.

Note on Drying Agents: Always activate molecular sieves by heating them in a vacuum oven before use.[11] While agents like P₄O₁₀ and LiAlH₄ are powerful desiccants, they are often too reactive for general solvent drying and should be used with caution.[10][12] The most reliable way to confirm solvent dryness is by using Karl Fischer titration.[11]

Section 4: Advanced Topics & Safety

Q9: I have an old bottle of this compound that looks clear. How can I be sure of its quality before a critical experiment?

A: Visual inspection is not enough. For a definitive quality check, analytical methods are required. A common suggestion for checking the extent of hydrolysis in alkoxysilanes is Nuclear Magnetic Resonance (NMR) spectroscopy.[7] ¹H NMR can be used to integrate the protons of the ethoxy groups against the methyl or phenyl protons. A decrease in the relative integral of the ethoxy signals would indicate hydrolysis has occurred. Gas Chromatography (GC) can also be used to check for purity and the presence of low-molecular-weight oligomers.

Q10: What are the primary safety hazards associated with this compound?

A: While not acutely toxic, proper personal protective equipment (PPE) is mandatory.

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[1][13] Always handle it in a well-ventilated fume hood while wearing safety goggles, lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Flammability: The compound is a flammable liquid.[5][16] Keep it away from heat, sparks, and open flames.[14] Ensure all equipment is properly grounded to prevent static discharge.[9]

  • Byproducts: The hydrolysis reaction produces ethanol, which is also flammable.[5]

Always consult the Safety Data Sheet (SDS) for the specific product you are using before starting any work.[1][13][14][15][16]

References

Validation & Comparative

The Strategic Advantage of Methylphenyldiethoxysilane in Advanced Coating Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the pursuit of high-performance coatings is relentless. Researchers and formulation chemists are in a constant search for molecules that can deliver enhanced durability, superior adhesion, and tailored surface properties. Among the vast family of adhesion promoters and crosslinkers, alkoxysilanes stand out for their ability to form robust inorganic-organic interfaces.[1] This guide provides an in-depth comparison of Methylphenyldiethoxysilane (MPDES) with other key alkoxysilanes, offering a technical narrative grounded in scientific principles and experimental validation to aid researchers and drug development professionals in their formulation decisions.

The Fundamental Role of Alkoxysilanes in Coating Technology

Alkoxysilanes are a class of organosilicon compounds that possess both organic and inorganic functionalities within the same molecule.[2] This dual-nature allows them to act as molecular bridges between organic coating resins and inorganic substrates, significantly improving adhesion and overall coating performance. The fundamental mechanism involves two key reactions: hydrolysis and condensation.[3]

First, the alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).[4][5] These silanol groups can then undergo condensation in two ways: they can react with hydroxyl groups on the surface of an inorganic substrate (like metal, glass, or mineral fillers) to form stable covalent M-O-Si bonds (where M is a surface atom), or they can self-condense with other silanol groups to form a crosslinked siloxane network (Si-O-Si) within the coating matrix.[6][7] This process transforms a liquid precursor into a durable, three-dimensional structure.

Caption: General mechanism of alkoxysilane hydrolysis and condensation.

This compound (MPDES): A Profile

This compound (MPDES) is a unique alkoxysilane characterized by the presence of a methyl group, a phenyl group, and two ethoxy groups attached to the silicon atom. This specific combination of functionalities imparts a distinct set of properties that are highly desirable in advanced coating applications.

  • Methyl Group: The methyl group contributes to hydrophobicity (water repellency) and can improve the flexibility of the resulting siloxane network.[8]

  • Phenyl Group: The phenyl group is a bulky aromatic ring that significantly enhances the thermal stability of the coating.[4] It also imparts a degree of hydrophobicity and can improve compatibility with organic resins containing aromatic structures.

  • Diethoxy Groups: Having two ethoxy groups makes MPDES a difunctional silane. This allows for linear chain extension and controlled crosslinking, leading to more flexible and less brittle coatings compared to trifunctional silanes. The ethoxy groups generally have a slower hydrolysis rate than methoxy groups, which can provide a longer pot life and better process control during formulation.[4]

Comparative Analysis of Alkoxysilanes for Coatings

The selection of an alkoxysilane is a critical decision in coating formulation, as it directly impacts the final properties of the coating. Below is a comparative analysis of MPDES against other commonly used alkoxysilanes.

Chemical Structures of Compared Alkoxysilanes

Caption: Chemical structures of compared alkoxysilanes.

Performance Comparison

The following table summarizes the expected performance characteristics of coatings formulated with different alkoxysilanes. These are generalized comparisons based on the chemical structure of the silanes and data from various sources.

PropertyThis compound (MPDES)Tetraethoxysilane (TEOS)Methyltrimethoxysilane (MTMS)Phenyltrimethoxysilane (PTMS)Diphenyldimethoxysilane (DPDMS)
Adhesion Promotion ExcellentGoodExcellentExcellentGood
Hydrophobicity HighLowHighModerateHigh
Thermal Stability HighModerateModerateHighVery High
Flexibility HighLow (brittle)ModerateModerateHigh
Corrosion Resistance GoodModerateGoodGoodExcellent
Hydrolysis Rate Moderate (Ethoxy)Moderate (Ethoxy)Fast (Methoxy)Fast (Methoxy)Fast (Methoxy)
In-depth Comparison
  • vs. Tetraethoxysilane (TEOS): TEOS is a tetrafunctional silane that forms a highly crosslinked and hard, but often brittle, silica network.[9][10] MPDES, being difunctional, creates a more flexible coating. The presence of methyl and phenyl groups in MPDES also provides significantly higher hydrophobicity and thermal stability compared to the purely inorganic network formed by TEOS.[5][11]

  • vs. Methyltrimethoxysilane (MTMS): MTMS is a trifunctional silane that is widely used to create hydrophobic and durable coatings.[12][13] Both MPDES and MTMS impart hydrophobicity due to the methyl group. However, the phenyl group in MPDES offers superior thermal stability.[14] The diethoxy functionality of MPDES also leads to a more flexible network compared to the denser, more rigid network formed by the trifunctional MTMS.[15]

  • vs. Phenyltrimethoxysilane (PTMS): PTMS is a trifunctional silane known for imparting high thermal stability to coatings due to its phenyl group.[16][17] Both MPDES and PTMS offer excellent thermal performance. The key difference lies in their functionality. The trifunctional nature of PTMS leads to a more rigid coating, while the difunctional MPDES provides greater flexibility. The methyl group in MPDES can also contribute to slightly higher hydrophobicity compared to PTMS alone.

  • vs. Diphenyldimethoxysilane (DPDMS): DPDMS is a difunctional silane that contains two phenyl groups, resulting in excellent thermal stability and hydrophobicity.[18][19] Both MPDES and DPDMS produce flexible coatings due to their difunctionality. DPDMS may offer slightly higher thermal stability due to the presence of two phenyl groups. However, MPDES offers a different balance of properties with its combination of a methyl and a phenyl group, which can be advantageous for specific resin compatibilities and surface energies.

Experimental Protocols for Performance Evaluation

To facilitate objective comparison, standardized testing methodologies are crucial. The following are detailed protocols for evaluating key performance metrics of coatings formulated with different alkoxysilanes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_testing Performance Testing Substrate_Prep Substrate Preparation (e.g., degreasing, cleaning) Silane_Solution_Prep Silane Solution Preparation (e.g., hydrolysis in solvent) Substrate_Prep->Silane_Solution_Prep Coating_Application Coating Application (e.g., dip-coating, spin-coating) Silane_Solution_Prep->Coating_Application Curing Curing (e.g., thermal, ambient) Coating_Application->Curing Adhesion_Test Adhesion Test (ASTM D3359) Curing->Adhesion_Test Contact_Angle Contact Angle Measurement (Hydrophobicity) Curing->Contact_Angle Corrosion_Test Corrosion Resistance Test (ASTM B117 Salt Spray) Curing->Corrosion_Test

Caption: A generalized experimental workflow for comparing alkoxysilane coatings.

Protocol for Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)

This test provides a qualitative assessment of the adhesion of a coating to a substrate.[20]

Objective: To evaluate the adhesion of the cured silane-based coating.

Materials:

  • Coated substrate

  • Cutting tool with multiple blades or a sharp razor blade

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Illuminated magnifier

Procedure:

  • Make a series of parallel cuts through the coating to the substrate.

  • Make a second series of parallel cuts at a 90-degree angle to the first set to form a cross-hatch pattern.[18]

  • Brush the area lightly to remove any detached flakes or ribbons of coating.

  • Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

  • Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[21]

  • Inspect the cross-hatch area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = more than 65% detachment).[18]

Protocol for Contact Angle Measurement (Hydrophobicity)

This test quantifies the hydrophobicity of the coated surface.[22]

Objective: To measure the static water contact angle on the cured coating.

Materials:

  • Coated substrate

  • Goniometer or contact angle measurement instrument

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the coated substrate on the sample stage of the goniometer.

  • Using the microsyringe, dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle. A higher contact angle indicates greater hydrophobicity.[23]

Protocol for Corrosion Resistance Testing (ASTM B117 - Salt Spray Test)

This is an accelerated corrosion test to evaluate the protective properties of the coating.[6]

Objective: To assess the ability of the coating to protect a metallic substrate from corrosion.

Materials:

  • Coated metallic substrate (e.g., steel, aluminum)

  • Salt spray cabinet

  • 5% NaCl solution (pH 6.5-7.2)

Procedure:

  • Scribe a line through the coating to the metal substrate, if required by the test specification.

  • Place the samples in the salt spray cabinet at the specified angle.

  • Operate the salt spray cabinet according to ASTM B117 standard conditions (temperature 35°C ± 2°C).[12]

  • Expose the samples to a continuous fog of the 5% NaCl solution for a predetermined duration (e.g., 24, 48, 96 hours or longer).[9]

  • Periodically inspect the samples for signs of corrosion, such as blistering, rusting, or creepage from the scribe.

  • At the end of the test, rinse the samples and evaluate the extent of corrosion according to standard rating scales.

Conclusion

This compound offers a compelling balance of properties for advanced coating formulations. Its unique structure, combining the hydrophobicity of a methyl group, the thermal stability of a phenyl group, and the flexibility derived from its difunctional nature, makes it a versatile tool for formulators. When compared to other common alkoxysilanes, MPDES provides a unique combination of high thermal stability and flexibility, which is often a critical requirement in applications subjected to thermal cycling or mechanical stress. The slower hydrolysis rate of its ethoxy groups can also be an advantage for process control.

The choice of the optimal alkoxysilane will always depend on the specific requirements of the application, including the substrate, the resin chemistry, and the desired performance characteristics of the final coating. By understanding the fundamental chemistry and performance trade-offs of different alkoxysilanes, and by employing standardized experimental protocols for validation, researchers and scientists can make informed decisions to develop next-generation coatings with superior performance and durability.

References

Performance Evaluation of Methylphenyldiethoxysilane in Silicone Rubber: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the field of advanced materials, the performance of silicone rubber is critically dependent on the selection of appropriate crosslinking agents. These molecules are instrumental in forming the three-dimensional network that dictates the final properties of the elastomer. This guide provides an in-depth technical evaluation of Methylphenyldiethoxysilane (MPDES) as a crosslinking agent in silicone rubber, offering a comparative analysis against other commonly used silanes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their silicone rubber formulations for specific and demanding applications.

Introduction: The Crucial Role of Crosslinkers in Silicone Rubber

Silicone rubber, based on a backbone of repeating silicon-oxygen (siloxane) units, offers a unique combination of properties including excellent thermal stability, biocompatibility, and chemical resistance.[1][2] However, in its uncrosslinked state, the polysiloxane chains can slide past one another, resulting in poor mechanical strength. Crosslinking agents, or vulcanizing agents, create covalent bonds between these polymer chains, forming a robust and elastic network. The choice of crosslinker profoundly influences the mechanical, thermal, and electrical properties of the final silicone rubber product.[3][4]

This compound (MPDES) is an alkoxy silane that features both a phenyl group and two hydrolyzable ethoxy groups. This unique structure suggests a dual role in modifying silicone rubber: the ethoxy groups participate in the condensation curing process to form the siloxane network, while the phenyl group is anticipated to enhance thermal stability and radiation resistance.[5] This guide will explore the performance of MPDES in comparison to two other classes of widely used silane crosslinkers: a standard tetra-functional alkoxy silane, Tetraethoxysilane (TEOS), and a vinyl-functional silane, Vinyltrimethoxysilane (VTMOS).

The Chemistry of Curing: A Comparative Overview

The crosslinking of silicone rubber can be achieved through various mechanisms, with condensation and addition curing being the most prevalent for silane-based crosslinkers.

Condensation Curing with Alkoxy Silanes: MPDES and TEOS

Alkoxy silanes, such as MPDES and TEOS, function as crosslinkers in condensation cure systems. The curing process is initiated by the hydrolysis of the alkoxy groups in the presence of moisture, forming reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with the hydroxyl-terminated polysiloxane chains and with each other, releasing alcohol as a byproduct and forming stable siloxane (Si-O-Si) crosslinks.[6][7] A catalyst, typically a tin compound like dibutyltin dilaurate, is often used to accelerate the curing process.[6]

The key difference between MPDES and TEOS lies in their functionality and chemical structure. TEOS is a tetra-functional crosslinker, meaning it has four hydrolyzable ethoxy groups, which can lead to a high crosslink density.[8] MPDES, on the other hand, is a di-functional crosslinker with two ethoxy groups, but also possesses a non-hydrolyzable phenyl group.

References

Phenyl Groups Fortify Siloxane Polymers: A Comparative Guide to the Thermal Stability of Methylphenyldiethoxysilane-Derived Polysiloxanes

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of high-performance materials, particularly for applications demanding resilience at elevated temperatures, the strategic selection of polymer precursors is paramount. Among the diverse class of silicone polymers, those derived from Methylphenyldiethoxysilane (MPDES) exhibit markedly superior thermal stability compared to their more common alkyl-substituted counterparts, such as those synthesized from dimethyldiethoxysilane (DMDES). This guide provides an in-depth comparative analysis of the thermal properties of poly(methylphenylsiloxane) (PMPS), the polymer resulting from the hydrolysis and polycondensation of MPDES, and its analogue, polydimethylsiloxane (PDMS). We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental data, and provide detailed protocols for synthesis and thermal characterization.

The Decisive Influence of the Phenyl Group on Thermal Resilience

The substitution of a methyl group with a phenyl group on the silicon atom of the siloxane backbone is the cornerstone of the enhanced thermal stability observed in MPDES-derived polymers. This improvement is not merely incremental; it stems from fundamental differences in bond energies and steric hindrance that directly impact the primary degradation pathways of polysiloxanes.

Polydimethylsiloxane (PDMS) is known to degrade thermally through a "back-biting" or "unzipping" mechanism. This process, often initiated at the chain ends or by residual silanol (Si-OH) groups, involves the siloxane chain curling back on itself, leading to the cleavage of the Si-O-Si backbone and the formation of volatile cyclic oligomers (e.g., hexamethylcyclotrisiloxane and octamethylcyclotetrasiloxane).[1][2] This depolymerization results in significant mass loss at elevated temperatures.

The introduction of the bulky phenyl group in poly(methylphenylsiloxane) (PMPS) sterically hinders this back-biting mechanism.[2][3] The rigidity and size of the phenyl rings make it more difficult for the polymer chain to adopt the necessary conformation for intramolecular cyclization. Consequently, higher temperatures are required to initiate degradation. The thermal degradation of PMPS is more complex and can involve the elimination of benzene at higher temperatures.[4][5] The presence of residual Si-OH groups can also initiate an 'unzipping' degradation mechanism in phenyl silicone rubber.[1]

Comparative Thermal Analysis: A Quantitative Look at Stability

Thermogravimetric analysis (TGA) provides unambiguous evidence of the superior thermal stability of PMPS over PDMS. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters for comparison include the onset decomposition temperature (Tonset), often reported as the temperature at which 5% mass loss occurs (Td5), and the temperature of maximum decomposition rate (Tmax).

PolymerPrecursorOnset Decomposition Temp. (Tonset / Td5)Key Degradation Products
Poly(methylphenylsiloxane) (PMPS) This compound (MPDES)~463 °C[6]Benzene, cyclic siloxanes[4]
Polydimethylsiloxane (PDMS) Dimethyldiethoxysilane (DMDES)~300-400 °C[7]Cyclic oligomers (D3, D4, etc.)[1]

As the data indicates, PMPS exhibits a significantly higher onset decomposition temperature than PDMS, underscoring its enhanced thermal stability.

Experimental Protocols: From Monomer to Polymer and Thermal Evaluation

The synthesis of these polymers is typically achieved through hydrolytic polycondensation of their respective diethoxysilane precursors. The subsequent thermal analysis is conducted using standard thermogravimetric techniques.

Synthesis of Poly(methylphenylsiloxane) via Hydrolytic Polycondensation of MPDES

This protocol outlines the synthesis of PMPS. A similar procedure can be followed for the synthesis of PDMS using dimethyldiethoxysilane.

Rationale: The hydrolytic polycondensation of alkoxysilanes is a well-established method for forming the siloxane backbone.[8] The process involves two key steps: hydrolysis of the ethoxy groups to form reactive silanol groups, and subsequent condensation of these silanol groups to form Si-O-Si linkages, releasing ethanol and water as byproducts. The reaction is typically catalyzed by an acid or a base, though it can proceed under neutral conditions, especially with elevated temperatures or the use of techniques like microwave radiation to accelerate the process.[9]

Step-by-Step Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The system is maintained under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

  • Reagent Preparation: this compound (MPDES) is charged into the flask. A stoichiometric amount of deionized water, typically with a catalytic amount of a weak acid (e.g., acetic acid) or base, is placed in the dropping funnel.

  • Hydrolysis: The water/catalyst mixture is added dropwise to the stirred MPDES at a controlled temperature (e.g., room temperature to 60 °C). The rate of addition is managed to control the exothermic nature of the hydrolysis reaction.

  • Condensation: After the addition is complete, the reaction mixture is heated (e.g., to 80-100 °C) to promote the polycondensation reaction. Ethanol and water byproducts are distilled off.

  • Polymer Isolation: The reaction is continued until the desired viscosity is reached, indicating the formation of the polymer. The resulting viscous liquid, poly(methylphenylsiloxane), is then cooled and collected.

G cluster_synthesis Synthesis Workflow reagents MPDES + Water/Catalyst hydrolysis Hydrolysis (Formation of Silanols) reagents->hydrolysis Controlled Addition condensation Polycondensation (Formation of Si-O-Si bonds) hydrolysis->condensation Heating distillation Distillation of Byproducts (Ethanol, Water) condensation->distillation product Poly(methylphenylsiloxane) condensation->product

Caption: Experimental workflow for the synthesis of poly(methylphenylsiloxane).

Thermal Stability Evaluation by Thermogravimetric Analysis (TGA)

Rationale: TGA is the standard method for determining the thermal stability of polymers. By precisely measuring mass loss as a function of temperature, we can identify the temperature at which the material begins to decompose and the profile of its degradation.

Step-by-Step Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the synthesized polymer is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere Control: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to study the thermal degradation without the influence of oxidation.

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the char yield (the residual mass at the end of the experiment).

Mechanistic Insights into Thermal Degradation

The enhanced thermal stability of PMPS is best understood by visualizing the distinct degradation pathways of PMPS and PDMS.

Caption: Comparative thermal degradation pathways of PDMS and PMPS.

Conclusion

The incorporation of phenyl groups into the polysiloxane backbone via the use of this compound as a precursor provides a significant enhancement in thermal stability compared to conventional polydimethylsiloxanes. This is primarily due to the steric hindrance afforded by the bulky phenyl substituents, which effectively inhibits the low-temperature "back-biting" degradation pathway. The resulting poly(methylphenylsiloxane) requires substantially higher temperatures to initiate decomposition, making it a superior choice for applications where thermal resilience is a critical performance parameter. This guide provides the foundational knowledge and experimental framework for researchers and professionals to understand, synthesize, and evaluate these high-performance materials.

References

A Senior Application Scientist's Guide to GC-MS for the Definitive Purity Validation of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the chemical purity of precursors like Methylphenyldiethoxysilane (MPDES) is not merely a specification—it is the foundation of downstream reaction success, product performance, and batch-to-batch consistency. Hidden impurities can drastically alter the functional properties of resulting polymers and surfaces.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for MPDES purity validation, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard. We will explore the causality behind experimental choices and present a self-validating protocol for immediate application.

The Analytical Challenge: The Reactive Nature of Alkoxysilanes

Alkoxysilanes, including MPDES, present a unique analytical challenge due to their inherent reactivity. The silicon-ethoxy bonds are highly susceptible to hydrolysis in the presence of trace moisture. This reaction initiates a cascade of condensation events, forming siloxanols and, ultimately, polymeric siloxane impurities. Furthermore, residual starting materials or by-products from the synthesis of MPDES can also be present.

Therefore, a purity validation method must not only quantify the main component but also possess the specificity to separate and definitively identify these potential, often structurally similar, impurities. Due to the pyrophoric and reactive nature of many silanes, special handling and inert sampling conditions are paramount to prevent sample degradation and ensure analytical accuracy.[2]

GC-MS: The Unrivaled Technique for Volatile Silane Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique perfectly suited for the analysis of volatile and semi-volatile compounds like MPDES.[3][4] It combines the high-resolution separation capability of gas chromatography with the unparalleled identification power of mass spectrometry.

  • Gas Chromatography (GC): The sample, diluted in a volatile solvent, is vaporized and travels through a long, thin capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. This allows for the physical separation of MPDES from potential impurities.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (typically via Electron Ionization - EI), causing it to fragment into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint," allowing for unambiguous identification.[3][5]

This dual capability to both separate and identify is what elevates GC-MS above other methods for this specific application.

A Self-Validating GC-MS Protocol for MPDES Purity

Trust in an analytical result stems from a protocol designed to be inherently self-validating. This methodology incorporates system suitability checks and rigorous sample handling to ensure the data is reliable and reproducible.

GCMS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample MPDES Sample Receipt Dilution Dilute in Anhydrous Heptane (e.g., 1:1000 v/v) Sample->Dilution ISTD Add Internal Standard (e.g., Dodecane) Dilution->ISTD Vial Seal in 2 mL GC Vial with PTFE/Silicone Septum ISTD->Vial Blank Inject Solvent Blank Vial->Blank GCMS Inject Sample via Autosampler Blank->GCMS Verify System Cleanliness Chromatogram Acquire Total Ion Chromatogram (TIC) GCMS->Chromatogram Integration Integrate All Peaks Chromatogram->Integration Identification Identify Peaks via Mass Spectrum (NIST Library & Fragmentation Analysis) Integration->Identification Quantification Calculate Area % Purity Identification->Quantification Report Generate Final Purity Report Quantification->Report

Caption: End-to-end workflow for MPDES purity validation by GC-MS.

  • Materials & Reagents:

    • This compound (MPDES) sample.

    • Anhydrous Heptane (≥99%, solvent).[5]

    • Dodecane (≥99%, as an optional internal standard for precise quantification).

    • 2 mL GC vials with PTFE/Silicone septa.

    • Microsyringes.

  • Instrumentation & Parameters: The following parameters are a robust starting point for a standard GC-MS system. The choice of a non-polar column like a DB-5MS is crucial, as it separates compounds primarily by boiling point, which is ideal for hydrocarbon and silane analysis.[6][7]

Parameter Setting Justification (The "Why")
GC System Agilent 8890 or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977 MSD or equivalentProvides high sensitivity and spectral integrity.
Column DB-5MS (or similar 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard, robust, non-polar column offering excellent separation for a wide range of analytes.
Injection Port Temp. 250 °CEnsures rapid and complete vaporization of MPDES and potential impurities without thermal degradation.
Injection Mode Split (Ratio 100:1)Prevents column overload from the high-concentration main peak, ensuring sharp, symmetrical peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity) at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), then ramp 15 °C/min to 300 °C (hold 5 min)Starts at a low temperature to resolve volatile impurities, followed by a steady ramp to elute higher-boiling compounds in a reasonable time.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CStandard temperature to maintain ion trajectory and mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, highly reproducible ionization energy that generates a rich fragmentation pattern for library matching.
MS Scan Range 35 - 500 m/zCovers the expected mass range for MPDES fragments and likely impurities (e.g., solvents, siloxanes).
Solvent Delay 3 minutesPrevents the high-intensity solvent peak from saturating the detector, preserving filament lifetime.
  • Sample Preparation (Critical Step):

    • Trustworthiness Check: First, inject a solvent blank (anhydrous heptane) to ensure the system is free from contamination.

    • In an inert atmosphere (e.g., a glove box or under a stream of nitrogen) to prevent hydrolysis, prepare a ~0.1% (v/v) solution of MPDES in anhydrous heptane. This corresponds to adding 10 µL of MPDES to 10 mL of solvent.

    • Transfer the solution to a GC vial and cap immediately. The use of PTFE-faced septa is critical to prevent leaching of contaminants from the septum itself.

  • Data Analysis & Interpretation:

    • Purity Calculation: The purity of MPDES is typically reported as "Area %". This is calculated by dividing the peak area of the main MPDES component by the total area of all integrated peaks in the chromatogram.

    • Impurity Identification: For any secondary peaks, analyze the corresponding mass spectrum. Compare the spectrum against a commercial library (e.g., NIST). Common impurities may include:

      • Starting Materials: Phenyltrichlorosilane, ethanol.

      • Hydrolysis/Condensation Products: Siloxanes, which often exhibit characteristic mass spectral fragments. Moisture is a detrimental factor in silane analysis and must be rigorously excluded.[8]

      • Solvents: Residual solvents from synthesis or handling.

Comparative Analysis: GC-MS vs. Alternative Techniques

While other techniques can provide information about MPDES, they lack the comprehensive power of GC-MS for purity validation.

Technique Principle Strengths for MPDES Analysis Weaknesses for MPDES Analysis
GC-MS Chromatographic separation followed by mass-based identification.[9]Gold Standard. High specificity and sensitivity. Provides definitive identification of unknown impurities.Requires more expensive equipment and expertise than simpler methods.
GC-FID Chromatographic separation with a Flame Ionization Detector.Excellent for quantification of hydrocarbon-like compounds. Robust and reliable.No Identification. Cannot identify what the impurity peaks are. Prone to interference from co-eluting species.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ²⁹Si).Excellent for structural confirmation of the main component. Can identify and quantify major impurities if standards are available.Lower sensitivity for trace impurities compared to GC-MS. Complex spectra if multiple impurities are present.[3]
HPLC Liquid-phase chromatographic separation.Can be used for some silane analyses, particularly larger or less volatile ones.[10]Not ideal for volatile compounds like MPDES. Risk of on-column reaction with residual water in mobile phases.
Gravimetric Methods Measures non-volatile content by evaporation. (e.g., ASTM D5095).[11][12]Simple, low-cost method to determine bulk non-volatile residue.Provides no information on the identity or number of volatile impurities, which is the primary concern for MPDES.

When an unknown peak appears in the chromatogram, a systematic approach is required for identification.

Impurity_ID Start Unknown Peak Detected in Chromatogram CheckRT Is Retention Time Known? (e.g., from previous analyses) Start->CheckRT AnalyzeMS Extract and Analyze Mass Spectrum CheckRT->AnalyzeMS No Identified Impurity Positively Identified CheckRT->Identified Yes NIST Search Mass Spectrum against NIST Library AnalyzeMS->NIST MatchQual Evaluate Match Quality (>800 is a good starting point) NIST->MatchQual Frag Perform Manual Fragmentation Analysis MatchQual->Frag Poor Match (<800) Hypothesis Propose Putative Structure (e.g., 'Disiloxane impurity') MatchQual->Hypothesis Good Match (>800) Unknown Report as 'Unknown Impurity' with MW and Key Fragments Frag->Unknown Standard Confirm with Authentic Standard? (If available) Hypothesis->Standard Standard->Identified Yes, Matches Standard->Unknown No / Not Available

Caption: Decision-making process for identifying unknown peaks in a GC-MS chromatogram.

Conclusion: An Authoritative Choice for Scientific Integrity

For the comprehensive purity validation of this compound, GC-MS is the authoritative and superior methodology. It provides a level of detail—combining quantitative assessment with definitive impurity identification—that alternative techniques like GC-FID, NMR, or bulk gravimetric methods cannot match. The protocol detailed here offers a robust, self-validating system that ensures the quality and consistency of your materials, safeguarding the integrity of your research and development efforts. By understanding the causality behind the instrumental parameters and handling procedures, scientists can confidently implement this guide to achieve accurate and reliable purity data.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is the bedrock of reliable and reproducible results. Methylphenyldiethoxysilane (MPDES), a key organosilicon monomer and precursor, is no exception. Ensuring the integrity of data related to its purity, stability, and impurity profile requires robust analytical methods. However, in the lifecycle of a product or a research project, it is not uncommon to employ different analytical techniques or to transfer methods between laboratories. This necessitates a rigorous cross-validation process to ensure data consistency and reliability.

This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, with a focus on the principles and practical application of cross-validation. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative guidelines.

Chapter 1: An Overview of Analytical Techniques for Silanes

The choice of an analytical technique for a given compound is dictated by its physicochemical properties. This compound, with its volatility and susceptibility to hydrolysis, presents unique analytical challenges.

Gas Chromatography (GC): The Workhorse for Volatile Silanes

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like MPDES. The principle is elegant in its simplicity: a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

Common detectors for silane analysis include:

  • Flame Ionization Detector (FID): A robust, sensitive, and widely used detector that provides a response proportional to the mass of carbon in the analyte. It is ideal for routine quantification of the main component.

  • Thermal Conductivity Detector (TCD): A universal detector that is less sensitive than the FID but is non-destructive and can be useful for detecting a wide range of compounds.

  • Mass Spectrometry (MS): Provides unparalleled specificity and structural information, making it the gold standard for impurity identification and confirmation of the analyte's identity.[1][2][3]

A significant challenge in the GC analysis of alkoxysilanes like MPDES is their reactivity. They are prone to hydrolysis in the presence of moisture, which can lead to the formation of silanols and siloxanes. This can impact the accuracy of the analysis and potentially damage the chromatographic column. Therefore, careful sample handling and the use of anhydrous solvents are paramount.[4]

High-Performance Liquid Chromatography (HPLC): An Alternative with Caveats

While less common for volatile silanes, HPLC can be a valuable tool, particularly for analyzing non-volatile impurities, degradation products, or for monitoring the hydrolysis process itself.[4] However, the interaction of silanes with the commonly used silica-based stationary phases in HPLC can be problematic, leading to poor peak shape and irreversible adsorption. The use of specialized columns or alternative stationary phases may be necessary. Furthermore, the lack of a strong UV chromophore in MPDES necessitates the use of universal detectors like Refractive Index (RI) or Charged Aerosol Detectors (CAD), which have their own limitations in terms of sensitivity and gradient compatibility.

Chapter 2: Method Validation: The Cornerstone of Trustworthy Data

An analytical method is only as good as its validation. Method validation is the process of providing documented evidence that a method is "fit for its intended purpose."[5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical method validation.[6]

dot

Analytical Method Validation Workflow

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components. For MPDES, this means ensuring that peaks from potential hydrolysis products or synthesis-related impurities do not interfere with the main analyte peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Chapter 3: Cross-Validation of Analytical Methods for MPDES: A Practical Guide

Cross-validation is the process of demonstrating that two or more analytical methods can produce comparable data.[7] It is a critical exercise when:

  • A new method is being introduced to replace an existing one.

  • Data from different laboratories, potentially using different instrumentation, needs to be compared.

  • Different analytical techniques (e.g., GC-FID and GC-MS) are used to measure the same analyte.

dot

Cross-Validation Experimental Workflow

A typical cross-validation study involves analyzing a common set of samples with both methods and statistically comparing the results. The acceptance criteria should be pre-defined in a validation protocol.

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. It is imperative that any method be fully validated in the user's laboratory with their specific instrumentation and reagents.

Protocol 1: GC-FID Method for the Quantification of this compound

This method is designed for the routine quantification (assay) of MPDES.

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 or equivalent (30 m x 0.32 mm ID, 0.25 µm film thickness).[1]

  • Carrier gas: Helium or Hydrogen.

  • Anhydrous heptane or other suitable non-polar solvent.

  • This compound reference standard.

Chromatographic Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Flow 1.5 mL/min (constant flow)
Detector Temperature 280 °C
Makeup Gas (N2) 25 mL/min

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh about 100 mg of MPDES reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous heptane to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 1 mg/mL in anhydrous heptane.

System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the MPDES peak should be between 0.8 and 1.5.

Protocol 2: GC-MS Method for Identification and Quantification of MPDES and its Impurities

This method is suitable for impurity profiling and for use as a reference method in cross-validation.

Instrumentation and Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Capillary column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier gas: Helium.

  • Anhydrous heptane.

  • MPDES reference standard and any available impurity standards.

Chromatographic and Mass Spectrometric Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 minRamp: 20 °C/min to 300 °C, hold for 10 min
Carrier Gas Flow 1.2 mL/min (constant flow)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Data Acquisition and Processing:

  • Acquire data in full scan mode for impurity identification.

  • For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity for specific impurities.

Chapter 5: Comparative Analysis and Data Interpretation

The following tables present hypothetical but realistic data from the validation and cross-validation of the two GC methods.

Performance Comparison
Validation ParameterGC-FID MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Range 0.1 - 1.5 mg/mL0.001 - 0.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) Repeatability: < 1.0%Intermediate: < 1.5%Repeatability: < 2.0%Intermediate: < 2.5%
LOQ 0.1 mg/mL0.001 mg/mL
Cross-Validation Results
Sample IDConcentration (mg/mL)GC-FID Result (mg/mL)GC-MS Result (mg/mL)% Difference
CV-Low0.50.4950.5021.4%
CV-Mid1.01.010.992.0%
CV-High1.51.481.512.0%

Statistical Analysis:

A paired t-test on the results would be performed to determine if there is a statistically significant difference between the two methods. An F-test would be used to compare the variances. The acceptance criteria would typically state that the p-value from the t-test should be greater than 0.05, indicating no significant difference.

Choosing the Right Method
  • GC-FID: The method of choice for routine quality control (QC) due to its robustness, lower cost, and simpler operation. Its performance in terms of precision and accuracy for the main analyte is excellent.

  • GC-MS: The preferred method for impurity profiling, stability studies where degradation products need to be identified, and for method development and validation activities. Its superior sensitivity (lower LOQ) and specificity make it invaluable for detecting and identifying trace-level impurities.[8][9]

Conclusion

The selection and validation of an analytical method for a reactive compound like this compound requires careful consideration of the analyte's properties and the intended purpose of the method. Gas chromatography, with either FID or MS detection, offers robust and reliable approaches. Cross-validation is not merely a regulatory hurdle but a fundamental scientific practice that ensures the consistency and interchangeability of analytical data, thereby upholding the integrity of research and development and ensuring product quality. This guide provides the framework and practical insights to empower scientists to develop, validate, and cross-validate analytical methods with confidence and scientific rigor.

References

A Comparative Guide to Interfacial Adhesion with Methylphenyldiethoxysilane (MPDES) Coupling Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Interfacial Adhesion

In the realms of advanced materials, composites, and biomedical devices, the interface between different materials is often the point of failure. Strong and durable adhesion at this interface is paramount for the overall performance, reliability, and longevity of a product. Silane coupling agents are a class of organosilicon compounds that act as molecular bridges, forming a durable link between inorganic substrates (like glass, metals, and silica) and organic polymers.[1] This guide provides an in-depth analysis of Methylphenyldiethoxysilane (MPDES) as a coupling agent, comparing its performance with other commonly used silanes and offering practical experimental guidance for its evaluation.

The fundamental mechanism of a silane coupling agent involves a dual-reactivity molecular structure. One end of the molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl groups on the surface of an inorganic substrate to form stable covalent bonds. The other end possesses an organofunctional group that is compatible with and can react with an organic polymer matrix.[2][3] This creates a robust bridge at the interface, improving stress transfer and resistance to environmental degradation.

This compound (MPDES): A Profile

This compound (MPDES) is an organosilane characterized by a methyl group and a phenyl group attached to the silicon atom, along with two hydrolyzable ethoxy groups. The presence of the phenyl group imparts specific properties to this coupling agent, influencing its reactivity, thermal stability, and interaction with organic polymers.

Caption: Chemical structure of this compound (MPDES).

Comparative Performance Analysis: MPDES vs. Common Silane Coupling Agents

The selection of an appropriate silane coupling agent is critical and depends on the specific substrate, polymer matrix, and application requirements. Here, we compare the anticipated performance of MPDES with three widely used silanes: Aminopropyltriethoxysilane (APTES), Glycidoxypropyltrimethoxysilane (GPTMS), and Methacryloxypropyltrimethoxysilane (MPTMS).

Silane Coupling AgentOrganofunctional GroupPrimary Application AreasExpected Adhesion PerformanceHydrolytic Stability
This compound (MPDES) PhenylThermoplastics, Composites, CoatingsGood, especially with aromatic polymers. The phenyl group can enhance thermal stability.Moderate to Good. Phenyl group can offer some steric hindrance to hydrolysis. Reacts slowly with moisture.[4][5]
Aminopropyltriethoxysilane (APTES) AminoThermosets (Epoxies, Phenolics), Thermoplastics (Nylons), Glass FiberExcellent, due to the high reactivity of the amino group with a wide range of polymers.Moderate. The amino group can catalyze the hydrolysis of siloxane bonds, potentially reducing long-term stability in aqueous environments.
Glycidoxypropyltrimethoxysilane (GPTMS) EpoxyEpoxy Resins, Urethanes, AcrylicsExcellent, particularly with epoxy-based systems where the epoxy ring can co-react.Good. The epoxy group is relatively stable.
Methacryloxypropyltrimethoxysilane (MPTMS) MethacrylateUnsaturated Polyester Resins, Acrylics, Free-radical cured systemsExcellent, forms strong covalent bonds with resins that cure via free-radical polymerization.Good. The methacrylate group is stable under typical processing conditions.

Expertise & Experience Insights:

The phenyl group in MPDES offers a distinct advantage in applications requiring high thermal stability or compatibility with aromatic polymer systems. While aminopropyl and epoxy-functional silanes often exhibit higher initial adhesion strength due to their more reactive nature, the hydrolytic stability of the interfacial bond is a critical factor for long-term performance, especially in humid or aqueous environments. Phenyl silanes, like MPDES, are known to have slower hydrolysis rates compared to some alkylsilanes, which can contribute to a more durable interface.[4][6]

Experimental Protocols for Evaluating Interfacial Adhesion

To objectively compare the performance of MPDES and other silane coupling agents, a systematic experimental approach is necessary. The following protocols provide a framework for surface treatment and adhesion testing.

Protocol 1: Surface Treatment of Glass Substrates

This protocol details the steps for applying a silane coupling agent to a glass substrate, a common inorganic material in many applications.

Materials:

  • Glass slides or substrates

  • This compound (MPDES) and other silanes for comparison

  • Ethanol (95%)

  • Deionized water

  • Acetic acid

  • Beakers and magnetic stir bar

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen and then in an oven at 110°C for 1 hour.

  • Silane Solution Preparation: Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the ethoxy groups to reactive silanol groups. Stir the solution for at least 30-60 minutes to allow for hydrolysis.[7]

  • Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes with gentle agitation.

  • Rinsing: Remove the substrates from the silane solution and rinse them briefly with fresh ethanol to remove any excess, unreacted silane.

  • Curing: Cure the silane layer by heating the substrates in an oven at 110-120°C for 10-15 minutes. This step promotes the formation of covalent siloxane bonds with the glass surface.[1]

Caption: Experimental workflow for surface treatment with silane coupling agents.

Protocol 2: Pull-Off Adhesion Test (ASTM D4541)

The pull-off adhesion test is a quantitative method to measure the bond strength of a coating to a substrate.

Materials:

  • Silane-treated substrates

  • Coating or adhesive to be tested

  • Pull-off adhesion tester with dollies (loading fixtures)

  • Adhesive for attaching the dolly

  • Cutting tool for isolating the test area

Procedure:

  • Coating Application: Apply the desired organic coating or adhesive to the silane-treated substrate and cure according to the manufacturer's instructions.

  • Dolly Adhesion: Securely bond a loading fixture (dolly) to the surface of the coating using a suitable adhesive. Allow the adhesive to fully cure.

  • Test Area Isolation: If required, use a cutting tool to score around the dolly, isolating the test area of the coating down to the substrate.

  • Pull-Off Test: Attach the pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a specified rate until the dolly is detached from the surface.

  • Data Recording: Record the force required to cause failure (pull-off strength) and describe the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).

Protocol 3: Lap Shear Strength Test (ASTM D1002)

This test method is used to determine the shear strength of adhesives for bonding materials when tested on a single-lap-joint specimen.

Materials:

  • Silane-treated substrate panels (e.g., metal or composite)

  • Adhesive to be tested

  • Universal testing machine with grips

Procedure:

  • Specimen Preparation: Prepare single-lap-joint specimens by bonding two silane-treated substrate panels with the adhesive, following the specified overlap dimensions.

  • Curing: Cure the adhesive as per the manufacturer's recommendations.

  • Testing: Place the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the bond fails.

  • Data Analysis: Record the maximum load sustained by the specimen. Calculate the shear strength by dividing the maximum load by the bonded area.

Applications in Research and Drug Development

While traditionally used in industrial composites and coatings, the principles of interfacial adhesion promoted by silanes like MPDES are highly relevant to the fields of biomedical research and drug development.

  • Coatings for Medical Devices and Implants: Silane coupling agents can be used to improve the adhesion of biocompatible coatings on metallic or ceramic implants.[8] A stable and well-adhered coating is crucial for preventing delamination, reducing ion leaching, and improving the long-term performance of the device.[9] The thermal stability offered by a phenyl silane like MPDES could be advantageous in sterilization processes.

  • Surface Functionalization of Nanoparticles for Drug Delivery: The surface of silica nanoparticles can be functionalized with silanes to control their hydrophobicity, dispersibility, and to provide anchor points for conjugating drug molecules or targeting ligands.[10][11][12] MPDES, with its phenyl functionality, can be used to modulate the surface properties of nanoparticles for specific drug delivery applications.[13]

  • Adhesion Promoters for Biosensors: The performance and reliability of biosensors often depend on the stable immobilization of biological molecules onto a substrate. Silanes can be used to create a functionalized surface that promotes the covalent attachment of biomolecules, ensuring the sensor's stability and sensitivity.[14]

  • Chemically Inert Surfaces for Laboratory Ware: Silanization is a common technique used to create a hydrophobic and inert surface on glass vials and other laboratory equipment.[15][16][17] This is particularly important in drug development and analytical sciences to prevent the adsorption of sensitive samples, such as proteins and peptides, to the container walls, which can lead to inaccurate measurements and loss of valuable material.

Conclusion

This compound (MPDES) offers a unique set of properties as a silane coupling agent, primarily driven by the presence of the phenyl group. While direct comparative data on its adhesion strength against more common silanes is not extensively published, its chemical structure suggests good thermal stability and compatibility with aromatic polymers. Its slower hydrolysis rate may also contribute to enhanced long-term durability of the interfacial bond in challenging environments.

For researchers, scientists, and drug development professionals, the principles of interfacial adhesion and the utility of silane coupling agents extend beyond traditional industrial applications. The ability to tailor surface properties, improve the stability of coatings on medical devices, functionalize nanoparticles for targeted therapies, and create inert surfaces for sensitive analytical work underscores the importance of understanding and effectively utilizing these versatile molecules. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of MPDES and other silanes to optimize the performance and reliability of advanced materials and biomedical systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methylphenyldiethoxysilane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Methylphenyldiethoxysilane demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for managing this compound, ensuring that every step is not only compliant but also scientifically sound.

Immediate Safety Profile: Understanding the Compound

This compound is an alkoxysilane that presents a multi-faceted hazard profile. Its reactivity, particularly its hydrolysis, is central to both its utility and its disposal considerations. Upon contact with moisture, it hydrolyzes to form polymethylphenylsiloxane oligomers and ethanol.[1][2] While organosilicon compounds are generally considered to have low toxicity, their persistence in the environment necessitates responsible disposal.[3]

A summary of its primary hazards is essential for immediate risk assessment.

Hazard Classification Description Source
GHS Classification Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Eye Irritation (Category 2A)[4]
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact[4]
Reactivity Hazard Moisture-sensitive. Reacts with water to produce ethanol and siloxanes.[1][2][5]
Primary Byproducts Ethanol, Polymethylphenylsiloxane[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the compound's hazard profile, a robust PPE protocol is the first line of defense. The selection of PPE must be deliberate and based on the specific risks of irritation and flammability.[6][7]

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[8] For tasks with a higher risk of splashing, such as transferring large volumes or managing a spill, a full-face shield should be worn over the safety goggles.[9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene rubber.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.

  • Body Protection : A flame-resistant lab coat is mandatory.[8] Ensure the lab coat is fully buttoned. For large-scale transfers, a chemical-resistant apron over the lab coat is recommended.

  • Footwear : Wear closed-toe, closed-heel shoes made of a non-porous material.

Core Disposal Procedures: From Generation to Final Disposition

The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such chemical waste into regular trash or sewer systems.[10][11]

The principle of waste segregation is paramount to prevent dangerous reactions.[10] this compound waste must be collected at or near its point of generation in a designated Satellite Accumulation Area (SAA).[12]

Protocol for Collecting Liquid Waste:

  • Select a Compatible Container : Use a clean, dry, chemically compatible container with a secure, leak-proof screw cap.[10] Borosilicate glass or a high-density polyethylene (HDPE) container is appropriate. Do not use metal containers for any chemical waste.[11]

  • Proper Labeling (Pre-emptive) : Label the container before adding any waste. The label must clearly state "Hazardous Waste" and list the full chemical name: "Waste this compound." [12] Include hazard pictograms for flammability and health hazard (exclamation mark).[4][12]

  • Collection : Carefully transfer the waste into the labeled container using a funnel.

  • Secure Storage : Keep the container tightly closed when not in use to prevent the release of vapors and reaction with atmospheric moisture.[13][14] Store the container in a well-ventilated area, away from heat, sparks, or open flames.[15]

The disposal path depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process.

WasteDisposalWorkflow start This compound Waste Generated is_pure Pure Chemical or Contaminated Material? start->is_pure pure_chem Unused/Expired Pure Chemical is_pure->pure_chem Pure cont_material Contaminated Materials (Gloves, Wipes, Glassware) is_pure->cont_material Contaminated dispose_solid Dispose via Licensed Hazardous Waste Contractor pure_chem->dispose_solid is_small_spill Is it a minor spill cleanup? cont_material->is_small_spill collect_solid Collect in a separate, labeled solid hazardous waste container. collect_solid->dispose_solid is_small_spill->collect_solid No (Routine Waste) spill_kit Use spill absorbent from kit. Package in a sealed bag or container. is_small_spill->spill_kit Yes spill_kit->dispose_solid

Caption: Waste Disposal Decision Workflow for this compound.

For laboratories, all streams of this compound waste, including the pure chemical, solutions, and contaminated spill cleanup materials, must be disposed of through a licensed hazardous waste management service.[16][17]

  • Bulk Liquid Waste : Do not attempt to neutralize or treat bulk quantities of this compound in the laboratory. The hydrolysis reaction can be exothermic and produce flammable ethanol vapor. The collected, properly labeled container should be moved to your institution's Central Accumulation Area (CAA) for pickup by your Environmental Health and Safety (EHS) office or a contracted waste hauler.[12]

  • Contaminated Solid Waste : This includes items like gloves, absorbent pads, and contaminated glassware.

    • Segregation : Collect these items in a dedicated, puncture-proof container or a durable, transparent plastic bag clearly labeled "Hazardous Waste - Solid Debris with this compound."

    • Glassware : Empty and rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste.[18] The rinsed glassware can then be disposed of in a designated broken glass container.

    • Disposal : The sealed container of solid waste is disposed of via your institution's hazardous waste program.

Spill Management: Preparedness and Response

Accidents happen, but a prepared response can mitigate the risks significantly. All personnel working with this compound must know the location of the nearest safety shower, eyewash station, and chemical spill kit.

Protocol for a Minor Spill (Contained, <100 mL):

  • Alert and Isolate : Immediately alert colleagues in the area.[19] Restrict access to the spill zone.

  • Ventilate : If safe to do so, increase ventilation in the area by opening a fume hood sash.

  • PPE : Don the appropriate PPE as described in Section 2, including chemical splash goggles, a face shield, and heavy-duty nitrile gloves.

  • Contain and Absorb : Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[19][20] Do not use paper towels initially as they can increase the surface area for evaporation. Work from the outside of the spill inward to prevent spreading.

  • Collect Debris : Carefully scoop the absorbent material and place it into a heavy-duty plastic bag or a sealable container.

  • Label and Dispose : Label the container "Hazardous Waste - Spill Debris with this compound" and arrange for disposal through your EHS office.[19]

  • Decontaminate : Wipe the spill area with a cloth dampened with soap and water. The cleaning cloth must also be disposed of as hazardous waste.

For a Major Spill (>100 mL, or any spill outside of a containment area):

  • EVACUATE the area immediately.

  • Alert others and activate the nearest fire alarm if the chemical is on fire or poses a fire hazard.

  • Contact your institution's emergency response team (e.g., EHS, Public Safety) immediately.[21][22] Do not attempt to clean it up yourself.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our well-being or the health of our environment.

References

Navigating the Nuances of Methylphenyldiethoxysilane: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the precise and safe handling of specialized chemical reagents is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. Methylphenyldiethoxysilane, a versatile organosilicon compound, presents unique opportunities in material science and drug development. However, its utility is matched by a specific set of hazards that demand a thorough and proactive safety culture. This guide, moving beyond a simple checklist, offers a deep dive into the essential protocols for the safe handling, deployment, and disposal of this compound, ensuring the protection of both the researcher and the research.

Understanding the Hazard Profile of this compound

Before any handling protocol is initiated, a comprehensive understanding of the inherent risks is paramount. This compound is classified as a flammable liquid and vapor, is harmful if swallowed, and causes significant skin and eye irritation[1]. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes[1]. Upon hydrolysis, it can release ethanol, which may contribute to the overall hazard profile.

A critical aspect of its reactivity is its interaction with water and moisture, which can lead to the formation of silanols and the release of ethanol[2]. This reaction underscores the importance of maintaining a dry, inert atmosphere during storage and handling to prevent unintended reactions and degradation of the material.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of working with this compound. The following recommendations are based on a synthesis of safety data sheets and general best practices for handling organosilanes.

Table 1: Recommended Personal Protective Equipment for Handling this compound
Body PartRecommended PPERationale and Key Considerations
Hands Double Gloving: Inner layer of disposable nitrile gloves, outer layer of butyl rubber or Viton™ gloves.Nitrile gloves offer good splash protection for a wide range of chemicals and are comfortable for dexterity. However, for prolonged contact or in the event of a spill, a more robust outer glove is necessary. Butyl rubber and Viton™ offer excellent resistance to a broad spectrum of chemicals, including many solvents and organic compounds[3][4][5]. Always inspect gloves for any signs of degradation or perforation before use.
Eyes & Face Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing.Protects against direct splashes to the eyes, which can cause serious irritation[1]. A face shield provides an additional layer of protection for the entire face.
Body Flame-resistant lab coat worn over long-sleeved clothing made of natural fibers (e.g., cotton).Provides a barrier against incidental skin contact and protects from the flammability hazard of the chemical. Synthetic fibers can melt and adhere to the skin in a fire, exacerbating injuries.
Respiratory Work in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.Protects against the inhalation of harmful vapors. A cartridge change-out schedule must be implemented to ensure the respirator's effectiveness[1][2][6][7].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and accidental release. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to use.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Review SDS and Conduct Risk Assessment PPE_Check 2. Don Appropriate PPE Fume_Hood 3. Verify Fume Hood Functionality Transfer 4. Transfer Chemical in Fume Hood Fume_Hood->Transfer Inert_Atmosphere 5. Maintain Inert Atmosphere (if required) Seal 6. Securely Seal Containers Decontaminate 7. Decontaminate Work Area Seal->Decontaminate Doff_PPE 8. Doff PPE Correctly Wash 9. Wash Hands Thoroughly

Caption: A logical workflow for the safe handling of this compound, emphasizing preparation, careful handling, and thorough post-handling procedures.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental release or exposure, a swift and well-rehearsed emergency plan is crucial.

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it can be done without risk, close the sash of the fume hood and any doors to the laboratory to contain the vapors.

  • Activate Alarm: If the spill is large or poses a fire hazard, activate the nearest fire alarm and call emergency services.

  • Assess and Act (for minor spills): For small, manageable spills within a fume hood, trained personnel wearing appropriate PPE may proceed with cleanup.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated, labeled waste container.

    • Decontaminate the spill area with a mild detergent and water, followed by a final rinse.

  • Seek Assistance (for major spills): For large spills, or any spill outside of a fume hood, do not attempt to clean it up yourself. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

Decision Tree for Spill Response

Caption: A decision-making flowchart for responding to a this compound spill, prioritizing safety and appropriate action based on the situation.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization:

Unused or waste this compound is considered hazardous waste due to its flammability and irritant properties. All contaminated materials, including empty containers, absorbent materials from spills, and used PPE, must also be disposed of as hazardous waste.

Disposal Pathway:
  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste: this compound."

  • Hydrolysis as a Pre-treatment (Consult with EHS): For small quantities, hydrolysis can be a method to reduce the reactivity of the ethoxy groups. This process involves the controlled reaction of the silane with water, often in a suitable solvent and with a catalyst, to form silanols and ethanol[8][9]. The resulting mixture may still be considered hazardous waste and should be characterized before disposal. This procedure should only be carried out by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department.

  • Segregation: Keep organosilane waste separate from other waste streams to avoid incompatible chemical reactions.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from sources of ignition.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.

Waste Disposal Logic Flow

Start Generate this compound Waste Collect Collect in a Labeled, Sealed Container Start->Collect Pretreat Consider Hydrolysis Pre-treatment (with EHS approval) Collect->Pretreat Segregate Segregate from Other Waste Streams Pretreat->Segregate Store Store in a Designated Hazardous Waste Area Segregate->Store Dispose Dispose via Licensed Hazardous Waste Vendor Store->Dispose

Caption: A streamlined process for the responsible disposal of this compound waste, from generation to final disposal.

By integrating these detailed protocols into your laboratory's standard operating procedures, you can harness the scientific potential of this compound while upholding the highest standards of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methylphenyldiethoxysilane
Reactant of Route 2
Reactant of Route 2
Methylphenyldiethoxysilane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.